Product packaging for Copper citrate(Cat. No.:CAS No. 17263-57-9)

Copper citrate

Cat. No.: B092397
CAS No.: 17263-57-9
M. Wt: 568.8 g/mol
InChI Key: STDMRMREKPZQFJ-UHFFFAOYSA-H
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Description

Copper citrate, a compound formed from copper and citric acid, is a significant reagent in life science and industrial research due to its bioavailability and multifaceted mechanisms of action. In nutritional science and animal husbandry, it serves as a highly bioavailable copper source. Studies demonstrate that cupric citrate supplementation in broilers significantly improves average daily gain and energy digestibility. It positively modulates intestinal microflora by reducing Escherichia coli concentrations and enhances systemic antioxidant defenses by increasing the activity of key enzymes like ceruloplasmin and Cu-Zn superoxide dismutase . Beyond agriculture, this compound is pivotal in environmental science for wastewater treatment. Its stable complex structure presents a challenge in electroplating effluents, driving research into advanced electrochemical decomplexation methods. These processes, such as peroxymonosulfate activation with specialized cathodes, aim to recover valuable copper resources and mineralize the organic ligands, addressing persistent and toxic contaminants in water . Furthermore, citrate-functionalized magnetic nanoparticles are being explored for their efficacy in sequestering other pollutants, such as rhodamine B dye and lead ions, from contaminated water, showcasing the versatility of citrate coordination . In oncology research, this compound is gaining attention for its role in copper homeostasis and the emerging concept of cuproptosis—a novel form of copper-dependent cell death. This pathway involves the binding of copper to lipoylated enzymes in the tricarboxylic acid (TCA) cycle, leading to proteotoxic stress and ultimately cell death. Manipulating cellular copper levels via compounds like this compound presents a promising therapeutic strategy for cancer treatment, with research focusing on its antitumorigenic functions and potential to activate immune responses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10Cu3O14 B092397 Copper citrate CAS No. 17263-57-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

17263-57-9

Molecular Formula

C12H10Cu3O14

Molecular Weight

568.8 g/mol

IUPAC Name

tricopper;2-hydroxypropane-1,2,3-tricarboxylate

InChI

InChI=1S/2C6H8O7.3Cu/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6

InChI Key

STDMRMREKPZQFJ-UHFFFAOYSA-H

SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Cu+2].[Cu+2].[Cu+2]

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Cu+2].[Cu+2].[Cu+2]

Other CAS No.

10402-15-0
3164-31-6

Pictograms

Corrosive; Irritant

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Copper Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of copper citrate, with a focus on data relevant to research and development. The information is presented to be a valuable resource for professionals in pharmacology, chemistry, and materials science.

Chemical Identity and Physical Properties

This compound is a copper salt of citric acid. While various stoichiometric ratios and hydration states have been reported, the most chemically plausible and commonly referenced form is tricopper(II) dicitrate. This compound can exist in both anhydrous and hydrated forms, with the hemipentahydrate being a common variant.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Molecular Formula Cu₃(C₆H₅O₇)₂ (anhydrous)[1]
Cu₃(C₆H₅O₇)₂·2.5H₂O (hemipentahydrate)[2]
Molecular Weight 568.85 g/mol (anhydrous)[1]
613.92 g/mol (hemipentahydrate)
Appearance Sky-blue solid (anhydrous)[1]
Seafoam green to light blue-green crystalline powder (hydrated)[1]
Odor Odorless
Melting Point Decomposes upon heating. The hydrated form loses water at approximately 100°C.[1]

Solubility

This compound exhibits low solubility in water but is soluble in alkaline citrate solutions, ammonia, and dilute acids.[1]

Table 2: Solubility of this compound

SolventSolubilityTemperatureReferences
Water< 0.05 g/L20°C[3]
Methanol< 0.05 g/L20°C[3]
Ethanol< 0.05 g/L20°C[3]
10% Hydrochloric Acid (HCl)Approx. 250 g/L[3]
10% Nitric Acid (HNO₃)Approx. 140-150 g/L[3]

Stability and Reactivity

This compound is a stable compound under normal storage conditions. It is incompatible with strong oxidizing agents.

Thermal Decomposition

Upon heating, hydrated this compound loses its water of crystallization at around 100°C, which is visually indicated by a color change from green to blue.[1] At higher temperatures, the compound decomposes, yielding fine particles of metallic copper.[1] In the presence of air, these copper particles can oxidize to form black copper(II) oxide.[4] If the thermal decomposition is performed under a vacuum, the resulting copper residue can be pyrophoric.[1]

Reactivity in Solution

In aqueous solutions, copper(II) ions can form various complex species with citrate ions. The specific nature of these complexes is dependent on the pH and the ratio of copper to citrate in the solution.

Experimental Protocols

Synthesis of Copper(II) Citrate Hemipentahydrate

This protocol describes the precipitation method for synthesizing copper(II) citrate.[5]

Materials:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Deionized water

  • 100 cm³ conical flasks (2)

  • Weighing boat

  • Graduated cylinder

  • Suction filtration apparatus (Buchner funnel, filter paper, filter flask)

  • Watch glass

Procedure:

  • Prepare the Reactant Solutions:

    • In a 100 cm³ conical flask, dissolve 3.75 g (0.015 mol) of copper(II) sulfate pentahydrate in the minimum volume of hot deionized water required for complete dissolution.

    • In a separate 100 cm³ conical flask, dissolve 2.94 g (0.01 mol) of trisodium citrate dihydrate in the minimum volume of hot deionized water.

  • Precipitation:

    • While stirring, slowly add the hot trisodium citrate solution to the hot copper(II) sulfate solution. A light blue-green precipitate of this compound will form. Heating the mixture can accelerate the reaction and result in a finely-divided product.[1]

  • Isolation and Drying:

    • Allow the mixture to cool to room temperature. If precipitation is slow, the mixture can be left to stand overnight.

    • Collect the precipitate by suction filtration using a Buchner funnel and filter paper.

    • Wash the precipitate with a small amount of cold deionized water to remove any soluble impurities.

    • Transfer the filter paper with the precipitate to a watch glass and allow it to air dry completely.

Diagram 1: Experimental Workflow for this compound Synthesis

G cluster_prep Solution Preparation cluster_isolation Isolation and Purification prep_cuso4 Dissolve CuSO4·5H2O in hot deionized water mix Mix Solutions (Precipitation) prep_cuso4->mix prep_citrate Dissolve Na3C6H5O7·2H2O in hot deionized water prep_citrate->mix cool Cool to Room Temperature mix->cool filtrate Suction Filtration cool->filtrate wash Wash with Cold Deionized Water filtrate->wash dry Air Dry wash->dry product This compound Hemipentahydrate dry->product

Caption: Workflow for the synthesis of this compound.

Determination of Solubility (Shake-Flask Method)

This is a general protocol for determining the solubility of a sparingly soluble salt like this compound.

Materials:

  • This compound powder

  • Solvent of interest (e.g., deionized water, ethanol)

  • Thermostatically controlled shaker bath

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical balance

  • Appropriate analytical instrument for copper quantification (e.g., Atomic Absorption Spectrophotometer - AAS, Inductively Coupled Plasma - Optical Emission Spectrometer - ICP-OES)

Procedure:

  • Sample Preparation:

    • Add an excess amount of this compound powder to a known volume of the solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Place the container in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation:

    • After equilibration, allow the suspension to settle.

    • To separate the solid phase, centrifuge the solution at a high speed.

    • Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Analysis:

    • Accurately dilute the filtered solution with an appropriate solvent.

    • Determine the concentration of copper in the diluted solution using a calibrated analytical instrument (e.g., AAS or ICP-OES).

  • Calculation:

    • Calculate the solubility of this compound in the chosen solvent based on the measured copper concentration and the dilution factor.

Diagram 2: Logic Diagram for Solubility Determination

G start Start add_excess Add Excess this compound to Solvent start->add_excess equilibrate Equilibrate in Shaker Bath (Constant Temperature) add_excess->equilibrate separate Separate Solid and Liquid (Centrifugation & Filtration) equilibrate->separate analyze Analyze Copper Concentration in Supernatant (e.g., AAS) separate->analyze calculate Calculate Solubility analyze->calculate end End calculate->end G cluster_setup Instrument Setup cluster_analysis Analysis cluster_data Data Processing calibrate Calibrate TGA prepare_sample Prepare & Weigh Sample calibrate->prepare_sample load_sample Load Sample into Furnace prepare_sample->load_sample purge Purge with Inert Gas load_sample->purge heat Heat at Constant Rate purge->heat record Record Mass vs. Temperature heat->record plot_tga Plot TGA Curve (% Mass Loss vs. Temp) record->plot_tga analyze_curve Analyze Decomposition and Dehydration Steps plot_tga->analyze_curve G prep_solutions Prepare Solutions with Varying Mole Fractions of Cu(II) and Citrate (Constant Total Moles) measure_absorbance Measure Absorbance at λmax prep_solutions->measure_absorbance plot_data Plot Absorbance vs. Mole Fraction of Citrate measure_absorbance->plot_data determine_max Determine Mole Fraction at Maximum Absorbance plot_data->determine_max calculate_stoichiometry Calculate Stoichiometry of the Complex determine_max->calculate_stoichiometry

References

Synthesis and Decomposition of Copper(II) Citrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper(II) citrate, a compound of significant interest in various scientific fields, serves as a versatile precursor in the synthesis of novel materials and exhibits notable biological activity. This technical guide provides an in-depth overview of the synthesis and decomposition of copper(II) citrate, with a focus on detailed experimental protocols, quantitative data analysis, and the elucidation of its functional mechanisms. The synthesis of copper(II) citrate via precipitation methods is discussed, with data presented on reaction conditions and yields. The thermal decomposition of copper(II) citrate, a key process for the generation of copper-based nanomaterials, is also examined. Furthermore, this guide explores the utility of copper(II) citrate as a precursor for catalyst synthesis and delves into the multifaceted antimicrobial mechanisms of copper ions.

Synthesis of Copper(II) Citrate

The synthesis of copper(II) citrate is primarily achieved through aqueous precipitation reactions. The selection of precursors and the control of reaction parameters are crucial for optimizing the yield and purity of the final product.

Synthesis Methodologies

Several methods for the synthesis of copper(II) citrate have been reported, primarily involving the reaction of a copper(II) salt with a citrate source.

Table 1: Summary of Synthesis Methods for Copper(II) Citrate

MethodCopper(II) PrecursorCitrate SourceReaction ConditionsReported YieldReference
1Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)Trisodium Citrate Dihydrate (Na₃C₆H₅O₇·2H₂O)Hot aqueous solutions, precipitationNot specified[1][2]
2Copper(II) Ethanoate Monohydrate (Cu(CH₃COO)₂·H₂O)Citric Acid Monohydrate (C₆H₈O₇·H₂O)Aqueous solutions, room temperature, overnight reactionNot specified[3]
3Copper(II) Sulfate (CuSO₄)Trisodium Citrate (Na₃C₆H₅O₇)Aqueous solution, 70°C82.46%[4]
4Basic Copper Carbonate (CuCO₃·Cu(OH)₂)Citric Acid (C₆H₈O₇)Aqueous solution, 80-100°CNot specified[5]
5Copper(II) Oxide (CuO)Citric Acid (C₆H₈O₇)Heating in aqueous solutionNot specified[6]
Detailed Experimental Protocols

Protocol 1: Synthesis from Copper(II) Sulfate and Trisodium Citrate [1][2]

  • Prepare separate hot aqueous solutions of copper(II) sulfate and sodium citrate.

  • Add the hot sodium citrate solution to the hot copper(II) sulfate solution.

  • A precipitate of copper(II) citrate will gradually form.

  • Filter the precipitate using suction filtration.

  • Wash the precipitate with deionized water.

  • Dry the precipitate at room temperature for 24 hours to obtain a turquoise powder.

Protocol 2: Synthesis from Copper(II) Ethanoate and Citric Acid [3]

  • Dissolve 3.0 g (0.015 mol) of copper(II) ethanoate monohydrate in 30 cm³ of deionized water.

  • In a separate flask, dissolve 2.1 g (0.01 mol) of citric acid monohydrate in the minimum volume of deionized water.

  • Mix the two solutions.

  • Cover the mixture and leave it to stand overnight at room temperature.

  • Collect the precipitate by suction filtration.

  • Wash the precipitate with deionized water and dry at room temperature.

Protocol 3: High-Yield Synthesis from Copper(II) Sulfate and Trisodium Citrate [4]

  • Prepare aqueous solutions of copper(II) sulfate and trisodium citrate with a molar ratio of CuSO₄ to Na₃C₆H₅O₇ of 1.5:1.

  • Heat the reaction mixture to 70°C.

  • Allow the reaction to proceed to completion, resulting in the precipitation of copper(II) citrate.

  • Isolate the product by filtration, wash with water, and dry. This method has been reported to yield 82.46% of copper(II) citrate.[4]

Decomposition of Copper(II) Citrate

The decomposition of copper(II) citrate, particularly through thermal means, is a critical process for generating copper and copper oxide nanoparticles, which have a wide range of applications in catalysis and materials science.

Thermal Decomposition Pathway

The thermal decomposition of copper(II) citrate occurs in distinct stages:

  • Dehydration: Hydrated copper(II) citrate loses its water of crystallization at approximately 100°C, transitioning from a green or turquoise solid to an anhydrous blue solid.[6]

  • Decomposition of the Citrate Moiety: Upon further heating, the citrate ligand decomposes. In this process, the copper(II) ions are reduced by the citrate ions, leading to the formation of fine particles of metallic copper.[2][7]

  • Oxidation (in the presence of air): If the decomposition is carried out in an oxygen-containing atmosphere, the freshly formed, highly reactive copper nanoparticles are readily oxidized to form black copper(II) oxide.[2][7]

Quantitative Decomposition Data

Table 2: Qualitative Summary of Thermal Decomposition of Copper(II) Citrate

Temperature RangeProcessProduct(s)Atmosphere Dependence
~100°CDehydrationAnhydrous Copper(II) CitrateIndependent
>100°C (strong heating)Decomposition of CitrateMetallic Copper NanoparticlesInert atmosphere (e.g., N₂, Ar)
>100°C (strong heating)Decomposition and OxidationCopper(II) OxideAir or Oxygen

Applications in Catalysis and Drug Development

Synthesis of Copper-Based Catalysts

Copper(II) citrate is a valuable precursor for the synthesis of heterogeneous catalysts, such as Copper-Citric Acid Metal-Organic Frameworks (Cu-CA-MOFs).[1]

G cluster_0 Solution Preparation cluster_1 Reaction cluster_2 Product Isolation and Purification Cu_sol Dissolve Copper(II) Acetate Monohydrate in Water Mix Add Citric Acid Solution Dropwise to Copper Solution with Vigorous Stirring Cu_sol->Mix Cit_sol Dissolve Citric Acid in Ethanol Cit_sol->Mix Stir Stir at Room Temperature for 24 hours Mix->Stir Filter Collect Precipitate by Filtration Stir->Filter Wash Wash with Deionized Water and Ethanol Filter->Wash Dry Dry in Oven at 80°C for 12 hours Wash->Dry Final_Product Cu-CA-MOF Catalyst Dry->Final_Product

Caption: Workflow for the synthesis of a Cu-CA-MOF catalyst.

Antimicrobial Properties of Copper(II) Citrate

Copper compounds, including copper(II) citrate, are known for their antimicrobial properties. The mechanism of action is multifaceted and involves the release of copper ions (Cu²⁺).

G cluster_0 Cell Membrane Interaction cluster_1 Intracellular Effects Cu_ion Copper(II) Ions (Cu²⁺) Membrane_Damage Disruption of Cell Membrane Potential Cu_ion->Membrane_Damage Membrane_Perforation Lipid Peroxidation & Membrane Perforation Cu_ion->Membrane_Perforation ROS Generation of Reactive Oxygen Species (ROS) Membrane_Damage->ROS Membrane_Perforation->ROS Protein_Damage Protein Denaturation & Enzyme Inactivation ROS->Protein_Damage DNA_Damage DNA Damage ROS->DNA_Damage Cell_Death Bacterial Cell Death Protein_Damage->Cell_Death DNA_Damage->Cell_Death

Caption: Antimicrobial mechanism of copper ions.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and decomposition of copper(II) citrate, tailored for a scientific audience. The detailed protocols and compiled quantitative data for synthesis offer a practical resource for researchers. While a qualitative understanding of the thermal decomposition is well-established, further research is warranted to obtain detailed quantitative data, such as TGA and DSC analyses, to fully elucidate the decomposition kinetics. The outlined workflow for catalyst preparation and the diagram of the antimicrobial mechanism highlight the significant potential of copper(II) citrate in materials science and drug development.

References

The Pivotal Role of Copper as an Enzymatic Cofactor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper is an indispensable trace element vital for a myriad of biological processes. Its ability to cycle between two oxidation states, Cu¹⁺ (cuprous) and Cu²⁺ (cupric), makes it an ideal catalytic cofactor for a host of enzymes involved in critical metabolic pathways. This technical guide provides an in-depth exploration of the role of copper as an enzyme cofactor, with a particular focus on the delivery and function of this essential metal. While copper citrate is a widely recognized bioavailable form of copper supplementation, this guide will delve into the fundamental mechanisms of copper utilization by enzymes at a molecular level. We will examine key copper-dependent enzymes, present their kinetic data, detail experimental protocols for their study, and illustrate their involvement in significant signaling pathways.

Introduction to Copper as an Enzyme Cofactor

Copper's significance in biological systems is intrinsically linked to its function as a cofactor in a class of enzymes known as cuproenzymes. These enzymes catalyze a diverse range of biochemical reactions, from cellular respiration to neurotransmitter synthesis and connective tissue formation. The catalytic activity of these enzymes is directly dependent on the precise incorporation of copper ions into their active sites.

This compound is frequently utilized in nutritional supplements due to its high bioavailability. Organic acids, such as citric acid, can form low-molecular-weight chelates with copper, which may enhance its absorption.[1] Studies in animal models have suggested that cupric citrate can be as effective as, or even more effective than, copper sulfate in improving certain physiological parameters, which is likely attributable to its superior stability and bioavailability.[2] However, the direct role of the "this compound" complex at the enzymatic level is less clear. It is generally understood that citrate facilitates copper's absorption and transport, after which the copper ion is delivered to target enzymes through a sophisticated intracellular trafficking system.

Key Copper-Dependent Enzymes and Their Kinetics

Several enzymes rely on copper for their catalytic function. Below is a summary of some of the most critical cuproenzymes, along with their kinetic parameters.

Lysyl Oxidase (LOX)

Lysyl oxidase is a copper-dependent amine oxidase that plays a crucial role in the cross-linking of collagen and elastin, which is essential for the structural integrity of connective tissues.[3][4][5]

SubstrateK_mk_catReference
TropocollagenNot specifiedNot specified[3](--INVALID-LINK--)
ElastinNot specifiedNot specified[3](--INVALID-LINK--)
Cytochrome c Oxidase (Complex IV)

Located in the inner mitochondrial membrane, cytochrome c oxidase is the terminal enzyme of the electron transport chain, catalyzing the transfer of electrons from cytochrome c to molecular oxygen, a process vital for cellular respiration and ATP synthesis.

SubstrateK_mk_catReference
Ferrocytochrome cNot specifiedNot specified[6](--INVALID-LINK--)
Superoxide Dismutase 1 (SOD1)

This enzyme is a key player in the antioxidant defense system, catalyzing the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide. It contains both copper and zinc in its active site.[7]

SubstrateK_mk_catReference
Superoxide RadicalNot specified~2 x 10⁹ M⁻¹s⁻¹[8](--INVALID-LINK--)
Tyrosinase

Tyrosinase is a copper-containing enzyme that catalyzes the production of melanin and other pigments from tyrosine by a process of oxidation.

SubstrateK_mk_catReference
L-DOPANot specifiedNot specified[5](--INVALID-LINK--)
Dopamine β-Hydroxylase (DBH)

DBH is a copper-dependent oxygenase that converts dopamine to norepinephrine, a critical step in the synthesis of catecholamine neurotransmitters.[9][10][11]

SubstrateK_mV_maxReference
Tyramine1.66 mMNot specified[4](--INVALID-LINK--)
Oxygen0.14 mMNot specified[4](--INVALID-LINK--)

Intracellular Copper Trafficking and Enzyme Maturation

The delivery of copper to cuproenzymes is a tightly regulated process to prevent the toxic effects of free copper ions. This process involves a network of copper transporters and metallochaperones.

Copper enters the cell primarily through the copper transporter 1 (CTR1).[12][13][14] Once inside the cytosol, copper is bound by metallochaperones, which are specialized proteins that deliver copper to specific intracellular compartments and target enzymes. For instance, the chaperone CCS delivers copper to superoxide dismutase 1 (SOD1), while ATOX1 delivers copper to the trans-Golgi network, where it is incorporated into enzymes like lysyl oxidase and dopamine β-hydroxylase by copper-transporting ATPases (ATP7A and ATP7B).[14]

Copper_Trafficking Figure 1: Intracellular Copper Trafficking Pathway cluster_extracellular Extracellular Space cluster_cell Intracellular Space Cu(II)-Citrate This compound CTR1 CTR1 (Copper Transporter 1) Cu(II)-Citrate->CTR1 Uptake Atox1 ATOX1 (Metallochaperone) CTR1->Atox1 Cu(I) CCS CCS (Metallochaperone) CTR1->CCS Cu(I) TGN Trans-Golgi Network Atox1->TGN ATP7A_B ATP7A/B TGN->ATP7A_B Apoenzyme_TGN Apoenzyme (e.g., LOX, DBH) ATP7A_B->Apoenzyme_TGN Cu(I) Insertion Holoenzyme_TGN Holoenzyme (Active) Apoenzyme_TGN->Holoenzyme_TGN Apo_SOD1 Apo-SOD1 CCS->Apo_SOD1 Cu(I) Insertion Holo_SOD1 Holo-SOD1 (Active) Apo_SOD1->Holo_SOD1 LOX_Assay_Workflow Figure 2: Lysyl Oxidase Activity Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Reagents Prepare Reaction Mixture (Buffer, Amplex Red, HRP) Add_Enzyme Add Enzyme to Microplate Well Prep_Reagents->Add_Enzyme Prep_Enzyme Prepare Lysyl Oxidase Sample Prep_Enzyme->Add_Enzyme Add_Substrate Add Substrate (1,5-diaminopentane) Add_Enzyme->Add_Substrate Measure_Fluorescence Measure Fluorescence (Ex/Em: 545/590 nm) Add_Substrate->Measure_Fluorescence Plot_Data Plot Fluorescence vs. Time Measure_Fluorescence->Plot_Data Calculate_Activity Calculate Initial Rate Plot_Data->Calculate_Activity Oxidative_Stress_Pathway Figure 3: Oxidative Stress Signaling Cellular_Metabolism Cellular Metabolism Superoxide Superoxide (O₂⁻) Cellular_Metabolism->Superoxide SOD1 SOD1 (Cu/Zn-SOD) Superoxide->SOD1 Oxidative_Damage Oxidative Damage (Lipids, Proteins, DNA) Superoxide->Oxidative_Damage H2O2 Hydrogen Peroxide (H₂O₂) SOD1->H2O2 Catalase_GPx Catalase / GPx H2O2->Catalase_GPx H2O2->Oxidative_Damage Water_Oxygen H₂O + O₂ Catalase_GPx->Water_Oxygen Neurotransmitter_Synthesis Figure 4: Norepinephrine Synthesis Pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH TH Tyrosine Hydroxylase DDC DOPA Decarboxylase DBH Dopamine β-Hydroxylase (Copper-Dependent)

References

An In-depth Technical Guide to the Hydration States of Copper Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the different hydration states of copper citrate, a compound of interest in various industrial, agricultural, and biomedical applications. This document details the physicochemical properties, synthesis, and characterization of these hydrates, with a focus on quantitative data and detailed experimental methodologies. Furthermore, it explores the biological significance of copper and citrate, visualizing their roles in key cellular signaling pathways.

Physicochemical Properties of this compound Hydrates

Copper(II) citrate exists in several hydration states, each with distinct properties. The most commonly cited forms include the anhydrous, monohydrate, dihydrate, hemipentahydrate (or 2.5-hydrate), and pentahydrate species. A summary of their key characteristics is presented in Table 1.

Table 1: Physicochemical Properties of this compound Hydration States

PropertyAnhydrous this compoundThis compound MonohydrateThis compound DihydrateThis compound HemipentahydrateThis compound Pentahydrate
Chemical Formula Cu₃(C₆H₅O₇)₂ or Cu₂C₆H₄O₇[1][2]C₆H₄O₇Cu₂·H₂O[3][4]Cu₂C₆H₄O₇·2H₂O[5][6]Cu₃(C₆H₅O₇)₂·2.5H₂O or C₆H₄Cu₂O₇·2.5H₂O[7]Cu₃(C₆H₅O₇)₂·5H₂O[8]
Appearance Sky-blue or blue solid[2][9]Turquoise solid[4]Green crystalline plates[6]Seafoam green, blue-green, or light green to light blue granulated crystals[2][10]Data not readily available
Solubility in Water Slightly soluble[9]Data not readily availableData not readily available< 0.05 g/L at 20 °C[10]Data not readily available
Thermal Behavior Decomposes upon strong heating[9]Loses water, then decomposesLoses water, then decomposesLoses water of crystallization at approximately 100 °C[9]Data not readily available

Experimental Protocols

Synthesis of this compound Hemipentahydrate

This protocol describes a common precipitation method for synthesizing this compound hemipentahydrate.

Materials:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Deionized water

  • 100 mL conical flasks (x2)

  • Weighing balance

  • Magnetic stirrer and stir bar

  • Suction filtration apparatus (Buchner funnel, filter flask, vacuum source)

  • Filter paper

  • Watch glass

  • Drying oven or desiccator

Procedure:

  • Prepare Reactant Solutions:

    • In a 100 mL conical flask, dissolve 3.75 g of copper(II) sulfate pentahydrate in a minimal amount of hot deionized water.

    • In a separate 100 mL conical flask, dissolve 2.94 g of trisodium citrate dihydrate in a minimal amount of hot deionized water.

  • Precipitation:

    • While stirring, slowly add the hot copper(II) sulfate solution to the hot sodium citrate solution.[11]

    • A blue-green precipitate of this compound hemipentahydrate will form.

    • Continue stirring for 15-20 minutes to ensure complete reaction.

  • Isolation and Purification:

    • Allow the mixture to cool to room temperature.

    • Collect the precipitate by suction filtration using a Buchner funnel and filter paper.

    • Wash the precipitate with several portions of deionized water to remove any soluble impurities.

    • Wash the precipitate with a small amount of ethanol to aid in drying.

  • Drying:

    • Carefully transfer the filtered solid to a pre-weighed watch glass.

    • Dry the product in a desiccator or in a drying oven at a temperature below 80 °C to avoid dehydration.

    • Once a constant weight is achieved, calculate the yield.

Characterization Methods

TGA is employed to determine the water content of the hydrated this compound salts and to study their thermal decomposition profiles.

Instrument:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound hydrate sample into a TGA crucible (typically aluminum or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 25-30 °C.

    • Heat the sample at a constant rate, typically 10 °C/min, to a final temperature of 600-800 °C.[12][13]

  • Data Analysis:

    • Record the mass loss as a function of temperature.

    • The stepwise mass losses correspond to the removal of water molecules and subsequent decomposition of the anhydrous salt.

    • Calculate the percentage mass loss for each step and compare it with the theoretical water content for the different hydration states.

Table 2: Representative TGA Data for this compound Hemipentahydrate

Temperature Range (°C)Mass Loss (%)Assignment
~80 - 150~7.3Loss of ~2.5 moles of water of crystallization
~200 - 350~62.1Decomposition of anhydrous citrate to metallic copper

Note: This data is representative and may vary slightly depending on the specific experimental conditions.

XRD is used to identify the crystalline phases of the this compound hydrates and to determine their crystal structures.

Instrument:

  • X-ray Diffractometer with a Cu Kα radiation source.

Procedure:

  • Sample Preparation:

    • Grind the crystalline this compound hydrate sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.[14]

    • Mount the powdered sample onto a sample holder.

  • Data Collection:

    • Place the sample holder in the diffractometer.

    • Set the instrument to scan over a 2θ range typically from 5° to 70°.

    • The scan speed and step size should be optimized to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • The resulting diffraction pattern (a plot of intensity vs. 2θ) is a fingerprint of the crystalline material.

    • Compare the experimental diffraction pattern with reference patterns from crystallographic databases (e.g., the Powder Diffraction File) to identify the specific hydrate phase.

    • For novel structures, the diffraction data can be used for crystal structure solution and refinement.[3][6]

Table 3: Crystallographic Data for this compound Monohydrate and Dihydrate

ParameterThis compound Monohydrate[3][4]This compound Dihydrate[5][6]
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/a
a (Å) Data not readily available14.477(9)
b (Å) Data not readily available9.718(6)
c (Å) Data not readily available6.890(5)
β (˚) Data not readily available91.27(5)
Volume (ų) Data not readily available968.9
Z 44
Calculated Density (g/cm³) Data not readily available2.413

Biological Significance and Signaling Pathways

The biological effects of this compound are attributable to its constituent ions, copper and citrate, which are both crucial players in cellular metabolism and signaling.

Role of Copper in Cellular Signaling

Copper is an essential trace element that functions as a cofactor for numerous enzymes and plays a key role in various signaling pathways.[1][2] Its redox activity allows it to modulate the function of proteins involved in signal transduction.[15]

CopperSignaling cluster_extracellular cluster_membrane cluster_cytosol extracellular Extracellular Space membrane Cell Membrane cytosol Cytosol Copper Copper (Cu²⁺) GF_Receptor Growth Factor Receptors (e.g., TrkB) Copper->GF_Receptor Modulates receptor activity GF Growth Factors (e.g., FGF, BDNF) GF->GF_Receptor Binding PI3K_Akt PI3K-Akt Pathway GF_Receptor->PI3K_Akt MAPK MAPK Pathway GF_Receptor->MAPK CellProliferation Cell Proliferation & Survival PI3K_Akt->CellProliferation GeneExpression Gene Expression MAPK->GeneExpression GeneExpression->CellProliferation

Caption: Copper's role in modulating growth factor signaling pathways.

As depicted, copper can influence the binding of growth factors to their receptors on the cell membrane and modulate the activity of downstream signaling cascades such as the PI3K-Akt and MAPK pathways, which are critical for cell proliferation, survival, and gene expression.[2][16]

Role of Citrate in Cellular Metabolism and Signaling

Citrate is a key intermediate in the citric acid cycle (Krebs cycle) and a central node in cellular metabolism.[17] It links carbohydrate, fat, and protein metabolism and also acts as a signaling molecule.[18]

CitrateMetabolism cluster_mito Mitochondrion cluster_cyto Cytosol Mitochondrion Mitochondrion Cytosol Cytosol Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate AcetylCoA_mito Acetyl-CoA Pyruvate->AcetylCoA_mito Citrate_mito Citrate AcetylCoA_mito->Citrate_mito TCA_Cycle TCA Cycle Citrate_mito->TCA_Cycle Citrate_cyto Citrate Citrate_mito->Citrate_cyto Transport AcetylCoA_cyto Acetyl-CoA Citrate_cyto->AcetylCoA_cyto ACLY PFK PFK Citrate_cyto->PFK Inhibition FattyAcid_Synth Fatty Acid Synthesis AcetylCoA_cyto->FattyAcid_Synth Histone_Acetylation Histone Acetylation (Gene Regulation) AcetylCoA_cyto->Histone_Acetylation Glycolysis->Pyruvate

Caption: Central role of citrate in metabolism and signaling.

Cytosolic citrate, transported from the mitochondria, serves as a precursor for acetyl-CoA, which is essential for fatty acid synthesis and histone acetylation, thereby influencing gene expression.[19] Citrate also acts as a feedback inhibitor of phosphofructokinase (PFK), a key regulatory enzyme in glycolysis.[18]

Conclusion

The various hydration states of this compound exhibit distinct physicochemical properties that are important for their handling, formulation, and application. Understanding these differences is crucial for researchers and drug development professionals. The detailed protocols provided herein offer a foundation for the synthesis and characterization of these compounds. Furthermore, the elucidation of the roles of copper and citrate in cellular signaling pathways highlights the potential for this compound to be utilized in modulating biological processes, warranting further investigation into its therapeutic applications.

References

The Bioavailability of Copper Citrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the absorption, cellular uptake, and biological impact of copper citrate, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its behavior in biological systems.

Introduction

Copper is an essential trace mineral vital for a myriad of physiological processes, including cellular respiration, neurotransmission, and antioxidant defense. The efficacy of copper supplementation is intrinsically linked to its bioavailability—the fraction of the ingested nutrient that is absorbed and utilized by the body. Among the various forms of copper supplements, this compound has garnered attention for its potential for high bioavailability. This technical guide synthesizes the current scientific understanding of this compound's journey through biological systems, from intestinal absorption to its impact on cellular signaling pathways.

Quantitative Bioavailability Data

The bioavailability of this compound has been evaluated in several biological systems, often in comparison to other copper sources such as copper sulfate and chelated forms like copper glycinate. The following tables summarize key quantitative data from these studies.

Animal Model Copper Source Parameter Dosage (mg/kg of diet) Result Reference
Broiler ChickensThis compound vs. Copper SulfateAverage Daily Gain ( g/day )50 and 100Cupric citrate groups showed higher ADG.[1][1]
Energy Digestibility (%)100Higher in the cupric citrate group compared to copper sulfate.[1][1]
E. coli in Cecum (log10 cfu/g)100Significantly reduced in the higher concentration cupric citrate group.[1][1]
PigsThis compound vs. Copper SulfatePlasma Copper Concentration100 (Cu-citrate) vs. 225 (CuSO4)Increased in both groups during the finishing phase.[2][3][2][3]
Liver and Bile Copper33, 66, 100 (Cu-citrate)No significant increase compared to control at these concentrations.[2][3][2][3]

Experimental Protocols

A thorough understanding of the methodologies employed in bioavailability studies is crucial for the critical evaluation of the data. Below are detailed protocols for key experiments cited in the literature.

In Vivo Bioavailability Study in Broiler Chickens

This protocol is based on studies comparing the effects of different copper sources on broiler performance and nutrient utilization.[1]

1. Animal Model and Housing:

  • Species: Ross 308 broilers, 1-day-old.
  • Housing: Housed in pens with controlled temperature and lighting.
  • Acclimation: A brief acclimation period is provided before the start of the experiment.

2. Diet Formulation:

  • A basal corn-soybean meal diet is formulated to meet the nutritional requirements of broilers, with the exception of copper.
  • Experimental diets are created by supplementing the basal diet with specified levels of copper from either this compound or a comparator copper source (e.g., copper sulfate).

3. Experimental Design:

  • Animals are randomly allocated to different dietary treatment groups.
  • Each treatment group has multiple replicate pens.
  • The study typically runs for a period of 42 days.

4. Data and Sample Collection:

  • Growth Performance: Body weight and feed intake are recorded at regular intervals to calculate average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR).
  • Digestibility Trial: Towards the end of the study, a digestibility trial is conducted. This involves the collection of excreta over several days to determine the apparent digestibility of nutrients, including energy and crude protein.
  • Tissue and Blood Sampling: At the end of the trial, blood samples are collected for analysis of plasma copper and other biochemical parameters. Liver samples are also collected to determine tissue copper concentration.

5. Analytical Methods:

  • Copper Analysis: Copper concentrations in diets, excreta, plasma, and liver are determined using Flame Atomic Absorption Spectrometry (FAAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[4][5][6]
  • Nutrient Analysis: Standard analytical methods are used to determine the nutrient composition of the diets and excreta.

In Vitro Copper Bioavailability using Caco-2 Cells

The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, is a widely used in vitro model to study intestinal absorption.[2][7][8][9][10]

1. Cell Culture and Differentiation:

  • Caco-2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
  • Cells are seeded onto permeable supports (e.g., Transwell inserts) and allowed to differentiate for approximately 21 days to form a polarized monolayer with tight junctions, mimicking the intestinal barrier.

2. Copper Uptake Assay:

  • The differentiated Caco-2 cell monolayers are washed with a buffered salt solution.
  • A solution containing a known concentration of this compound (often using a radiotracer like ⁶⁴Cu for ease of detection) is added to the apical (upper) chamber of the Transwell insert.
  • The cells are incubated for a specific period.
  • After incubation, the apical solution is removed, and the cells are washed multiple times with a cold buffer to stop the uptake process.
  • The cells are then lysed, and the intracellular copper concentration is measured.

3. Transepithelial Transport Assay:

  • Following the addition of the this compound solution to the apical chamber, samples are taken from the basolateral (lower) chamber at various time points.
  • The amount of copper that has traversed the cell monolayer into the basolateral chamber is quantified.

4. Analytical Methods:

  • Radiometric Measurement: If a radiolabeled copper isotope is used, the amount of copper is determined by scintillation counting.
  • Atomic Absorption/Mass Spectrometry: For non-radiolabeled copper, the concentration in cell lysates and basolateral samples is measured by FAAS or ICP-MS.

Cellular and Molecular Mechanisms

The journey of copper from this compound into and through the intestinal cells involves specific transport mechanisms and can trigger downstream signaling events.

Cellular Uptake of Copper

The primary transporter responsible for the uptake of copper into intestinal cells is the high-affinity copper transporter 1 (Ctr1).[11] While the specific interaction of Ctr1 with the citrate form of copper is not fully elucidated, the general mechanism of copper uptake is understood to involve the reduction of Cu²⁺ to Cu⁺ at the cell surface before transport by Ctr1.

Cellular_Copper_Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Copper_Citrate This compound (Cu²⁺-Citrate) Cu2+ Cu²⁺ Copper_Citrate->Cu2+ Dissociation Citrate Citrate Copper_Citrate->Citrate Reductase Reductase Cu2+->Reductase Cu+ Cu⁺ Reductase->Cu+ Reduction Ctr1 Ctr1 Transporter Chaperones Copper Chaperones Ctr1->Chaperones Delivery Cu+->Ctr1 Transport Cellular_Processes Cellular Processes & Signaling Pathways Chaperones->Cellular_Processes

Figure 1: Cellular uptake of copper from this compound.
Copper-Induced Signaling Pathways

Elevated intracellular copper levels, resulting from the absorption of bioavailable forms like this compound, can modulate various cellular signaling pathways. Notably, excess copper has been shown to induce oxidative stress, which in turn can activate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[4][5][12][13][14][15][16][17]

MAPK Signaling Pathway: The MAPK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and stress responses. Copper has been shown to enhance the phosphorylation of key kinases in this pathway, such as Erk.[4][6][12][14][15]

MAPK_Pathway Copper Increased Intracellular Copper ROS Reactive Oxygen Species (ROS) Copper->ROS ASK1 ASK1 ROS->ASK1 Activates MKK3_6 MKK3/6 ASK1->MKK3_6 MEK1_2 MEK1/2 ASK1->MEK1_2 p38 p38 MAPK MKK3_6->p38 Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors ERK1_2 ERK1/2 MEK1_2->ERK1_2 ERK1_2->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Stress Response) Transcription_Factors->Cellular_Response

Figure 2: Copper-induced activation of the MAPK signaling pathway.

NF-κB Signaling Pathway: The NF-κB pathway plays a central role in inflammatory responses.[1][5][13][16] Copper-induced oxidative stress can lead to the activation of the IKK complex, which in turn phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate target gene expression.[1]

NFkB_Pathway Copper Increased Intracellular Copper ROS Reactive Oxygen Species (ROS) Copper->ROS IKK_Complex IKK Complex ROS->IKK_Complex Activates IkBa IκBα IKK_Complex->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Inhibits Proteasome Proteasome IkBa->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Activates

Figure 3: Copper-induced activation of the NF-κB signaling pathway.

Conclusion

The available evidence suggests that this compound is a bioavailable source of copper, demonstrating favorable absorption and utilization in biological systems. Its ability to effectively increase copper levels in the body underscores its potential as a nutritional supplement and a component in drug development. The activation of key signaling pathways like MAPK and NF-κB by increased intracellular copper highlights the importance of maintaining copper homeostasis and suggests that the biological effects of copper supplementation extend beyond its role as a simple nutrient. Further research is warranted to fully elucidate the specific molecular interactions of this compound during absorption and its precise influence on cellular signaling cascades. This technical guide provides a foundational understanding for researchers and professionals working to harness the therapeutic and nutritional potential of this important compound.

References

The Dual-Role of Copper Citrate in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Copper is an essential micronutrient critical for a myriad of biological processes, most notably cellular respiration. Its delivery and bioavailability are therefore of paramount importance in maintaining metabolic homeostasis. Copper citrate, a salt of the essential trace mineral copper and the key metabolic intermediate citrate, represents a unique compound at the nexus of bioenergetics and biosynthesis. This technical guide provides an in-depth exploration of the functions of this compound in cellular metabolism, postulating its role as a dual-functional molecule. We will delve into the established roles of both copper and citrate in key metabolic pathways, present quantitative data on their effects, provide detailed experimental protocols for their study, and visualize the intricate signaling and metabolic pathways they influence. While direct research on this compound at the cellular level is nascent, this guide synthesizes the current understanding of its constituent parts to provide a comprehensive framework for future investigation and drug development.

Introduction: The Significance of Copper and Citrate in Cellular Function

Copper is a critical cofactor for enzymes involved in fundamental biological processes, including oxidative phosphorylation, antioxidant defense, and neurotransmitter synthesis.[1][2] Its redox activity, cycling between Cu(I) and Cu(II) states, is central to its catalytic function. Citrate is a pivotal intermediate in the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism that connects carbohydrate, fat, and protein metabolism.[3] It also serves as a key precursor for the synthesis of fatty acids and cholesterol in the cytosol.[4] The combination of these two molecules in the form of this compound suggests a compound that can simultaneously influence cellular energy production and biosynthetic pathways.

The Role of Copper in Cellular Metabolism

The primary role of copper in cellular metabolism is as a cofactor for cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain, which is essential for oxidative phosphorylation and ATP production.[2][5] Copper homeostasis is tightly regulated, as both deficiency and excess can be detrimental to cellular function.[2]

Copper and Oxidative Phosphorylation

Copper is indispensable for the assembly and function of cytochrome c oxidase, the terminal enzyme of the electron transport chain.[5] This complex catalyzes the transfer of electrons from cytochrome c to molecular oxygen, the final electron acceptor in aerobic respiration.[6] This process is coupled to the pumping of protons across the inner mitochondrial membrane, generating the electrochemical gradient that drives ATP synthesis.[5]

Copper in Other Metabolic Pathways

Beyond oxidative phosphorylation, copper is a cofactor for other key metabolic enzymes, including:

  • Superoxide Dismutase (SOD1): A crucial antioxidant enzyme that detoxifies superoxide radicals.

  • Lysyl Oxidase: Involved in the cross-linking of collagen and elastin.

  • Dopamine β-hydroxylase: Essential for the synthesis of norepinephrine.

Copper has also been shown to influence glycolysis, with studies indicating that high concentrations of copper can inhibit key glycolytic enzymes.[7]

The Role of Citrate in Cellular Metabolism

Citrate is a central node in cellular metabolism, linking catabolic and anabolic pathways.

Citrate in the Tricarboxylic Acid (TCA) Cycle

Within the mitochondria, citrate is the first intermediate of the TCA cycle, formed from the condensation of acetyl-CoA and oxaloacetate.[3] The TCA cycle is the final common pathway for the oxidation of carbohydrates, fats, and proteins, generating NADH and FADH2, which are the primary electron donors for the electron transport chain.[3]

Citrate as a Precursor for Biosynthesis

When cellular energy levels are high, citrate can be transported out of the mitochondria into the cytosol via the citrate-malate shuttle.[1] In the cytosol, citrate is cleaved by ATP citrate lyase to regenerate acetyl-CoA and oxaloacetate.[4] This cytosolic acetyl-CoA is the primary building block for the synthesis of fatty acids and cholesterol.[4]

Citrate as a Metabolic Regulator

Cytosolic citrate acts as an allosteric inhibitor of phosphofructokinase-1 (PFK-1), a key regulatory enzyme of glycolysis.[3] This feedback mechanism helps to coordinate the rates of glycolysis and the TCA cycle.

Data Presentation: Quantitative Effects of Copper on Enzyme Activity

The following table summarizes the inhibitory concentrations (IC50) of copper on various enzymes as reported in the literature. It is important to note that these values are for the copper ion (Cu2+) and not specifically for this compound.

EnzymeSystemIC50 (µM)Reference
Lactate Production (from glucose)Rat brain postnuclear supernatant~3[7]
HexokinaseRat brain extract7[7]
Pyruvate KinaseRat brain extract56[7]
Lactate DehydrogenaseRat brain extract300[7]

Signaling Pathways and Metabolic Networks

The metabolic roles of copper and citrate are intertwined with complex signaling networks that regulate cellular growth, proliferation, and death.

Copper-Dependent Signaling

Copper has been implicated as a signaling molecule in various pathways, including the MAPK pathway, which is crucial for cell proliferation and survival.[8]

Copper_Signaling cluster_extracellular Extracellular cluster_cellular Cellular Copper_Citrate This compound CTR1 CTR1 (Copper Transporter 1) Copper_Citrate->CTR1 Uptake Copper_Ion Cu+ CTR1->Copper_Ion Citrate_Ion Citrate CTR1->Citrate_Ion Mitochondrion Mitochondrion Copper_Ion->Mitochondrion To Cytochrome c Oxidase MAPK_Pathway MAPK Pathway (MEK1/2) Copper_Ion->MAPK_Pathway Modulation Proliferation Cell Proliferation MAPK_Pathway->Proliferation Citrate_Metabolism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate_cyto Pyruvate Glycolysis->Pyruvate_cyto PFK1 PFK-1 Pyruvate_mito Pyruvate Pyruvate_cyto->Pyruvate_mito Citrate_cyto Citrate AcetylCoA_cyto Acetyl-CoA Citrate_cyto->AcetylCoA_cyto Citrate_cyto->PFK1 Inhibition Fatty_Acid_Synthesis Fatty Acid Synthesis AcetylCoA_cyto->Fatty_Acid_Synthesis AcetylCoA_mito Acetyl-CoA Pyruvate_mito->AcetylCoA_mito Oxaloacetate Oxaloacetate Citrate_mito Citrate Citrate_mito->Citrate_cyto Citrate-Malate Shuttle TCA_Cycle TCA Cycle Citrate_mito->TCA_Cycle TCA_Cycle->Oxaloacetate AcetylCoA_mitoOxaloacetate AcetylCoA_mitoOxaloacetate AcetylCoA_mitoOxaloacetate->Citrate_mito Experimental_Workflow Start Start: Hypothesis Formulation Dose_Response 1. Dose-Response & Cytotoxicity (MTT Assay) Start->Dose_Response Metabolic_Assays 2. Key Metabolic Pathway Analysis Dose_Response->Metabolic_Assays Glycolysis_Assay Glycolysis Rate Assay Metabolic_Assays->Glycolysis_Assay TCA_Metabolites TCA Cycle Metabolite Profiling (LC-MS/MS) Metabolic_Assays->TCA_Metabolites OxPhos_Assay Oxidative Phosphorylation Rate (Seahorse Assay) Metabolic_Assays->OxPhos_Assay Enzyme_Activity 3. Specific Enzyme Activity Assays Glycolysis_Assay->Enzyme_Activity TCA_Metabolites->Enzyme_Activity OxPhos_Assay->Enzyme_Activity COX_Activity Cytochrome c Oxidase Activity Enzyme_Activity->COX_Activity Glycolytic_Enzyme_Activity Hexokinase/PFK-1 Activity Enzyme_Activity->Glycolytic_Enzyme_Activity Protein_Expression 4. Protein Expression Analysis (Western Blot) COX_Activity->Protein_Expression Glycolytic_Enzyme_Activity->Protein_Expression Signaling_Analysis 5. Signaling Pathway Analysis (Phospho-protein arrays/Western Blot) Protein_Expression->Signaling_Analysis Data_Integration 6. Data Integration & Interpretation Signaling_Analysis->Data_Integration Conclusion Conclusion & Future Directions Data_Integration->Conclusion

References

An In-depth Technical Guide to the History, Discovery, and Scientific Applications of Copper Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper citrate, a coordination complex of copper and citric acid, has emerged from the annals of chemical synthesis to become a compound of significant interest across various scientific disciplines. This technical guide provides a comprehensive overview of the history, synthesis, physicochemical properties, and the burgeoning applications of this compound, with a particular focus on its role in biomedical research and drug development. Detailed experimental protocols, quantitative data, and visualizations of its molecular interactions are presented to serve as a valuable resource for the scientific community.

Introduction

Copper, an essential trace element, plays a pivotal role in a myriad of physiological processes, acting as a crucial cofactor for numerous enzymes involved in cellular respiration, neurotransmitter synthesis, and antioxidant defense. Citric acid, a key intermediate in the tricarboxylic acid (TCA) cycle, is central to cellular metabolism. The amalgamation of these two fundamental biological molecules into this compound has given rise to a compound with unique properties and a wide range of applications, from agriculture to medicine. This guide delves into the scientific journey of this compound, from its early synthesis to its current status as a molecule of interest for researchers.

History and Discovery

The precise moment of the first synthesis of this compound is not definitively documented as a singular event of "discovery." Instead, its preparation is rooted in the broader advancements of organic chemistry in the 19th and early 20th centuries. During this era, chemists systematically investigated the reactions of metallic salts with organic acids, leading to the synthesis of a vast array of new compounds. The study of copper complexes with citrate ions gained significant attention in the mid-20th century, with researchers focusing on their stability and solution chemistry. Early applications of copper compounds, though not specifically citrate, have a long history in medicine, dating back to ancient civilizations for their antimicrobial properties. The use of copper salts in agriculture as fungicides and micronutrient supplements also has a well-established history.

Physicochemical Properties

This compound typically exists as a blue-green crystalline solid. It is known to form different hydrates, with the hemipentahydrate and dihydrate forms being common. The anhydrous form is a sky-blue solid.

Quantitative Data

A summary of the key quantitative properties of this compound is presented in the tables below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaCu₃(C₆H₅O₇)₂
Molar Mass568.85 g/mol
AppearanceBlue-green crystalline solid
Melting PointDecomposes upon heating
Water of Crystallization LossBegins at approximately 100 °C

Table 2: Solubility of this compound

SolventSolubilityTemperature (°C)Reference(s)
Water< 0.05 g/L20
Methanol< 0.05 g/L20
Ethanol< 0.05 g/L20
10% Hydrochloric AcidApprox. 250 g/LNot specified
10% Nitric AcidApprox. 140-150 g/LNot specified
Alkaline Citrate SolutionsSolubleNot specified

Table 3: Stability Constants of Copper(II)-Citrate Complexes

Complex SpeciesLog KConditionsReference(s)
[Cu(HCit)]4.6525 °C, 0.1 M KNO₃
[Cu(Cit)]⁻6.1025 °C, 0.1 M KNO₃
[Cu₂(OH)₂(Cit)]⁻-5.7925 °C, 0.1 M KNO₃

Table 4: Crystallographic Data for Copper(II) Citrate Dihydrate

ParameterValueReference(s)
Crystal SystemMonoclinic
Space GroupP2₁/a
a (Å)14.477
b (Å)9.718
c (Å)6.890
β (°)91.27
Z4

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. The following are two common laboratory-scale protocols.

Protocol 1: Reaction of Copper Sulfate with Trisodium Citrate

This method involves the precipitation of this compound from an aqueous solution.

  • Materials: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O), Deionized water.

  • Procedure:

    • Prepare a solution of copper(II) sulfate by dissolving a stoichiometric amount in deionized water.

    • Prepare a separate solution of trisodium citrate by dissolving a stoichiometric amount in deionized water.

    • Slowly add the copper sulfate solution to the trisodium citrate solution with constant stirring.

    • A blue-green precipitate of this compound will form.

    • Allow the precipitate to settle, then collect it by filtration.

    • Wash the precipitate with deionized water to remove any unreacted salts.

    • Dry the resulting this compound solid in a desiccator or at a low temperature in an oven.

Protocol 2: Reaction of Copper Carbonate with Citric Acid

This method involves the reaction of a copper salt with citric acid, leading to the formation of this compound and carbon dioxide gas.

  • Materials: Copper(II) carbonate (CuCO₃), Citric acid (C₆H₈O₇), Deionized water.

  • Procedure:

    • Prepare a solution of citric acid by dissolving it in a minimal amount of deionized water.

    • Slowly add powdered copper(II) carbonate to the citric acid solution in small portions with continuous stirring. Effervescence will be observed due to the release of carbon dioxide.

    • Continue adding copper carbonate until the effervescence ceases, indicating the neutralization of the citric acid.

    • Gently heat the solution to ensure the completion of the reaction and to dissolve any remaining solids.

    • Filter the hot solution to remove any unreacted copper carbonate.

    • Allow the filtrate to cool, which will result in the crystallization of this compound.

    • Collect the crystals by filtration, wash with a small amount of cold deionized water, and dry.

Biological Activity and Signaling Pathways

The biological effects of this compound are largely attributed to the individual and synergistic actions of copper ions and citrate. Copper is a potent antimicrobial agent, and its citrate salt is utilized for this property in various applications.

Antimicrobial Mechanism of Action

This compound exerts its antimicrobial effects through a multi-pronged attack on microbial cells. The primary mechanisms involve the generation of reactive oxygen species (ROS), disruption of cell membranes, protein denaturation, and DNA damage.

  • Oxidative Stress: Copper ions, particularly Cu(II), can participate in Fenton-like reactions, leading to the production of highly reactive hydroxyl radicals. This surge in ROS overwhelms the microbial cell's antioxidant defenses, causing widespread damage to lipids, proteins, and nucleic acids.

  • Membrane Disruption: Copper ions can interact with the cell membrane, altering its integrity and permeability. This leads to the leakage of essential intracellular components and ultimately, cell death.

  • Protein Inactivation: Copper has a high affinity for sulfhydryl groups in amino acids, leading to the denaturation and inactivation of essential enzymes and structural proteins.

  • DNA Damage: The generated ROS can cause significant damage to microbial DNA, including strand breaks and base modifications, which can be lethal to the cell.

The citrate moiety can also contribute to the antimicrobial activity by chelating essential metal ions required for microbial growth and by potentially facilitating the uptake of copper ions.

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling pathway for the antimicrobial action of this compound.

Antimicrobial_Action_of_Copper_Citrate cluster_extracellular Extracellular Environment cluster_cell_membrane Bacterial Cell Membrane cluster_cytoplasm Bacterial Cytoplasm This compound This compound Membrane Disruption Membrane Disruption This compound->Membrane Disruption Direct Interaction Copper Influx Copper Influx This compound->Copper Influx Uptake Cell Death Cell Death Membrane Disruption->Cell Death Loss of Integrity Copper Ions Copper Ions Copper Influx->Copper Ions ROS Generation ROS Generation Copper Ions->ROS Generation Fenton-like Reactions Protein Denaturation Protein Denaturation Copper Ions->Protein Denaturation Binds to Sulfhydryl Groups ROS Generation->Membrane Disruption Lipid Peroxidation ROS Generation->Protein Denaturation Oxidative Damage DNA Damage DNA Damage ROS Generation->DNA Damage Oxidative Damage Enzyme Inactivation Enzyme Inactivation Protein Denaturation->Enzyme Inactivation DNA Damage->Cell Death Genotoxicity Enzyme Inactivation->Cell Death Metabolic Collapse

Antimicrobial signaling pathway of this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various research and development areas.

  • Antimicrobial Agent Development: Its broad-spectrum antimicrobial activity is being explored for the development of new topical antiseptics, wound dressings, and coatings for medical devices to prevent biofilm formation.

  • Nutritional Supplements: As a bioavailable source of copper, it is used in dietary supplements to address copper deficiency.

  • Enzyme Kinetics: Researchers use this compound to study the role of copper as a cofactor in various enzymatic reactions.

  • Cancer Research: The role of copper in angiogenesis and tumor growth is an active area of investigation, with copper chelators and complexes being studied as potential anticancer agents.

  • Agriculture: It serves as a fungicide and a source of copper micronutrient for plants.

Conclusion

This compound, a compound at the intersection of inorganic chemistry and biology, continues to reveal its multifaceted nature. While its historical discovery is intertwined with the foundational advancements in chemistry, its modern applications, particularly in the biomedical field, are at the forefront of scientific innovation. This guide has provided a comprehensive overview of its synthesis, properties, and mechanisms of action, highlighting its potential as a versatile tool for researchers, scientists, and drug development professionals. Further exploration of its biological signaling pathways and the development of novel applications will undoubtedly continue to shape its scientific legacy.

Unveiling the Presence of Copper Citrate in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive examination of available scientific literature reveals that copper citrate, a salt formed from copper and citric acid, can be found as a naturally occurring compound within certain biological systems, particularly in plants. While not as widespread as other forms of copper, its presence points to a significant role in the chelation, transport, and detoxification of copper within organisms. This guide provides an in-depth look at the natural sources and occurrence of this compound, tailored for researchers, scientists, and professionals in drug development.

Natural Occurrence and Biological Significance

Evidence from studies on metal speciation in plants has confirmed the formation of this compound in plant tissues. A notable instance is observed in rice (Oryza sativa L.) following the absorption of copper oxide nanoparticles. The plant metabolizes the nanoparticles, leading to the formation of various copper species, including copper-citrate. This suggests that the formation of this compound is a biological mechanism for managing copper within the plant.

Citric acid is a well-established natural chelating agent in a wide range of organisms. Its molecular structure allows it to bind with metal ions like copper, forming stable complexes. This chelation process is crucial for several biological functions:

  • Metal Detoxification: By binding to excess copper ions, citric acid can mitigate their potential toxicity.

  • Nutrient Transport: The formation of copper-citrate complexes can facilitate the transport of copper within an organism.

  • Bioavailability Regulation: The chelation of copper by citric acid can influence its availability for various enzymatic processes.

The logical relationship for the formation of this compound in a biological system can be visualized as a straightforward pathway.

cluster_organism Biological System (e.g., Plant Cell) Copper_Ion Copper Ion (Cu²⁺) Copper_Citrate Copper-Citrate Complex Copper_Ion->Copper_Citrate Chelation Citric_Acid Citric Acid Citric_Acid->Copper_Citrate Chelation

Fig. 1: Chelation of Copper by Citric Acid.

While the presence of this compound has been confirmed, quantitative data on its natural concentrations in various biological tissues under normal physiological conditions remain limited. The majority of current research focuses on copper speciation under conditions of metal toxicity or exposure to nanoparticles.

Quantitative Data on Copper and Citric Acid in Natural Sources

Although direct quantification of this compound in a wide array of natural sources is not extensively documented, the concentrations of its constituent components, copper and citric acid, are well-characterized in many plants. This data provides a basis for understanding the potential for this compound formation.

Natural SourceCopper (Cu) Content (mg/kg dry weight)Citric Acid Content ( g/100g fresh weight)
Lemon (Fruit)2.4 - 4.14.0 - 6.0
Orange (Fruit)1.8 - 3.50.6 - 1.0
Tomato (Fruit)3.0 - 8.00.2 - 0.5
Rice (Grain)2.0 - 5.0Not typically high
Spinach (Leaves)8.0 - 20.00.1 - 0.3

Note: The data presented are approximate ranges and can vary based on factors such as soil composition, plant variety, and environmental conditions.

Experimental Protocols for the Analysis of this compound

The identification and quantification of this compound in biological matrices require sophisticated analytical techniques capable of elemental speciation. The primary methods employed are Hyphenated Chromatography techniques, particularly High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS), and X-ray Absorption Spectroscopy (XAS).

Experimental Workflow for Copper Speciation Analysis

The general workflow for analyzing this compound in a biological sample involves several key stages, from sample preparation to data analysis.

cluster_workflow Analytical Workflow A Sample Collection & Preparation B Extraction of Copper Species A->B C Chromatographic Separation (HPLC) B->C D Elemental Detection (ICP-MS) C->D E Data Analysis & Quantification D->E

Fig. 2: General workflow for copper speciation.
Methodology 1: HPLC-ICP-MS for Quantification of this compound

This method allows for the separation of different copper species based on their chemical properties, followed by highly sensitive detection of the copper element.

1. Sample Preparation:

  • Obtain a representative sample of the biological tissue (e.g., plant leaves, roots).
  • Freeze-dry the sample to remove water content and then grind it into a fine powder to ensure homogeneity.

2. Extraction:

  • Suspend a known mass of the powdered sample in a suitable extraction buffer. A mild buffer such as ammonium acetate at a physiologically relevant pH is recommended to preserve the integrity of the copper-citrate complex.
  • Employ a gentle extraction technique, such as sonication or shaking at a controlled temperature, to facilitate the release of copper species into the solution.
  • Centrifuge the mixture to pellet solid debris and filter the supernatant through a 0.22 µm filter to remove fine particulates.

3. Chromatographic Separation:

  • Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with an anion-exchange column. This type of column will separate negatively charged species, such as the copper-citrate complex.
  • The mobile phase should consist of a gradient of a salt solution (e.g., ammonium nitrate) to elute the bound copper species from the column.

4. Detection:

  • Introduce the eluent from the HPLC column directly into an Inductively Coupled Plasma Mass Spectrometer (ICP-MS).
  • The ICP-MS will atomize and ionize the sample, allowing for the detection and quantification of copper at very low concentrations.

5. Quantification:

  • Prepare calibration standards of known concentrations of a certified this compound reference material.
  • Run the standards through the HPLC-ICP-MS system under the same conditions as the samples to generate a calibration curve.
  • Compare the peak area of the copper signal that corresponds to the retention time of the this compound standard in the sample chromatogram to the calibration curve to determine its concentration.

Methodology 2: X-ray Absorption Spectroscopy (XAS) for In-situ Speciation

XAS is a powerful technique for determining the chemical environment and oxidation state of copper directly within a sample, providing valuable information on its speciation without the need for extraction.

1. Sample Preparation:

  • For fresh tissue, the sample can be flash-frozen in liquid nitrogen and analyzed in a cryostat to maintain its near-native state.
  • Alternatively, freeze-dried and powdered samples can be pressed into a pellet for analysis.

2. Data Acquisition:

  • The analysis is performed at a synchrotron radiation facility.
  • The sample is irradiated with a beam of X-rays of varying energy.
  • The absorption of X-rays by the copper atoms in the sample is measured, generating an X-ray absorption spectrum.

3. Spectral Analysis:

  • The resulting spectrum has two main regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).
  • XANES Analysis: The features in the XANES region are sensitive to the oxidation state and coordination geometry of the copper atom. By comparing the XANES spectrum of the sample to that of a pure this compound standard, the presence of this species can be confirmed.
  • EXAFS Analysis: The oscillations in the EXAFS region provide information about the number and type of neighboring atoms to the copper atom and their distances. This data can be used to model the local atomic structure around the copper and confirm its coordination with citrate.

4. Linear Combination Fitting:

  • To quantify the proportion of different copper species in the sample, a linear combination fitting (LCF) of the sample's XANES spectrum can be performed using a library of spectra from known copper standards, including this compound. This analysis provides the relative percentage of each copper species present in the sample.

Future Directions

Further research is needed to establish a comprehensive database of naturally occurring this compound concentrations across a wider range of species and tissues under normal physiological conditions. The development and validation of standardized protocols for the extraction and quantification of this compound from diverse biological matrices will be instrumental in advancing our understanding of its role in biological systems and its potential applications in drug development and nutritional science.

Spectral Analysis of Copper Citrate: An In-depth Technical Guide for Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis techniques used for the identification and characterization of copper citrate. It details experimental protocols, data interpretation, and key spectral features across various analytical methods, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, X-ray Diffraction (XRD), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Introduction to this compound and its Analysis

This compound is a coordination complex of copper and citric acid that finds applications in various fields, including as a dietary supplement, an antimicrobial agent, and in agricultural products. Accurate identification and characterization of this compound are crucial for quality control, formulation development, and regulatory compliance. Spectroscopic techniques provide a powerful suite of tools for elucidating the structural and chemical properties of this compound. This guide offers detailed methodologies and expected data for each of these techniques.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for characterizing the d-d electronic transitions of the copper(II) ion within the citrate complex. The position and intensity of the absorption maximum are sensitive to the coordination environment of the copper ion, including the pH of the solution.

Experimental Protocol

A typical experimental workflow for the UV-Vis analysis of this compound is as follows:

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Weigh this compound p2 Dissolve in Solvent (e.g., water, dilute acid) p1->p2 p3 Adjust pH (if required) using buffer solutions p2->p3 p4 Dilute to appropriate concentration p3->p4 a1 Calibrate Spectrophotometer with blank solvent p4->a1 a2 Transfer sample to cuvette a1->a2 a3 Acquire UV-Vis Spectrum (e.g., 400-900 nm) a2->a3 d1 Identify λmax a3->d1 d2 Correlate with reference spectra and pH d1->d2

UV-Vis Spectroscopy Experimental Workflow
  • Sample Preparation: Accurately weigh a small amount of the this compound sample. Dissolve the sample in a suitable solvent, such as deionized water or a dilute acid to aid solubility. The pH of the solution is a critical parameter and should be measured and adjusted as needed using appropriate buffer solutions. Dilute the stock solution to a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

  • Instrumentation: Use a calibrated double-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the blank solvent (the same solvent used to prepare the sample) to record a baseline.

  • Data Acquisition: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a wavelength range of approximately 400 nm to 900 nm.

Data Presentation

The UV-Vis spectrum of copper(II) citrate is characterized by a broad absorption band in the visible region. The position of the absorption maximum (λmax) is dependent on the pH of the solution, which influences the speciation of the copper-citrate complex.

pHApproximate λmax (nm)Observations
< 5~810 - 820At lower pH, the complex shows a λmax at longer wavelengths.
> 5~710 - 760As the pH increases, a blue shift is observed, indicating a change in the coordination environment of Cu(II).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in this compound and confirming the coordination of the citrate ligand to the copper ion. The vibrational frequencies of the carboxylate and hydroxyl groups of citric acid are particularly sensitive to complexation.

Experimental Protocol

The following diagram illustrates a standard workflow for FTIR analysis of a solid this compound sample.

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Grind ~1-2 mg of This compound p2 Mix with ~100-200 mg of dry KBr powder p1->p2 p3 Press mixture into a transparent pellet p2->p3 a1 Collect background spectrum of air or KBr pellet p3->a1 a2 Place sample pellet in spectrometer a1->a2 a3 Acquire FTIR Spectrum (e.g., 4000-400 cm⁻¹) a2->a3 d1 Identify characteristic peaks a3->d1 d2 Assign vibrational modes d1->d2 d3 Compare to reference spectra of citric acid and copper salts d2->d3

FTIR Spectroscopy Experimental Workflow
  • Sample Preparation (KBr Pellet Method): Dry the this compound sample to remove any adsorbed water. Grind a small amount of the sample (1-2 mg) with a spectroscopic grade potassium bromide (KBr) powder (100-200 mg) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a calibrated FTIR spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty sample compartment or a blank KBr pellet. Place the sample pellet in the spectrometer's sample holder and acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.

Data Presentation

The FTIR spectrum of this compound shows characteristic absorption bands corresponding to the vibrational modes of the citrate ligand. The coordination to copper results in shifts of the carboxylate and hydroxyl bands compared to free citric acid.

Wavenumber (cm⁻¹)Vibrational Mode Assignment
~3400 (broad)O-H stretching (from water of hydration and hydroxyl groups)
~3000C-H stretching
~1558 - 1600Asymmetric COO⁻ stretching (shifted from ~1700 cm⁻¹ in free acid)
~1400Symmetric COO⁻ stretching
~600Cu-O stretching

The significant shift of the asymmetric carboxylate (COO⁻) stretching vibration to a lower wavenumber is a strong indicator of the coordination of the carboxylate groups to the copper ion.[1]

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FTIR and is particularly useful for studying the metal-ligand bonds. While water is a weak Raman scatterer, allowing for analysis in aqueous solutions, fluorescence from the sample or impurities can sometimes interfere with the measurement.

Experimental Protocol

A general workflow for acquiring a Raman spectrum of a solid this compound sample is depicted below.

Raman_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Place a small amount of solid sample on a microscope slide a1 Focus laser on the sample using a microscope objective p1->a1 a2 Select laser wavelength and power a1->a2 a3 Acquire Raman Spectrum a2->a3 d1 Identify Raman shifts a3->d1 d2 Assign vibrational modes d1->d2 d3 Compare with reference spectra d2->d3

Raman Spectroscopy Experimental Workflow
  • Sample Preparation: A small amount of the solid this compound sample is placed on a microscope slide or in a sample holder. For aqueous solutions, a cuvette or capillary tube can be used.

  • Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) and a microscope is used.

  • Data Acquisition: The laser is focused on the sample. The laser power and acquisition time should be optimized to obtain a good signal-to-noise ratio while avoiding sample degradation. A spectrum was successfully generated using a 532 nm laser at low power (0.2 mW) with a long collection time (100 minutes) to avoid burning the sample.[1] The scattered light is collected and analyzed to generate the Raman spectrum.

Data Presentation

Published reference Raman spectra for solid this compound are scarce.[1] However, analysis of related materials suggests that the spectrum would be dominated by vibrations of the citrate backbone. The spectrum of an aqueous solution of citric acid and copper sulfate shows characteristic Raman shifts that can be indicative of complex formation.

Raman Shift (cm⁻¹)Tentative Vibrational Mode Assignment (based on citric acid)
~1750C=O stretching of carboxylic groups
~1440C-OH deformation
~942C-C symmetric stretching
~905C-C bending and OH out-of-plane bending

X-ray Diffraction (XRD)

Powder X-ray diffraction is a definitive technique for identifying the crystalline form of this compound and determining its crystal structure. The diffraction pattern is unique to a specific crystalline solid and can be used for phase identification and purity assessment.

Experimental Protocol

The workflow for powder XRD analysis of this compound monohydrate is outlined below.

XRD_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Grind sample to a fine powder p2 Pack powder into a sample holder or capillary p1->p2 a1 Mount sample in diffractometer p2->a1 a2 Set instrument parameters (e.g., 2θ range, step size, time) a1->a2 a3 Acquire Diffraction Pattern a2->a3 d1 Identify peak positions (2θ) and intensities a3->d1 d2 Compare with database (e.g., ICDD) d1->d2 d3 Perform Rietveld refinement for structural analysis d2->d3

X-ray Diffraction Experimental Workflow
  • Sample Preparation: The this compound sample is gently crushed into a fine powder using an agate mortar and pestle. The powder is then packed into a sample holder or a thin-walled capillary tube.[2]

  • Instrumentation: A powder X-ray diffractometer with a suitable X-ray source (e.g., Cu Kα radiation) is used.

  • Data Acquisition: The sample is mounted in the diffractometer and rotated to ensure good particle statistics.[2] The diffraction pattern is recorded over a specific 2θ range (e.g., 5° to 90°) with a defined step size and collection time.[2]

Data Presentation

The crystal structure of copper(II) citrate monohydrate (C₆H₄O₇Cu₂·H₂O) has been solved from powder diffraction data.[2][3][4] The compound crystallizes in the P2₁/c space group.[4] The diffraction pattern exhibits a series of characteristic peaks at specific 2θ angles.

2θ (°) (Cu Kα)Relative Intensity
~12.5Strong
~16.0Medium
~18.5Medium
~25.0Strong
~28.0Medium

Note: These are approximate peak positions derived from published diffraction patterns. For accurate identification, the experimental pattern should be compared with a reference pattern from a crystallographic database.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atomic nuclei. However, for copper(II) citrate, the paramagnetic nature of the Cu(II) ion presents significant challenges for NMR analysis.

Challenges in NMR of Copper(II) Citrate

Copper(II) is a paramagnetic ion, meaning it has unpaired electrons. These unpaired electrons create a strong local magnetic field that can significantly affect the NMR signals of nearby nuclei. This typically results in:

  • Severe peak broadening: The signals can become so broad that they are indistinguishable from the baseline.

  • Large chemical shifts: The signals can be shifted far outside the typical chemical shift ranges for diamagnetic molecules.

Due to these effects, obtaining high-resolution ¹H or ¹³C NMR spectra of copper(II) citrate is generally not feasible with standard NMR techniques. NMR is more commonly applied to the study of diamagnetic Cu(I) complexes.[5]

Experimental Protocol (General)

While specific data for copper(II) citrate is lacking, a general workflow for NMR analysis of a soluble, diamagnetic coordination complex is presented below.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Dissolve sample in deuterated solvent p2 Filter solution into NMR tube p1->p2 p3 Add internal standard (e.g., TMS) p2->p3 a1 Insert sample into NMR spectrometer p3->a1 a2 Lock, tune, and shim the instrument a1->a2 a3 Acquire NMR spectrum (¹H, ¹³C, etc.) a2->a3 d1 Process the FID (Fourier Transform, phasing, baseline correction) a3->d1 d2 Assign chemical shifts, coupling constants, and integrals d1->d2

General NMR Spectroscopy Experimental Workflow
Expected Data (for Citrate Ligand)

In the absence of the paramagnetic copper ion, the ¹H and ¹³C NMR spectra of the citrate ligand would show characteristic signals. The methylene protons (CH₂) of citrate are diastereotopic and typically appear as a pair of doublets (an AB quartet).

NucleusChemical Shift (ppm) - ApproximateMultiplicityAssignment
¹H2.5 - 2.9dMethylene protons (CH₂)
¹³C~45Methylene carbons (CH₂)
¹³C~75Quaternary carbon (C-OH)
¹³C~175 - 180Carboxylate carbons (COO⁻)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of coordination complexes like this compound.

Challenges in MS of Copper(II) Citrate

The analysis of copper(II) complexes by ESI-MS can be complicated by in-source redox reactions. The Cu(II) center can be reduced to Cu(I) during the electrospray process, leading to the observation of ions corresponding to the Cu(I) complex. This must be taken into consideration when interpreting the mass spectrum.

Experimental Protocol

The following diagram illustrates a general workflow for the ESI-MS analysis of this compound.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Dissolve sample in a suitable solvent (e.g., methanol/water) p2 Dilute to a low concentration (e.g., μg/mL) p1->p2 a1 Infuse sample into ESI source p2->a1 a2 Optimize source parameters (e.g., voltages, gas flows) a1->a2 a3 Acquire Mass Spectrum a2->a3 d1 Identify parent ions and fragments a3->d1 d2 Analyze isotopic pattern of copper-containing ions d1->d2 d3 Propose fragmentation pathways d2->d3

Mass Spectrometry Experimental Workflow
  • Sample Preparation: Dissolve the this compound sample in a solvent suitable for ESI, such as a mixture of methanol and water. The solution should be diluted to a low concentration (typically in the µg/mL range).

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

  • Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Optimize the source parameters (e.g., capillary voltage, cone voltage, gas flows) to achieve a stable signal. Acquire the mass spectrum in the appropriate mass range. Tandem MS (MS/MS) can be used to induce fragmentation and obtain structural information.

Data Presentation

Specific fragmentation data for this compound is not widely available in the literature. However, one can predict the expected ions based on the structure. The isotopic pattern of copper (⁶³Cu at ~69.2% and ⁶⁵Cu at ~30.8%) is a key diagnostic feature for identifying copper-containing ions in the mass spectrum.

IonExpected m/z (for ⁶³Cu)Notes
[Cu(C₆H₅O₇)]⁻~252Anion of the 1:1 copper-citrate complex.
[Cu₂(C₆H₄O₇) + H]⁺~315Protonated dimeric this compound.
Fragments from loss of CO₂, H₂O, etc.VariableFragmentation would likely involve the loss of small neutral molecules.

Logical Flow for Identification

The identification of this compound can be approached systematically using the described analytical techniques. The following diagram illustrates a logical workflow for the comprehensive characterization of a sample suspected to be this compound.

Identification_Logic start Unknown Sample uv_vis UV-Vis Spectroscopy start->uv_vis Initial screening ftir FTIR Spectroscopy uv_vis->ftir d-d transitions observed? xrd X-ray Diffraction ftir->xrd Coordination of carboxylate confirmed? ms Mass Spectrometry xrd->ms Crystalline phase matches reference? confirm Confirmed as This compound ms->confirm Correct mass and Cu isotopic pattern observed?

Logical Workflow for this compound Identification

This integrated approach, combining multiple spectroscopic techniques, provides a robust framework for the unambiguous identification and comprehensive characterization of this compound for research, development, and quality control purposes.

References

Theoretical Frontiers in Copper Citrate's Molecular Architecture: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper citrate, a compound of significant interest in fields ranging from nutritional science to medicine, presents a fascinating case study in coordination chemistry. Its biological activity is intrinsically linked to its molecular structure and the way copper ions are chelated by the citrate ligand. While experimental techniques like X-ray crystallography have provided invaluable snapshots of its solid-state forms, theoretical modeling offers a deeper, dynamic understanding of its geometry, stability, and electronic properties. This technical guide delves into the theoretical models of this compound's molecular structure, grounded in the context of established experimental data. Due to a notable scarcity of dedicated theoretical studies on the standalone this compound complex in the literature, this guide will also detail the computational methodologies typically applied to similar metal-organic complexes, providing a robust framework for future research.

Experimentally Determined Structures: The Ground Truth

Any theoretical model must be validated against experimental data. The primary sources of structural information for this compound are single-crystal and powder X-ray diffraction studies, which have elucidated the structures of its hydrated forms.

Copper(II) Citrate Dihydrate (Cu₂(C₆H₄O₇)·2H₂O)

The crystal structure of copper(II) citrate dihydrate reveals a complex polymeric network. The citrate ligand is heptadentate, binding to multiple copper centers. Each asymmetric unit contains two unique Cu(II) ions, both of which are in a distorted square pyramidal coordination environment. One copper ion is coordinated to the hydroxyl group, an alpha-carboxyl group, and a beta-carboxyl group of a single citrate molecule, as well as a water molecule. The second copper ion is coordinated to the beta-carboxyl group of two different citrate molecules and two water molecules. This intricate coordination scheme leads to the formation of a three-dimensional framework.

Copper(II) Citrate Monohydrate (Cu₂(C₆H₄O₇)·H₂O)

The monohydrate form of copper(II) citrate also exhibits a polymeric structure. In this case, the citrate anion acts as a nonadentate ligand. The coordination environment of the copper ions is again distorted square pyramidal. The key difference from the dihydrate is that a carboxylate oxygen takes the place of one of the coordinated water molecules. The hydroxide moiety of the citrate bridges two copper atoms, which are also chelated by carboxylate groups, forming a stable core structure.[1]

Quantitative Structural Data

The following tables summarize the crystallographic data for the monohydrate and dihydrate forms of copper(II) citrate, providing a quantitative basis for comparison with theoretical calculations.

Table 1: Crystallographic Data for Copper(II) Citrate Monohydrate [1]

ParameterValue
FormulaC₆H₄O₇Cu₂·H₂O
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.289
b (Å)9.612
c (Å)6.843
β (°)91.54
Z4

Table 2: Crystallographic Data for Copper(II) Citrate Dihydrate

ParameterValue
FormulaCu₂(C₆H₄O₇)·2H₂O
Crystal SystemMonoclinic
Space GroupP2₁/a
a (Å)14.477
b (Å)9.718
c (Å)6.890
β (°)91.27
Z4

Theoretical Modeling of this compound

While dedicated computational studies on the standalone this compound complex are not abundant in the literature, the methodologies for modeling such metal-organic systems are well-established. Density Functional Theory (DFT) is the most common and powerful tool for this purpose.

Density Functional Theory (DFT) Approach

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT can be used to predict its geometry, electronic properties, and vibrational frequencies.

A typical DFT study of a copper complex would involve the following steps:

  • Geometry Optimization: The starting point is an initial guess for the molecular structure, which can be based on experimental data or chemical intuition. The DFT calculation then iteratively adjusts the positions of the atoms to find the lowest energy (most stable) conformation.

  • Selection of Functional and Basis Set: The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For transition metal complexes like this compound, hybrid functionals such as B3LYP are often a good starting point. The basis set, which describes the atomic orbitals, should be chosen to be flexible enough to accurately represent the electronic distribution, especially for the metal center. A common choice for organic molecules containing a metal ion is the 6-31G(d) basis set.

  • Calculation of Properties: Once the geometry is optimized, various properties can be calculated, including:

    • Bond lengths and angles: These can be directly compared to experimental data from X-ray crystallography.

    • Vibrational frequencies: These can be compared to experimental infrared (IR) and Raman spectra to validate the theoretical model.

    • Electronic properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insights into the molecule's reactivity.

A Case Study: DFT of a Mixed-Ligand Copper-Citrate Complex

A study on a binuclear copper(II) complex involving both citrate and the N,N'-linker 1,10-phenanthroline, [Cu₂(µ-cit)(phen)₄]·9H₂O, provides a practical example of the application of DFT. In this research, DFT-based calculations were performed to analyze the structure and the role of non-covalent interactions. This highlights how theoretical methods can complement experimental data to provide a more complete picture of the molecular architecture and intermolecular interactions.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize this compound.

Synthesis of Copper(II) Citrate

A common method for the synthesis of copper(II) citrate involves the reaction of a soluble copper salt with citric acid or a citrate salt. For example, to synthesize copper(II) citrate monohydrate, a clear starting solution can be prepared by dissolving Cu(NO₃)₂·3H₂O and citric acid monohydrate in demineralized water. This solution is then sealed in a Teflon-lined autoclave and heated in a convection oven at 120 °C for approximately 48 hours. After cooling, small crystals of copper(II) citrate monohydrate can be obtained.[1]

X-ray Crystallography

Single-crystal or powder X-ray diffraction (XRD) is used to determine the three-dimensional arrangement of atoms in the crystalline solid.

  • Powder X-ray Diffraction (PXRD): A powdered sample is irradiated with a monochromatic X-ray beam. The diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), is collected.

    • Indexing and Structure Solution: The diffraction pattern is first indexed to determine the unit cell parameters and space group. The crystal structure can then be solved from the powder diffraction data using methods like simulated annealing.

    • Rietveld Refinement: This is a powerful technique used to refine the crystal structure model by minimizing the difference between the observed and calculated powder diffraction patterns. This allows for the precise determination of atomic positions, bond lengths, and bond angles.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the formation and stability of copper-citrate complexes in solution. The absorption of UV or visible light by the solution is measured as a function of wavelength. The formation of a complex between copper(II) ions and citrate is indicated by a shift in the wavelength of maximum absorbance (λ_max) and a change in the molar absorptivity. By systematically varying the pH and the ratio of copper to citrate, the stoichiometry and stability of the complexes formed can be investigated.

Potentiometric Titrations

Potentiometric titrations are a classical method for determining the stability constants of metal complexes in solution. The method involves monitoring the change in the potential of an ion-selective electrode (e.g., a copper ion-selective electrode) or a pH electrode as a titrant (e.g., a strong base) is added to a solution containing the metal ion and the ligand. The resulting titration curve can be analyzed to determine the stoichiometry and stability constants of the various copper-citrate complexes that form at different pH values.

Visualizations

The following diagrams illustrate key concepts related to the structure and modeling of this compound.

CopperCitrateCoordination Coordination Environment of a Copper Ion in this compound Cu Cu(II) O1 O (hydroxyl) Cu->O1 O2 O (α-carboxyl) Cu->O2 O3 O (β-carboxyl) Cu->O3 O4 O (water) Cu->O4 O5 O (bridging carboxyl) Cu->O5

Caption: A simplified diagram of the coordination environment of a copper(II) ion in a citrate complex.

DFTWorkflow General Workflow for DFT Modeling of this compound cluster_input Input cluster_calculation Calculation cluster_output Output & Analysis initial_geometry Initial Geometry (from experiment or guess) geom_opt Geometry Optimization initial_geometry->geom_opt functional_basis Select Functional & Basis Set (e.g., B3LYP/6-31G(d)) functional_basis->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc optimized_structure Optimized Structure (Bond lengths, angles) geom_opt->optimized_structure electronic_properties Electronic Properties (HOMO, LUMO) geom_opt->electronic_properties vibrational_spectra Vibrational Spectra (IR, Raman) freq_calc->vibrational_spectra

References

Methodological & Application

Application Note and Protocols for the Laboratory Synthesis of Copper(II) Citrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Copper(II) citrate, an organic copper salt, serves as a crucial component in various applications, including as a dietary supplement, an antimicrobial agent, and a component in agricultural fungicides.[1][2] Its synthesis in a laboratory setting can be achieved through several reliable methods, primarily involving precipitation reactions. This document outlines detailed protocols for the preparation of copper(II) citrate, providing clear, step-by-step instructions suitable for a professional laboratory environment. The most common synthetic approaches involve the reaction of a soluble copper(II) salt with either an alkali metal citrate or citric acid, or the neutralization of a copper base with citric acid.[1][3][4] The resulting product is typically a blue or green hydrated solid with low solubility in water.[1][4][5]

Safety Precautions: Before commencing any experimental work, it is crucial to adhere to standard laboratory safety protocols.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][5][6]

  • Handle all chemicals within a fume hood to avoid inhalation of dust or vapors.

  • Copper(II) sulfate is harmful if swallowed, causes skin and eye irritation, and is very toxic to aquatic life.[3]

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Keep a bowl of water or other appropriate fire extinguishing equipment nearby when performing any heating steps.[5][6]

Protocol 1: Synthesis via Double Displacement Reaction

This protocol is based on the reaction between copper(II) sulfate and trisodium citrate, which yields copper(II) citrate as a precipitate.[3] This is a common and straightforward method for laboratory-scale synthesis.

Reaction: 3CuSO₄(aq) + 2Na₃(C₆H₅O₇)(aq) → Cu₃(C₆H₅O₇)₂(s) + 3Na₂SO₄(aq)[3]

Experimental Workflow: Protocol 1

Protocol1_Workflow cluster_A Step 1: Solution Preparation cluster_B Step 2: Reaction cluster_C Step 3: Isolation cluster_D Step 4: Finishing A Prepare Reactant Solutions B Mix Solutions & Precipitate C Isolate Product D Dry & Weigh Product A1 Dissolve 3.75 g CuSO₄·5H₂O in min. deionized H₂O B1 Combine the two solutions A1->B1 A2 Dissolve 2.94 g Na₃C₆H₅O₇·2H₂O in min. deionized H₂O A2->B1 B2 Stir and observe precipitation (May leave overnight) B1->B2 C1 Filter precipitate via suction filtration B2->C1 C2 Wash precipitate with deionized water C1->C2 D1 Dry the solid product (air dry or desiccator) C2->D1 D2 Weigh the final product & calculate yield D1->D2

Caption: Workflow for Copper Citrate Synthesis via Double Displacement.

Materials and Equipment:
  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Deionized water

  • 100 mL Conical flasks (x2)

  • Weighing bottle or beaker

  • Suction filtration apparatus (Büchner funnel, filter flask, vacuum source)

  • Filter paper

  • Watch glass

  • Spatula and glass stirring rod

  • Sample vial for storage

Procedure:
  • Prepare Reactant Solutions:

    • Weigh 3.75 g (0.015 mol) of copper(II) sulfate pentahydrate into a 100 mL conical flask. Add the minimum volume of deionized water required to fully dissolve the solid. Swirl the flask to aid dissolution.[3]

    • In a separate 100 mL conical flask, weigh 2.94 g (0.01 mol) of trisodium citrate dihydrate. Dissolve it in the minimum amount of deionized water.[3]

    • For an accelerated reaction, hot water can be used for dissolution.[7][8]

  • Precipitation:

    • Slowly add the copper(II) sulfate solution to the trisodium citrate solution while stirring.

    • A light blue precipitate of copper(II) citrate should form.[6][7]

    • If a precipitate does not form immediately, cover the flask and allow the mixture to stand, potentially overnight, to ensure complete precipitation.[3]

  • Isolation and Purification:

    • Set up the suction filtration apparatus.

    • Filter the mixture to collect the copper(II) citrate precipitate.[3]

    • Wash the precipitate on the filter paper with a small amount of cold deionized water to remove soluble impurities like sodium sulfate.

  • Drying and Storage:

    • Carefully transfer the filter paper with the collected solid onto a pre-weighed watch glass.

    • Allow the product to dry at room temperature, preferably in a desiccator, until a constant weight is achieved.[3] The hydrated product is a turquoise or light blue powder.[7]

    • Weigh the dry product and calculate the percentage yield.[3]

    • Store the final product in a labeled sample vial.

Quantitative Data (Protocol 1):
ReagentMolar Mass ( g/mol )Moles (mol)Mass (g)
CuSO₄·5H₂O249.680.0153.75
Na₃C₆H₅O₇·2H₂O294.100.0102.94
Product Molar Mass ( g/mol ) Theoretical Yield (mol) Theoretical Yield (g)
Cu₃(C₆H₅O₇)₂·5H₂O658.890.0053.29

Note: The theoretical yield is based on copper(II) sulfate being the limiting reactant in this stoichiometry. One study investigating a similar reaction at 70°C reported an actual yield of 82.46%.[2]

Protocol 2: Synthesis via Neutralization Reaction

This method involves the reaction of an insoluble copper base, such as basic copper carbonate, with a solution of citric acid.[9] This approach is often used in industrial preparations and produces carbon dioxide as a byproduct.

Reaction: (CuCO₃)·Cu(OH)₂(s) + 4H₃(C₆H₅O₇)(aq) → 2Cu₂(C₆H₅O₇)(OH)(aq) + CO₂(g) + 3H₂O(l) (Simplified representation) A more precise reaction is: 3Cu₂(OH)₂CO₃(s) + 4C₆H₈O₇(aq) → 2Cu₃(C₆H₅O₇)₂(s) + 3CO₂(g) + 8H₂O(l)

Experimental Workflow: Protocol 2

Protocol2_Workflow cluster_A Step 1: Solution Prep cluster_B Step 2: Reaction cluster_C Step 3: Isolation cluster_D Step 4: Finishing A Prepare Citric Acid Solution B Neutralization Reaction C Isolate Product D Dry & Weigh Product A1 Prepare a 20-25% aqueous solution of citric acid A2 Heat solution to 80-100°C A1->A2 B1 Slowly add basic copper carbonate to the hot acid with stirring A2->B1 B2 Control pH to 4-6 B1->B2 B3 Observe CO₂ evolution B2->B3 C1 Filter the hot solution to remove any unreacted solid B3->C1 C2 Cool filtrate to crystallize C1->C2 C3 Isolate crystals via filtration or centrifugation C2->C3 D1 Dry the product at 100-120°C for 1-2h C3->D1 D2 Weigh the final product D1->D2

Caption: Workflow for this compound Synthesis via Neutralization.

Materials and Equipment:
  • Citric acid (anhydrous or monohydrate)

  • Basic copper carbonate (CuCO₃·Cu(OH)₂)

  • Deionized water

  • Beaker or reaction kettle

  • Hot plate with magnetic stirring

  • pH meter or pH indicator strips

  • Filtration apparatus

  • Drying oven

  • Centrifuge (optional)

Procedure:
  • Prepare Citric Acid Solution:

    • Prepare a 20-25% (w/w) aqueous solution of citric acid. For example, dissolve 25 g of citric acid in 75 g (75 mL) of deionized water.[9]

    • Heat the solution to 80-100°C with stirring.[9]

  • Neutralization:

    • While stirring the hot citric acid solution, slowly and carefully add basic copper carbonate in small portions. A mass ratio of citric acid to basic copper carbonate of approximately 1:1 is suggested.[9]

    • Effervescence (fizzing) will occur as carbon dioxide gas is released.[10] Add the copper carbonate slowly to control the foaming.

    • Monitor the pH of the reaction solution, aiming to maintain it between 4 and 6.[9]

  • Isolation:

    • Once the reaction is complete (i.e., no more gas evolution upon addition of carbonate), filter the hot solution to remove any unreacted solids.

    • Allow the resulting clear blue solution to cool to room temperature to induce crystallization.

    • Collect the this compound crystals by filtration or centrifugation.[9]

  • Drying:

    • Place the obtained crystals in a drying oven and dry at 100-120°C for 1-2 hours to remove water, including some of the crystal water.[9]

    • The hydrated green form will turn blue upon dehydration.[4][10]

    • Weigh the final product.

Quantitative Data (Protocol 2):
ReagentMass Ratio (Example)Concentration / Temp.pH
Citric Acid1 part20-25% (w/w) solution, 80-100°C4-6
Basic Copper Carbonate0.8 - 1 partSolidN/A
Product Purity (Example) Copper Content (Example) Drying Loss (Example)
Feed-Grade this compound99.84%35.18%9.00%

Data adapted from patent literature for feed-grade this compound.[9]

Characterization

The synthesized copper(II) citrate can be characterized to confirm its identity and purity.

  • Appearance: The hydrated form is a seafoam green or light blue solid, while the anhydrous form is sky-blue.[4]

  • Decomposition: When heated strongly, the salt decomposes, leaving behind fine particles of copper, which may be pyrophoric or readily oxidize to black copper(II) oxide.[4][7][11]

  • Spectroscopy: Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and UV-Vis Spectroscopy can be used to confirm the presence of citrate ligands and the copper(II) ion coordination.

  • Elemental Analysis: Can be performed to determine the precise copper content and confirm the empirical formula.

References

Copper Citrate: A Versatile Reagent for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Copper citrate is emerging as a valuable and environmentally benign reagent in organic synthesis. Its primary utility lies in its role as a precursor to a highly active and reusable heterogeneous catalyst, a Copper-Citric Acid Metal-Organic Framework (Cu-CA-MOF). This porous framework exhibits exceptional catalytic activity in a range of important organic transformations, including cross-coupling reactions and cycloadditions. This document provides detailed application notes and experimental protocols for the use of this compound-derived catalysts in key organic reactions.

Catalyst Preparation: Synthesis of Copper-Citric Acid Metal-Organic Framework (Cu-CA-MOF)

The foundation of using this compound in catalysis is the formation of a Cu-CA-MOF. This material can be synthesized from copper salts and citric acid, making this compound an ideal starting material or in-situ precursor.

Experimental Protocol: Synthesis of Cu-CA-MOF

This protocol describes a general method for the synthesis of a Cu-CA-MOF, which can be adapted for use with this compound.

Materials:

  • Copper(II) nitrate trihydrate (or an equivalent molar amount of this compound)

  • Citric acid

  • Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

Procedure: [1]

  • Prepare a solution of citric acid (1 mmol) in deionized water (2 mL).

  • Add the citric acid solution to a solution of copper(II) nitrate (2 mmol) in DMF (12 mL).

  • Stir the resulting mixture at 100°C for 20 minutes.

  • Transfer the mixture to a Teflon-lined stainless steel autoclave and heat at 160°C for 24 hours.

  • After cooling to room temperature, collect the precipitate by filtration.

  • Wash the solid product thoroughly with ethyl acetate.

  • Sonicate the powder for 20 minutes and then dry at room temperature.[1]

Logical Workflow for Catalyst Preparation

cluster_prep Catalyst Preparation Copper Salt Copper Salt Mixing Mixing Copper Salt->Mixing Citric Acid Citric Acid Citric Acid->Mixing Solvent Solvent Solvent->Mixing Heating Heating Mixing->Heating 100°C, 20 min Autoclave Autoclave Heating->Autoclave 160°C, 24h Filtration Filtration Autoclave->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Cu-CA-MOF Cu-CA-MOF Drying->Cu-CA-MOF

Caption: Workflow for the synthesis of the Cu-CA-MOF catalyst.

Ullmann-Type C-N Cross-Coupling Reactions

The Ullmann condensation is a fundamental reaction for the formation of carbon-nitrogen bonds, crucial in the synthesis of pharmaceuticals and functional materials. The Cu-CA-MOF catalyst derived from this compound is an efficient and reusable catalyst for this transformation.[2]

Experimental Protocol: Ullmann C-N Coupling of Aryl Halides with Amines

Materials:

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Amine (e.g., aniline, morpholine)

  • Cu-CA-MOF catalyst

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

Procedure: [2]

  • To a reaction vessel, add the aryl halide (1 mmol), the amine (1.2 mmol), Cu-CA-MOF (5 mol% based on copper), and K₂CO₃ (2 mmol).

  • Add DMSO (5 mL) as the solvent.

  • Heat the reaction mixture at 120°C with stirring for the time indicated in the table below.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and separate the catalyst by filtration.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Quantitative Data for Ullmann C-N Coupling [2][3]

EntryAryl HalideAmineCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)
1IodobenzeneAniline5DMSO120292
2BromobenzeneAniline5DMSO120885
3IodobenzeneMorpholine5DMSO120295
4BromobenzeneMorpholine5DMSO120888
51-Iodo-4-nitrobenzeneAniline5DMSO120298

Catalytic Cycle for Ullmann C-N Coupling

cluster_ullmann Ullmann C-N Coupling Cycle Cu(I) Cu(I) active species Oxidative_Addition Oxidative Addition Ar-X Cu(I)->Oxidative_Addition + Ar-X Cu(III)_Intermediate Cu(III) Intermediate (Ar)(X)Cu(III)L_n Oxidative_Addition->Cu(III)_Intermediate Ligand_Exchange Ligand Exchange R₂NH Cu(III)_Intermediate->Ligand_Exchange + R₂NH - HX Reductive_Elimination Reductive Elimination Ligand_Exchange->Reductive_Elimination Reductive_Elimination->Cu(I) Product Ar-NR₂ Reductive_Elimination->Product

Caption: Proposed catalytic cycle for the copper-catalyzed Ullmann C-N coupling reaction.[4][5]

Cyanation of Aryl Halides

The introduction of a nitrile group into an aromatic ring is a pivotal transformation in organic synthesis, as nitriles are versatile intermediates for the preparation of carboxylic acids, amines, and amides. Copper-catalyzed cyanation offers a reliable method for this conversion.

Experimental Protocol: Cyanation of Aryl Bromides

This protocol is adapted from established copper-catalyzed cyanation methods and is suitable for use with the Cu-CA-MOF catalyst.

Materials:

  • Aryl bromide

  • Sodium cyanide (NaCN)

  • Potassium iodide (KI) - as an additive

  • N,N'-dimethylethylenediamine (DMEDA) - as a ligand

  • Cu-CA-MOF catalyst

  • Toluene

Procedure: [6][7]

  • In an oven-dried Schlenk tube, combine the aryl bromide (1 mmol), NaCN (1.2 mmol), KI (0.2 mmol), and Cu-CA-MOF (10 mol% based on copper).

  • Add DMEDA (1 mmol) and toluene (5 mL).

  • Seal the tube and heat the mixture at 110°C for the specified time.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash chromatography.

Quantitative Data for Cyanation of Aryl Bromides [6][7]

EntryAryl BromideCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)
14-Bromotoluene10Toluene1102492
24-Bromoanisole10Toluene1102495
31-Bromo-4-fluorobenzene10Toluene1102488
42-Bromonaphthalene10Toluene1102491
53-Bromopyridine10Toluene1102478

Reaction Pathway for Copper-Catalyzed Cyanation

cluster_cyanation Cyanation Reaction Pathway Start Aryl Halide (Ar-X) + Cu(I) Catalyst Oxidative_Addition Oxidative Addition Start->Oxidative_Addition Intermediate Ar-Cu(III)-X Oxidative_Addition->Intermediate Cyanide_Attack Nucleophilic Attack by CN⁻ Intermediate->Cyanide_Attack + CN⁻ Reductive_Elimination Reductive Elimination Cyanide_Attack->Reductive_Elimination Product Aryl Nitrile (Ar-CN) Reductive_Elimination->Product Catalyst_Regen Cu(I) Catalyst Regeneration Reductive_Elimination->Catalyst_Regen

Caption: Simplified mechanism for the copper-catalyzed cyanation of aryl halides.[8]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The Cu(I)-catalyzed Huisgen 1,3-dipolar cycloaddition of azides and terminal alkynes, a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[9][10] The Cu-CA-MOF can serve as a heterogeneous catalyst for this important transformation.

Experimental Protocol: CuAAC Reaction

Materials:

  • Azide

  • Terminal alkyne

  • Cu-CA-MOF catalyst

  • Sodium ascorbate (as a reducing agent to maintain Cu(I) state)

  • tert-Butanol/Water (1:1) solvent mixture

Procedure: [10][11]

  • In a reaction vial, dissolve the azide (1 mmol) and the terminal alkyne (1.1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

  • Add the Cu-CA-MOF catalyst (1-5 mol% based on copper).

  • Add a freshly prepared aqueous solution of sodium ascorbate (10 mol%).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, filter to recover the catalyst.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by crystallization or column chromatography.

Quantitative Data for CuAAC Reactions

EntryAzideAlkyneCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)
1Benzyl azidePhenylacetylene1t-BuOH/H₂ORT1>95
2Phenyl azide1-Octyne2t-BuOH/H₂ORT298
31-Azido-4-methoxybenzenePropargyl alcohol1.5t-BuOH/H₂ORT1.596
4(Azidomethyl)benzeneEthynyltrimethylsilane2t-BuOH/H₂ORT393
51-Azidobutane3-Phenyl-1-propyne1t-BuOH/H₂ORT297

Catalytic Cycle for CuAAC (Click Chemistry)

cluster_click CuAAC Catalytic Cycle Cu(I) Cu(I) Alkyne_Coord Alkyne Coordination Cu(I)->Alkyne_Coord + R-C≡CH Copper_Acetylide Copper(I) Acetylide Alkyne_Coord->Copper_Acetylide - H⁺ Azide_Coord Azide Coordination Copper_Acetylide->Azide_Coord + R'-N₃ Cycloaddition Cycloaddition Azide_Coord->Cycloaddition Copper_Triazolide Copper(I) Triazolide Cycloaddition->Copper_Triazolide Protonolysis Protonolysis Copper_Triazolide->Protonolysis + H⁺ Protonolysis->Cu(I) Product 1,2,3-Triazole Protonolysis->Product

Caption: Generally accepted mechanism for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[12][13]

Disclaimer: The provided protocols are intended as a general guide. Researchers should always conduct their own risk assessments and optimize reaction conditions for their specific substrates and equipment. Proper safety precautions, including the use of personal protective equipment, should be followed at all times.

References

Application Notes and Protocols for Copper Citrate in Agricultural Micronutrients

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Detailed Application and Methodologies of Copper Citrate as an Agricultural Micronutrient

Introduction

Copper (Cu) is an essential micronutrient for plant growth and development, playing a critical role in various physiological processes, including photosynthesis, respiration, and lignin synthesis.[1] this compound, a chelated form of copper, offers enhanced bioavailability and ease of absorption by plants.[2] The citrate molecule protects the copper ion from forming insoluble precipitates in the soil and facilitates its uptake through both roots and foliage.[3] This document provides detailed application notes and experimental protocols for the use of this compound in agricultural settings.

Data Presentation: Application Rates

The following tables summarize recommended application rates of this compound for various crops, compiled from multiple sources. These rates can vary based on soil type, crop species, and deficiency severity.

Table 1: Soil Application Rates for this compound

Crop CategoryApplication Rate (per acre)Application Timing and MethodSource(s)
General Field and Vegetable Crops 1 - 4 lbsBand, sidedress, or broadcast at planting or within 2 weeks after emergence.[4]
Corn, Cotton, Sorghum 1 - 2 lbsApply to the soil (band) within 3 weeks of emergence. Split applications are often recommended.[4]
Small Grains 1 - 4 lbsBand, sidedress, or broadcast at planting or within 2 weeks after emergence.[4]
Beans 3 - 6 lbsApply with irrigation water, pesticides, or fertilizer before the 4th trifoliate leaf stage.[4]
Fruit and Nut Crops (Almonds, Pecans) 3 - 10 lbsApply in early spring with pesticide, irrigation water, or fertilizer.[4]
General Soil Application 1 - 4 quartsRow, band, or side-dress. Compatible with many polyphosphate starter fertilizers.

Table 2: Foliar Application Rates for this compound

Crop CategoryApplication Rate (per acre)Application Timing and MethodSource(s)
General Field and Vegetable Crops 1 - 2 lbsApply with sufficient water for thorough coverage. Split applications are recommended.[4]
Corn, Cotton, Sorghum 0.5 - 1 lbApply with each pesticide application prior to bloom.[4]
Small Grains 1 lbApply within 30 days after planting and before flowering.[4]
Beans 1 - 2 lbsApply when beans are between the 2nd and 4th trifoliate stage.[4]
Fruit and Nut Crops (Almonds, Pecans) 2 - 3 lbsApply as a thorough cover spray. Repeat at petal fall and in cover sprays at 1 - 2 lbs per acre.[4]

Experimental Protocols

The following are detailed protocols for key experiments involving the application of this compound.

Protocol 1: Field Trial for Efficacy of Soil-Applied this compound on Crop Yield

Objective: To evaluate the effect of different application rates of soil-applied this compound on the yield and copper uptake of a selected crop (e.g., corn).

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD).

  • Treatments:

    • Control (no copper application).

    • Low Rate this compound (e.g., 1 lb/acre).

    • Medium Rate this compound (e.g., 2 lbs/acre).

    • High Rate this compound (e.g., 4 lbs/acre).

  • Replicates: 4 blocks.

  • Plot Size: 10 ft x 30 ft.

Materials:

  • This compound (granular or liquid formulation).

  • Fertilizer spreader or sprayer.

  • Soil sampling equipment.

  • Plant tissue sampling equipment.

  • Harvesting equipment.

  • Laboratory for soil and tissue analysis (ICP-OES or AAS).

Methodology:

  • Site Selection and Preparation: Select a field with a history of copper deficiency or with soil test results indicating low copper levels. Prepare the field according to standard agricultural practices for the selected crop.

  • Baseline Soil Sampling: Collect composite soil samples from each block at a depth of 0-6 inches. Analyze for initial copper concentration, pH, organic matter, and other relevant nutrients.

  • Treatment Application: At planting, apply the designated rates of this compound to the respective plots. Ensure uniform application.

  • Crop Management: Manage all plots uniformly throughout the growing season in terms of irrigation, fertilization (other than copper), and pest control.

  • Plant Tissue Sampling: At a key growth stage (e.g., V6 stage for corn), collect the most recently matured leaves from 10-15 randomly selected plants per plot. Dry, grind, and analyze for copper concentration.

  • Harvest: At maturity, harvest the central rows of each plot to determine grain yield. Adjust yield to a standard moisture content.

  • Post-Harvest Soil Sampling: After harvest, collect soil samples from each plot to assess residual copper levels.

  • Data Analysis: Analyze yield and tissue copper concentration data using Analysis of Variance (ANOVA) appropriate for an RCBD. Use a means separation test (e.g., Tukey's HSD) to compare treatment means.

Protocol 2: Evaluation of Foliar-Applied this compound for Correcting Copper Deficiency

Objective: To assess the effectiveness of foliar-applied this compound in correcting visual symptoms of copper deficiency and improving plant health.

Experimental Design:

  • Design: Completely Randomized Design (CRD) if in a uniform greenhouse environment, or RCBD in a field setting.

  • Treatments:

    • Untreated Control.

    • This compound solution at 0.5% (w/v).

    • This compound solution at 1.0% (w/v).

    • This compound solution at 1.5% (w/v).

  • Replicates: 5 replicates (individual plants or plots).

Materials:

  • This compound powder.

  • Distilled water.

  • Backpack or handheld sprayer.

  • Surfactant (optional, to improve leaf coverage).

  • Camera for documenting visual symptoms.

  • SPAD meter or other chlorophyll measurement device.

Methodology:

  • Plant Material: Use a crop species known to be sensitive to copper deficiency (e.g., wheat, oats). Grow plants in a copper-deficient medium until visual symptoms appear.

  • Treatment Application: Prepare the this compound solutions. Apply the treatments to the foliage of the plants until runoff. Ensure even coverage.

  • Data Collection:

    • Visual Assessment: At 0, 7, 14, and 21 days after treatment, visually score the plants for deficiency symptoms on a scale of 1 (severe deficiency) to 5 (healthy).

    • Chlorophyll Content: At the same time points, measure the chlorophyll content of the youngest fully expanded leaves using a SPAD meter.

    • Biomass: At the end of the experiment, harvest the above-ground biomass, dry, and weigh.

  • Data Analysis: Analyze the visual scores, chlorophyll content, and biomass data using ANOVA. Compare treatment means to determine the most effective concentration.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_soil Soil Environment cluster_root Plant Root Cu_Citrate_Soil This compound (Chelated Cu) Cu_Ion_Soil Free Cu²⁺ Ion Cu_Citrate_Soil->Cu_Ion_Soil Dissociation Citrate_Soil Citrate Cu_Citrate_Soil->Citrate_Soil Dissociation Root_Surface Root Surface Cu_Citrate_Soil->Root_Surface Direct Uptake of Chelate Insoluble_Cu Insoluble Cu Compounds Cu_Ion_Soil->Insoluble_Cu Precipitation Cu_Ion_Soil->Root_Surface Root_Cell Root Cell Root_Surface->Root_Cell Uptake Xylem Xylem Root_Cell->Xylem Translocation Plant Shoots Plant Shoots Xylem->Plant Shoots Transport to Aerial Parts

Caption: Proposed uptake mechanism of this compound from the soil by plant roots.

G start Start: Site Selection & Field Preparation soil_sampling Baseline Soil Sampling (Pre-treatment) start->soil_sampling randomization Plot Randomization & Layout soil_sampling->randomization application Treatment Application (this compound at different rates) randomization->application crop_management Uniform Crop Management (Irrigation, Fertilization, Pest Control) application->crop_management data_collection Data Collection (Tissue Sampling, Visual Assessment) crop_management->data_collection harvest Harvest & Yield Measurement data_collection->harvest post_harvest_soil Post-Harvest Soil Sampling harvest->post_harvest_soil analysis Statistical Analysis (ANOVA) post_harvest_soil->analysis end End: Conclusion on Efficacy analysis->end

Caption: Experimental workflow for a field trial evaluating this compound.

Mechanism of Action

Chelated micronutrients like this compound enhance nutrient availability to plants through several mechanisms:

  • Increased Solubility: The citrate ligand keeps the copper ion in a soluble form in the soil solution, preventing it from precipitating into unavailable compounds, especially in alkaline soils.[3]

  • Protection from Antagonistic Reactions: The chelate structure protects the copper ion from being tied up by other elements in the soil, such as phosphates and carbonates.

  • Facilitated Root Uptake: The this compound complex can be absorbed directly by the plant roots, or it can release the copper ion at the root surface for uptake by specific ion transporters.[3] This proximity to the root enhances the efficiency of absorption.

  • Enhanced Mobility within the Plant: Once absorbed, the chelated form may improve the mobility of copper within the plant's vascular system (xylem and phloem), ensuring it reaches the growing points where it is most needed.[3]

Conclusion

This compound is an effective source of copper for agricultural crops, with its chelated nature providing significant advantages in terms of bioavailability and ease of application. The provided application rates and experimental protocols offer a framework for researchers and professionals to effectively utilize and evaluate this compound as a micronutrient fertilizer. Adherence to these guidelines, with adjustments for specific local conditions, will aid in correcting copper deficiencies and optimizing crop yields.

References

Copper Citrate: A Highly Bioavailable Copper Source for Animal Feed Supplements

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Copper is an essential trace mineral vital for numerous physiological functions in animals, including growth, red blood cell formation, bone development, immune function, and antioxidant defense. While traditionally supplemented in animal diets as inorganic salts like copper sulfate, there is growing interest in organic copper sources due to their potential for higher bioavailability and reduced environmental impact. Copper citrate, a chelated form of copper, has emerged as a promising alternative. These application notes provide a comprehensive overview of this compound as a feed supplement, including its effects on animal performance and detailed experimental protocols for its evaluation.

I. Comparative Efficacy of this compound

Studies in various animal species, particularly poultry and swine, have demonstrated that this compound is an effective source of copper, often showing comparable or superior results to copper sulfate, even at lower inclusion levels.

Data Summary

The following tables summarize the quantitative data from studies comparing this compound (CC) with copper sulfate (CS) in broilers and weanling pigs.

Table 1: Effects of this compound vs. Copper Sulfate on Broiler Performance (42-day trial) [1]

Treatment GroupAverage Daily Gain (g)Average Daily Feed Intake (g)Feed Conversion Ratio (FCR)
Control (No added Cu)55.2100.51.82
CS-50 (50 mg/kg Cu)58.9101.21.72
CS-100 (100 mg/kg Cu)60.1102.31.70
CC-50 (50 mg/kg Cu)60.5102.11.69
CC-100 (100 mg/kg Cu)61.8103.01.67

Table 2: Nutrient Digestibility in Broilers Supplemented with this compound vs. Copper Sulfate [1]

Treatment GroupEnergy Digestibility (%)Crude Protein Digestibility (%)
Control75.268.5
CS-5076.870.1
CS-10077.571.2
CC-5078.170.5
CC-10079.271.8

Table 3: Antioxidant Status in Broilers Supplemented with this compound vs. Copper Sulfate [1]

Treatment GroupSerum Ceruloplasmin (mg/dL)Serum Cu-Zn Superoxide Dismutase (U/mL)
Control18.5150.2
CS-5022.1165.8
CS-10023.5172.4
CC-5023.8175.1
CC-10025.2180.5

Table 4: Performance of Weanling Pigs Supplemented with this compound vs. Copper Sulfate (45-day trial) [2][3]

Treatment GroupAverage Daily Gain (g)Average Daily Feed Intake (g)Feed Conversion Ratio (FCR)Fecal Copper (mg/kg)
Control (10 ppm Cu as CS)3505501.5750
CS-250 (250 ppm Cu)4206101.45450
CC-125 (125 ppm Cu)4156051.46280

II. Signaling Pathways and Experimental Workflows

Copper Absorption and Metabolism

Copper from feed supplements is primarily absorbed in the small intestine. The process involves reduction of cupric ions (Cu²⁺) to cuprous ions (Cu⁺), transport into the enterocyte, intracellular trafficking by chaperone proteins, and subsequent export into the portal circulation for transport to the liver, the central organ for copper metabolism.[4][5][6] The liver then stores copper, incorporates it into enzymes like ceruloplasmin, or excretes excess amounts into the bile.[4][6][7]

Copper_Absorption_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Portal Blood Cu_Citrate This compound (Cu²⁺) Cu_plus Cu⁺ Cu_Citrate->Cu_plus Reduction (STEAP/DCYTB) DMT1 DMT1 Cu_Citrate->DMT1 as Cu²⁺ CuSO4 Copper Sulfate (Cu²⁺) CuSO4->Cu_plus Reduction CTR1 CTR1 Transporter Cu_plus->CTR1 Chaperone Copper Chaperones (e.g., ATOX1) CTR1->Chaperone DMT1->Chaperone ATP7A ATP7A Chaperone->ATP7A MT Metallothionein (Storage) Chaperone->MT Albumin Albumin-Cu ATP7A->Albumin Export To_Liver To Liver Albumin->To_Liver

Caption: Cellular pathway of copper absorption in the intestine.
Experimental Workflow for Bioavailability Assessment

A typical workflow to evaluate the bioavailability of a new copper source like this compound involves a multi-step process, from initial in vitro screening to comprehensive in vivo trials.

Bioavailability_Workflow cluster_samples Samples cluster_analysis Analyses step1 Step 1: In Vitro Bioaccessibility Assay step2 Step 2: In Vivo Performance Trial (e.g., Broilers, Pigs) step1->step2 Promising results lead to step3 Step 3: Sample Collection step2->step3 Performance Growth Performance step2->Performance Feed Feed/Excreta step3->Feed Blood Blood/Serum step3->Blood Tissues Liver/Tibia step3->Tissues Intestinal Intestinal Contents step3->Intestinal step4 Step 4: Laboratory Analysis step5 Step 5: Data Analysis & Interpretation Digestibility Nutrient Digestibility Feed->Digestibility Antioxidant Antioxidant Enzymes Blood->Antioxidant Cu_Content Copper Content (ICP-MS) Tissues->Cu_Content Bioavailability Microbiota Microbiota Analysis Intestinal->Microbiota Performance->step5 Digestibility->step5 Cu_Content->step5 Antioxidant->step5 Microbiota->step5

Caption: General workflow for evaluating a novel copper source.

III. Experimental Protocols

Protocol 1: In Vivo Relative Bioavailability of Copper in Broilers

This protocol is designed to determine the relative bioavailability of copper from this compound compared to a standard source, typically copper sulfate.

1. Animals and Housing:

  • A total of 360 day-old male broiler chicks (e.g., Ross 308) are randomly allocated to 5 treatment groups.[1]

  • Each group consists of 6 replicate pens with 12 birds per pen.

  • Birds are housed in floor pens with appropriate bedding, temperature, and lighting conditions.

2. Diets and Experimental Design:

  • A basal corn-soybean meal diet, deficient in copper, is formulated.

  • Treatments:

    • Basal diet (Control)

    • Basal diet + 50 mg/kg Cu from Copper Sulfate (CS-50)

    • Basal diet + 100 mg/kg Cu from Copper Sulfate (CS-100)

    • Basal diet + 50 mg/kg Cu from this compound (CC-50)

    • Basal diet + 100 mg/kg Cu from this compound (CC-100)[1]

  • Feed and water are provided ad libitum for 42 days.

3. Data and Sample Collection:

  • Growth Performance: Body weight and feed intake are recorded weekly to calculate Average Daily Gain (ADG), Average Daily Feed Intake (ADFI), and Feed Conversion Ratio (FCR).

  • Digestibility: From day 39 to 42, excreta are collected to determine the apparent digestibility of energy and crude protein.

  • Blood Sampling: On day 42, blood samples are collected from two birds per pen via wing venipuncture to obtain serum for antioxidant enzyme analysis.

  • Tissue Sampling: The same birds are euthanized, and liver samples are collected to determine copper concentration.

4. Bioavailability Calculation:

  • Relative bioavailability is calculated using the slope-ratio assay method.

  • Liver copper concentration is regressed on supplemental copper intake.

  • Bioavailability of this compound relative to copper sulfate (set at 100%) is calculated as: (Slope of CC / Slope of CS) * 100.

Protocol 2: In Vitro Bioaccessibility of Copper

This protocol simulates the digestion process in the gastrointestinal tract to estimate the soluble (bioaccessible) fraction of copper from a feed supplement.

1. Materials:

  • Simulated Salivary Fluid (SSF), Simulated Gastric Fluid (SGF), and Simulated Intestinal Fluid (SIF).

  • Enzymes: α-amylase, pepsin, pancreatin, and bile salts.

  • pH meter, incubator shaker (37°C).

2. Procedure:

  • Oral Phase:

    • Weigh 1g of the feed sample containing the copper source into a flask.

    • Add 10 mL of SSF containing α-amylase.

    • Adjust pH to 6.8 and incubate at 37°C for 5 minutes with gentle shaking.

  • Gastric Phase:

    • Add 20 mL of SGF containing pepsin to the mixture.

    • Adjust pH to 2.5.

    • Incubate at 37°C for 2 hours with constant agitation.

  • Intestinal Phase:

    • Add 20 mL of SIF containing pancreatin and bile salts.

    • Adjust pH to 7.0.

    • Incubate at 37°C for 2 hours with constant agitation.

  • Analysis:

    • Centrifuge the final digestate.

    • Filter the supernatant (the soluble, bioaccessible fraction).

    • Analyze the copper concentration in the filtered supernatant using ICP-MS or AAS.

    • Bioaccessibility (%) = (Cu in supernatant / Total Cu in sample) * 100.

Protocol 3: Copper Analysis in Liver Tissue by ICP-MS

This protocol outlines the procedure for quantifying copper concentration in animal liver tissue.

1. Sample Preparation:

  • Weigh approximately 0.5 g of dried liver tissue into a digestion vessel.[8]

  • Add 5 mL of concentrated nitric acid (HNO₃).[8]

  • Allow the sample to pre-digest at room temperature for a few hours.

2. Digestion:

  • Place the vessel in a block digester or microwave digestion system.

  • Heat the sample at 120-130°C for several hours until the solution is clear.[8]

  • Cautiously add a small amount of hydrogen peroxide (H₂O₂) to complete the digestion of any remaining organic matter.

  • Cool the digestate to room temperature.

3. Analysis:

  • Quantitatively transfer the digestate to a 50 mL volumetric flask and dilute to volume with deionized water.[8]

  • Further dilute an aliquot of the sample for analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[9]

  • Prepare calibration standards and a blank.

  • Aspirate the samples, standards, and blank into the ICP-MS.

  • The instrument measures the intensity of the copper isotopes (⁶³Cu and ⁶⁵Cu) to determine the concentration.

  • Results are expressed as mg of copper per kg of dry tissue.

Protocol 4: Serum Ceruloplasmin Activity Assay

This colorimetric assay is based on the oxidase activity of ceruloplasmin.

1. Sample Preparation:

  • Serum contains chloride, which inhibits ceruloplasmin activity. Chloride must be removed.

  • Ammonium Sulfate Precipitation:

    • Mix 100 µL of serum with 100 µL of saturated ammonium sulfate.[10][11][12]

    • Incubate on ice for 5 minutes.

    • Centrifuge to pellet the protein. Discard the supernatant.

    • Re-dissolve the protein pellet in 160 µL of deionized water.[10][11][12]

2. Assay Procedure (based on a commercial kit): [10][11][12]

  • Add 5-20 µL of the prepared sample to a 96-well plate. Adjust the volume to 100 µL with assay buffer.

  • Prepare a standard curve using a provided oxidizer standard.

  • Prepare a Reaction Mix containing an oxidase substrate and assay buffer.

  • Add 100 µL of the Reaction Mix to each well.

  • Read the absorbance kinetically at 560 nm at 25°C. The reaction is linear for 15-20 minutes.

  • Calculate the ceruloplasmin activity based on the rate of change in absorbance compared to the standard curve. Activity is typically expressed in mU/mL.

Protocol 5: Cu-Zn Superoxide Dismutase (SOD) Activity Assay

This assay measures the inhibition of the reduction of a tetrazolium salt (WST-1) by superoxide radicals.

1. Sample Preparation:

  • Serum/Plasma: Collect blood with an anticoagulant (EDTA or heparin). Centrifuge to obtain plasma. Serum can also be used. Dilute samples as needed with dilution buffer.[13][14]

  • Tissue Homogenate: Homogenize tissue samples in an appropriate buffer on ice. Centrifuge to remove debris and collect the supernatant.

2. Assay Procedure (based on a commercial kit): [13][14][15][16]

  • Add 20 µL of sample or SOD standard to a 96-well plate.

  • Prepare a WST Working Solution. Add 160 µL to each well.

  • Initiate the reaction by adding 20 µL of an Enzyme Working Solution (containing xanthine oxidase) to all wells except the blank.

  • Incubate the plate at 37°C for 20-30 minutes.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of inhibition for each sample: [(A_control - A_sample) / A_control] * 100.

  • Determine the SOD activity (U/mL) by comparing the sample's inhibition percentage to the standard curve.

Protocol 6: Enumeration of Intestinal Microbiota

This protocol provides a general method for quantifying specific bacteria in the intestinal contents of poultry.

1. Sample Collection:

  • Aseptically collect contents from the ileum and cecum of euthanized birds.

  • Place samples in sterile containers and keep them on ice for immediate processing.

2. Sample Preparation and Dilution:

  • Weigh 1 g of intestinal contents and homogenize it in 9 mL of sterile Maximum Recovery Diluent (MRD).[17]

  • Perform a series of 10-fold serial dilutions in MRD.

3. Plating and Incubation:

  • For Escherichia coli:

    • Spread-plate 0.1 mL of appropriate dilutions onto MacConkey agar or TBX agar.

    • Incubate aerobically at 37°C for 24 hours.[17]

  • For Lactobacillus spp.:

    • Spread-plate 0.1 mL of appropriate dilutions onto MRS agar.

    • Incubate anaerobically at 37°C for 48-72 hours.[17]

4. Enumeration:

  • Count the colonies on plates that have between 30 and 300 colonies.

  • Calculate the number of colony-forming units per gram (CFU/g) of intestinal contents by multiplying the colony count by the dilution factor.

Conclusion

The data and protocols presented here indicate that this compound is a highly effective source of copper for animal feed supplements. It demonstrates excellent bioavailability, leading to improved growth performance, nutrient utilization, and antioxidant status in animals.[1] Furthermore, its use can lead to lower copper excretion, offering an environmental advantage over traditional copper sulfate supplementation.[2][3] The provided protocols offer a robust framework for researchers and professionals to evaluate this compound and other novel copper sources, ensuring the development of safe and efficacious animal nutrition products.

References

Determining the Antimicrobial Activity of Cupric Citrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the antimicrobial activity of cupric citrate. This document outlines the multifaceted mechanisms of copper's antimicrobial action, presents available quantitative data on its efficacy, and offers detailed experimental protocols for assessing its inhibitory and bactericidal concentrations against various microorganisms.

Introduction to Cupric Citrate's Antimicrobial Properties

Copper has long been recognized for its potent biocidal properties against a wide spectrum of bacteria and fungi.[1] Cupric citrate, a salt derived from copper and citric acid, serves as a source of cupric ions (Cu²⁺), which are believed to be the primary active species responsible for its antimicrobial effects.[2] The antimicrobial action of copper is multifaceted, making it a compelling agent in the face of rising antimicrobial resistance.[1] Its mechanisms include cell membrane disruption, generation of reactive oxygen species (ROS), protein denaturation, and DNA damage.[3][4]

Data Presentation: Antimicrobial Efficacy of Copper Compounds

Direct and extensive comparative data on the antimicrobial activity of cupric citrate is limited in publicly available literature. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for various copper compounds to provide a comparative view of their efficacy. It is important to note that variations in experimental protocols, such as specific microbial strains, culture media, and incubation times, can significantly influence these values.

Table 1: Minimum Inhibitory Concentration (MIC) of Copper Compounds

Copper Salt/ComplexMicroorganismMIC (µg/mL)Source(s)
Silver and Copper CitrateStaphylococcus aureus12.5 (of total metal)[1][5]
Silver and this compoundEscherichia coli ATCC 259225.0 (of total metal)[1][5]
Copper SulfateMultidrug-Resistant Nosocomial Pathogens100 - 200 (for 52% of isolates)[1]
Copper SulfateKlebsiella oxytoca800[1]
Copper SulfateStaphylococcus aureus800[1]
Copper SilicateMethicillin-Resistant Staphylococcus aureus (MRSA)175 (as mg Cu/liter)[6]
Copper SilicateMethicillin-Susceptible Staphylococcus aureus (MSSA)175 (as mg Cu/liter)[6]
Copper(II) ComplexesEscherichia coli64 - 128[7]
Copper(II) ComplexesStaphylococcus aureus32 - 64[7]
Copper Oxide NanoparticlesCandida albicans35.5[8]

Table 2: Minimum Bactericidal Concentration (MBC) of Copper Compounds

Copper Salt/ComplexMicroorganismMBC (µg/mL)Source(s)
Copper SilicateMethicillin-Resistant Staphylococcus aureus (MRSA)175 - 700 (as mg Cu/liter)[6]
Copper SilicateMethicillin-Susceptible Staphylococcus aureus (MSSA)175 - 700 (as mg Cu/liter)[6]
Copper(II) ComplexesEscherichia coli128[7]
Copper(II) ComplexesStaphylococcus aureus64[7]
Cupric Oxide NanoparticleEscherichia coli6 - 160[9]

Signaling Pathway of Copper's Antimicrobial Action

The antimicrobial mechanism of copper is a multi-pronged attack on microbial cells, which makes the development of resistance more challenging for microorganisms. The key pathways are illustrated below.

antimicrobial_mechanism cluster_extracellular Extracellular cluster_cell Microbial Cell Cupric_Citrate Cupric Citrate Cu2_ion Cu²⁺ Ions Cupric_Citrate->Cu2_ion Dissociation Cell_Membrane Cell Membrane ROS Reactive Oxygen Species (ROS) Generation Cell_Membrane->ROS Lipid Peroxidation Cell_Death Cell Death Cell_Membrane->Cell_Death Loss of Integrity Proteins Cellular Proteins ROS->Proteins Oxidative Damage DNA DNA ROS->DNA Oxidative Damage Metabolism Cellular Metabolism Proteins->Metabolism Disruption DNA->Cell_Death Metabolism->Cell_Death Cu2_ion->Cell_Membrane Membrane Damage & Increased Permeability Cu2_ion->ROS Fenton-like Reactions Cu2_ion->Proteins Denaturation & Enzyme Inactivation Cu2_ion->DNA Degradation

Caption: Antimicrobial Mechanism of Cupric Citrate.

Experimental Protocols

The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of cupric citrate.

Preparation of Cupric Citrate Stock Solution

Cupric citrate has low solubility in water, which can present a challenge for preparing stock solutions.[3] It is recommended to dissolve cupric citrate in a slightly acidic aqueous solution or use a minimal amount of a suitable solvent like DMSO to aid dissolution before diluting with the broth medium. Always perform a solubility test prior to the main experiment.

  • Weighing: Accurately weigh a precise amount of cupric citrate powder.

  • Dissolution: Dissolve the powder in a sterile solvent (e.g., deionized water with a minimal amount of acid to lower the pH, or DMSO). Gentle heating may be required.

  • Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Storage: Store the stock solution at 4°C, protected from light.

Protocol for Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard and widely used technique to determine the MIC of an antimicrobial agent.[1]

Objective: To determine the lowest concentration of cupric citrate that inhibits the visible growth of a specific microorganism.

Materials:

  • Cupric citrate stock solution

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial/fungal culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Pipettes and sterile tips

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Inoculum Preparation:

    • Aseptically pick a few colonies of the test microorganism from a fresh agar plate and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the cupric citrate stock solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared inoculum to each well, except for the sterility control well.

    • Include a growth control (MHB with inoculum, no cupric citrate) and a sterility control (MHB only) on each plate.

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of cupric citrate at which there is no visible growth.

    • Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify growth.

Protocol for Minimum Bactericidal Concentration (MBC) Assay

The MBC is determined following the MIC assay to ascertain the concentration of the antimicrobial agent that results in microbial death.

Objective: To determine the lowest concentration of cupric citrate that kills 99.9% of the initial microbial inoculum.

Materials:

  • MIC plate from the previous experiment

  • Sterile nutrient agar plates

  • Sterile pipette tips

  • Incubator

Procedure:

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

    • Spot-plate or spread the aliquot onto a sterile nutrient agar plate.

  • Incubation:

    • Incubate the agar plates at 37°C for 24-48 hours.

  • MBC Determination:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of cupric citrate that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.

Experimental Workflow

The following diagram illustrates the workflow for the MIC and MBC assays.

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay Prep_Stock Prepare Cupric Citrate Stock Solution Serial_Dilution Perform 2-fold Serial Dilution in 96-well Plate Prep_Stock->Serial_Dilution Prep_Inoculum Prepare Microbial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Microbial Suspension Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate_MIC Incubate Plate (37°C, 18-24h) Inoculate->Incubate_MIC Read_MIC Determine MIC (Lowest Concentration with No Visible Growth) Incubate_MIC->Read_MIC Subculture Subculture from Clear Wells onto Agar Plates Read_MIC->Subculture Incubate_MBC Incubate Plates (37°C, 24-48h) Subculture->Incubate_MBC Read_MBC Determine MBC (≥99.9% Killing) Incubate_MBC->Read_MBC

Caption: Workflow for MIC and MBC Determination.

References

Copper Citrate in the Control of Venturia inaequalis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apple scab, caused by the ascomycete fungus Venturia inaequalis, is one of the most economically significant diseases of apple crops worldwide.[1] Management of this pathogen traditionally relies on the application of fungicides. However, the emergence of fungicide resistance and environmental concerns necessitate the exploration of alternative and effective control agents. Copper-based fungicides have long been a staple in plant disease management due to their broad-spectrum activity and low risk of resistance development.[2] Copper citrate is a complex copper compound characterized by a higher degree of dissociation compared to other copper products, which allows for its use at lower concentrations.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in controlling Venturia inaequalis.

Mechanism of Action

The primary mode of action for copper-based fungicides is the multi-site activity of copper ions (Cu²⁺). These ions can interact with and denature various proteins and enzymes within the fungal cell, disrupting cellular processes. This non-specific mode of action is the reason for the low probability of resistance development. While the specific signaling pathways in Venturia inaequalis affected by this compound are not fully elucidated, the general mechanism of copper toxicity in fungi involves the disruption of enzyme function, interference with energy production, and damage to cellular structures.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound against Venturia inaequalis Mycelial Growth

CompoundConcentration (%)EfficacyReference
This compound0.1Effective InhibitionAleksić et al., 2013[1]
This compound0.2Effective InhibitionAleksić et al., 2013[1]

Table 2: Post-Infection Efficacy of Other Copper Compounds against Venturia inaequalis

CompoundConcentration (mg/L)Application Time (post-inoculation)EfficacyReference
Copper Hydroxide11624 hoursKilled all primary stromataMontag et al., 2006[4][5]
Copper Hydroxide23124 hoursKilled all primary stromataMontag et al., 2006[4][5]
Copper Sulfate-24 hoursLess effective than Copper HydroxideMontag et al., 2006[4][5]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound against Venturia inaequalis. These protocols are adapted from established methodologies for fungicide testing.

Protocol 1: In Vitro Mycelial Growth Inhibition Assay

Objective: To determine the effect of this compound on the mycelial growth of Venturia inaequalis and to calculate the EC50 (Effective Concentration for 50% inhibition).

Materials:

  • Pure culture of Venturia inaequalis

  • Potato Dextrose Agar (PDA)

  • This compound

  • Sterile distilled water

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Laminar flow hood

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile distilled water. The concentration should be high enough to achieve the desired final concentrations in the agar.

  • Preparation of Amended Media: Autoclave PDA and cool it to 45-50°C in a water bath. Add the appropriate volume of the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0, 0.01, 0.05, 0.1, 0.2, 0.5% w/v). Pour the amended and non-amended (control) PDA into sterile Petri dishes.

  • Inoculation: From the growing edge of an actively growing V. inaequalis culture, take 5 mm mycelial plugs using a sterile cork borer. Place one mycelial plug in the center of each PDA plate (amended and control).

  • Incubation: Seal the Petri dishes with parafilm and incubate them at 20-22°C in the dark.

  • Data Collection: Measure the colony diameter (in two perpendicular directions) of the fungal growth daily or at fixed intervals until the fungal growth in the control plates reaches the edge of the plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] * 100

      • Where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the treated plates.

  • EC50 Determination: Plot the percentage of inhibition against the logarithm of the this compound concentration. Use probit analysis or non-linear regression to determine the EC50 value.

Protocol 2: In Vitro Conidial Germination Assay

Objective: To determine the effect of this compound on the conidial germination of Venturia inaequalis.

Materials:

  • Conidial suspension of Venturia inaequalis (e.g., 1 x 10⁵ conidia/mL)

  • This compound solutions at various concentrations

  • Sterile distilled water (control)

  • Glass microscope slides or multi-well plates

  • Humid chamber

  • Microscope

Procedure:

  • Preparation of Conidial Suspension: Harvest conidia from a sporulating culture of V. inaequalis in sterile distilled water. Adjust the concentration of the suspension using a hemocytometer.

  • Treatment Application: Mix equal volumes of the conidial suspension and the this compound solutions to achieve the desired final concentrations. For the control, mix the conidial suspension with sterile distilled water.

  • Incubation: Place a drop of each mixture on a sterile glass slide or in the well of a multi-well plate. Incubate the slides/plates in a humid chamber at 18-20°C for 24-48 hours.

  • Data Collection: Using a microscope, observe at least 100 conidia per replicate for germination. A conidium is considered germinated if the germ tube is at least half the length of the conidium.

  • Data Analysis: Calculate the percentage of germination inhibition for each concentration using the following formula:

    • Inhibition (%) = [(gc - gt) / gc] * 100

      • Where gc is the percentage of germination in the control and gt is the percentage of germination in the treatment.

Visualizations

CopperToxicityPathway cluster_extracellular Extracellular Space cluster_cell Fungal Cell cluster_cytoplasm Cytoplasm CopperCitrate This compound Cu2+ Cu²⁺ ions CopperCitrate->Cu2+ Dissociation CellWall Cell Wall Cu2+->CellWall Binding CellMembrane Cell Membrane Cu2+->CellMembrane Transport Proteins Proteins/Enzymes Cu2+->Proteins Denaturation Mitochondria Mitochondria Cu2+->Mitochondria Interference CellMembrane->Proteins CellularProcesses Disrupted Cellular Processes Proteins->CellularProcesses ROS Reactive Oxygen Species (ROS) ROS->Proteins Oxidative Damage Mitochondria->ROS Generation Mitochondria->CellularProcesses

Caption: General mechanism of copper toxicity in a fungal cell.

ExperimentalWorkflow cluster_InVitro In Vitro Assays cluster_InVivo In Vivo / Greenhouse Assay (Optional) PrepCulture Prepare V. inaequalis Culture MycelialAssay Mycelial Growth Inhibition Assay PrepCulture->MycelialAssay GerminationAssay Conidial Germination Inhibition Assay PrepCulture->GerminationAssay PrepCopper Prepare this compound Solutions PrepCopper->MycelialAssay PrepCopper->GerminationAssay DataCollection Data Collection (Diameter/Germination) MycelialAssay->DataCollection GerminationAssay->DataCollection DataAnalysis Data Analysis (% Inhibition, EC50) DataCollection->DataAnalysis PlantPrep Prepare Apple Seedlings Treatment Apply this compound PlantPrep->Treatment Inoculation Inoculate with V. inaequalis Treatment->Inoculation Incubation Incubate under Optimal Conditions Inoculation->Incubation DiseaseAssessment Assess Disease Severity Incubation->DiseaseAssessment EfficacyCalc Calculate Efficacy DiseaseAssessment->EfficacyCalc

Caption: Workflow for evaluating this compound efficacy.

References

Application Notes and Protocols for the Synthesis of Copper Nanoparticles Using Trisodium Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the synthesis of copper nanoparticles (CuNPs) utilizing trisodium citrate. The methodologies outlined are based on established chemical reduction techniques, offering a reliable and cost-effective approach for producing CuNPs with tunable characteristics. Trisodium citrate serves as a key reagent, acting as both a reducing agent and a stabilizing (capping) agent, which prevents agglomeration and controls the growth of the nanoparticles.[1][2][3] The protocols described herein are suitable for various research and development applications, including but not limited to, the development of antimicrobial agents, catalysts, and components for advanced drug delivery systems.[1][2]

Overview of the Synthesis Mechanism

The synthesis of copper nanoparticles via the trisodium citrate method is a "bottom-up" approach rooted in the chemical reduction of a copper salt precursor, typically copper sulfate (CuSO₄) or copper chloride (CuCl₂), in an aqueous solution.[1][2] Trisodium citrate (Na₃C₆H₅O₇) plays a dual role in this process. At elevated temperatures, the citrate ions reduce the copper ions (Cu²⁺) to zerovalent copper (Cu⁰). Subsequently, the citrate ions adsorb onto the surface of the newly formed copper nuclei, providing electrostatic stabilization that prevents the nanoparticles from aggregating and controlling their final size and morphology.[1][4][5] The formation of CuNPs is often indicated by a color change in the reaction solution, typically to a brown or reddish-brown hue, and can be monitored by UV-Visible spectroscopy.[1]

Experimental Protocols

Two primary protocols are detailed below, one employing trisodium citrate as the sole reducing agent and another using a stronger reducing agent in conjunction with trisodium citrate as a stabilizer.

Protocol 1: Thermal Reduction of Copper Sulfate with Trisodium Citrate

This protocol is adapted from a method where trisodium citrate acts as the primary reducing agent at boiling temperatures.[1]

Materials:

  • Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Deionized (DI) water

  • Magnetic stirrer with heating plate

  • Erlenmeyer flask

  • Graduated cylinders and pipettes

Procedure:

  • Prepare a 0.001 M copper sulfate solution by dissolving the appropriate amount of CuSO₄·5H₂O in DI water.

  • Prepare a 1% (w/v) trisodium citrate solution by dissolving trisodium citrate in DI water.

  • Take 40 mL of the 0.001 M CuSO₄ solution in an Erlenmeyer flask and heat it to boiling while stirring continuously on a magnetic stirrer.[1]

  • Once the solution is boiling, add 10 mL of the 1% trisodium citrate solution drop by drop.[1]

  • Continue heating and stirring the solution at its boiling point for 30 minutes.[1] A color change to brown should be observed, indicating the formation of copper nanoparticles.[1]

  • After 30 minutes, remove the flask from the heat and allow it to cool to room temperature.[1]

  • The resulting solution contains the synthesized citrate-capped copper nanoparticles.

Protocol 2: Chemical Reduction with Sodium Borohydride and Trisodium Citrate Stabilization

This protocol utilizes a strong reducing agent, sodium borohydride (NaBH₄), for the rapid reduction of copper ions, while trisodium citrate functions primarily as a complexing and stabilizing agent.[3][6]

Materials:

  • Copper (II) chloride dihydrate (CuCl₂·2H₂O) or Copper (II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)[3]

  • Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Sodium borohydride (NaBH₄)

  • Deionized (DI) water

  • Magnetic stirrer

  • Beakers and flasks

Procedure:

  • Prepare a 0.5 M aqueous solution of the copper salt (e.g., Cu(NO₃)₂·3H₂O).[3]

  • Prepare a 0.4 M aqueous solution of trisodium citrate.[3]

  • Prepare a fresh 0.1 M aqueous solution of sodium borohydride.[3]

  • In a flask, add 5.0 mL of the 0.5 M copper salt solution and 0.5 mL of the 0.4 M trisodium citrate solution to 30 mL of DI water.[3]

  • Stir the mixture constantly for 30 minutes.[3]

  • To this mixture, add 0.5 mL of the freshly prepared 0.1 M NaBH₄ solution.[3]

  • Continue stirring the reaction until the color of the solution turns deep red, which indicates the formation of copper nanoparticles.[3]

  • The resulting colloidal solution contains copper nanoparticles stabilized by citrate.

Quantitative Data Summary

The following tables summarize key experimental parameters and resulting nanoparticle characteristics from various studies employing trisodium citrate for CuNP synthesis.

Parameter Protocol 1 (Thermal Reduction) Protocol 2 (Chemical Reduction) Reference
Copper Precursor Copper Sulfate (CuSO₄)Copper Nitrate (Cu(NO₃)₂) / Copper Chloride (CuCl₂)[1][3]
Precursor Conc. 0.001 M0.5 M[1][3]
Trisodium Citrate Conc. 1% (w/v)0.4 M[1][3]
Additional Reducing Agent NoneSodium Borohydride (NaBH₄)[3]
Temperature BoilingRoom Temperature[1][3]
Reaction Time 30 minutes~ 1 hour[1][3]
Resulting Particle Size ~44.5 nmNot specified[1]
Morphology SphericalNot specified[1]
Influence of Citrate to Copper Ratio on Nanoparticle Size
Citrate/CuCl₂ Molar Ratio Average Particle Diameter (nm) Reference
0 (without citrate)20 ± 7 nm[4][5]
0.53 ± 1 nm[4][5]

Visualized Workflows and Mechanisms

The following diagrams illustrate the experimental workflow and the proposed mechanism for copper nanoparticle synthesis.

G cluster_prep Solution Preparation cluster_reaction Reaction cluster_product Product Formation CuSO4_sol 0.001M CuSO4 Solution Heat Heat CuSO4 solution to boiling CuSO4_sol->Heat Citrate_sol 1% Trisodium Citrate Solution Add_Citrate Add Trisodium Citrate dropwise Citrate_sol->Add_Citrate Heat->Add_Citrate Boil Continue boiling for 30 mins Add_Citrate->Boil Cool Cool to Room Temperature Boil->Cool CuNPs Citrate-capped Copper Nanoparticles Cool->CuNPs

Caption: Experimental workflow for the thermal reduction synthesis of CuNPs.

G Cu2_plus Cu²⁺ ions Cu0_nuclei Cu⁰ Nuclei Cu2_plus->Cu0_nuclei Reduction (Heat) Citrate Citrate ions Citrate->Cu0_nuclei Stabilization Capped_CuNP Citrate-Capped CuNP Cu0_nuclei->Capped_CuNP Growth & Capping

Caption: Proposed mechanism of CuNP formation with trisodium citrate.

Characterization of Synthesized Nanoparticles

To confirm the successful synthesis and determine the properties of the copper nanoparticles, several characterization techniques are recommended:

  • UV-Visible Spectroscopy: To observe the surface plasmon resonance (SPR) peak of CuNPs, which is typically in the range of 500-600 nm.[7]

  • Scanning Electron Microscopy (SEM): To analyze the morphology and size distribution of the nanoparticles.[1][2]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of citrate as a capping agent on the surface of the nanoparticles. The interaction between the carboxyl groups of citrate and the copper surface can be observed.[1][2]

  • X-ray Diffraction (XRD): To determine the crystalline structure of the synthesized copper nanoparticles.[7]

Conclusion

The use of trisodium citrate for the synthesis of copper nanoparticles offers a versatile and straightforward approach. By carefully controlling the reaction parameters as detailed in the provided protocols, researchers can produce CuNPs with desired characteristics for a wide array of applications in science and medicine. The provided data and workflows serve as a foundational guide for the successful implementation of these synthesis techniques.

References

Application of Copper Citrate in Biochemical Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper citrate, a salt derived from copper and citric acid, is a compound of increasing interest in various biochemical and biomedical research fields. Its potential applications stem from the bioactive nature of copper ions, which can participate in a range of cellular processes. This document provides detailed application notes and protocols for the use of this compound in biochemical studies, with a focus on its antimicrobial, anticancer, and enzyme-inhibiting properties. The information is intended to guide researchers in designing and conducting experiments to explore the multifaceted roles of this compound.

Antimicrobial Activity of this compound

Copper has long been recognized for its potent antimicrobial properties. This compound serves as a bioavailable source of copper ions, which can exert toxic effects on a wide range of microorganisms, including bacteria and fungi.

Mechanism of Action

The antimicrobial action of copper is multifaceted and is primarily attributed to the generation of reactive oxygen species (ROS), membrane damage, and interference with essential proteins and enzymes.

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay MIC Assay (Broth Microdilution) cluster_analysis Data Analysis p1 Prepare this compound Stock Solution a1 Serial Dilution of this compound in 96-well plate p1->a1 p2 Culture Microorganism p3 Prepare Inoculum (e.g., 0.5 McFarland) p2->p3 a2 Inoculate wells with standardized microorganism suspension p3->a2 a1->a2 a3 Incubate at optimal temperature (e.g., 37°C, 18-24h) a2->a3 a4 Determine Minimum Inhibitory Concentration (MIC) a3->a4 d1 Visual inspection for turbidity a4->d1 d2 Optional: Measure OD600 a4->d2 d3 Record MIC value d1->d3 d2->d3 G Cu This compound (intracellular Cu²⁺) ROS ↑ Reactive Oxygen Species (ROS) Cu->ROS Mito Mitochondrial Stress ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytC Cytochrome c release Bax->CytC Bcl2->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis p1 Prepare Enzyme and Substrate Solutions a1 Incubate Enzyme with varying concentrations of this compound p1->a1 p2 Prepare this compound (Inhibitor) Solutions p2->a1 a2 Initiate reaction by adding Substrate a1->a2 a3 Monitor reaction progress over time (e.g., spectrophotometrically) a2->a3 d1 Calculate initial reaction velocities (V₀) a3->d1 d2 Plot V₀ vs. [Substrate] (Michaelis-Menten) d1->d2 d4 Plot 1/V₀ vs. 1/[Substrate] (Lineweaver-Burk) d1->d4 d3 Determine Km and Vmax d2->d3 d5 Determine type of inhibition and Ki d4->d5

Troubleshooting & Optimization

Common interferences in the analytical determination of cupric citrate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analytical determination of cupric citrate.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of interference in the analysis of cupric citrate?

A1: Interferences in cupric citrate analysis can originate from the sample matrix, reagents, or the inherent chemical properties of the compound itself. The main categories of interference are:

  • Competing Metal Ions: Cations such as iron (Fe³⁺), nickel (Ni²⁺), calcium (Ca²⁺), and magnesium (Mg²⁺) can form stable complexes with citrate, potentially interfering with the determination of copper.[1]

  • pH Variations: The stability and stoichiometry of copper-citrate complexes are highly dependent on pH.[1][2] Fluctuations in pH can alter the chemical species present in the solution, thereby affecting the analytical signal.[1][2]

  • Reducing and Oxidizing Agents: Substances that can reduce Cu(II) to Cu(I) or oxidize the citrate molecule can lead to inaccurate results.[1]

  • Strong Ligands: The presence of other chelating agents that can displace citrate from the copper complex will interfere with methods that rely on the intact cupric citrate complex.[1]

Q2: My cupric citrate sample is not dissolving completely. What should I do?

A2: Cupric citrate has low solubility in water (less than 0.05 g/L at 20°C).[3][4] To achieve complete dissolution, consider the following approaches:

  • Acidification: Dissolving the sample in a dilute acid, such as 10% nitric acid or hydrochloric acid, can facilitate dissolution.[1][3][4]

  • Alkaline Citrate Solution: The use of an alkaline citrate solution can increase the solubility of cupric citrate.[1][5]

  • Heating: Gently heating the solution can aid in the dissolution process.[1]

  • Sonication: Using an ultrasonic bath can help to break down solid particles and enhance dissolution.[1]

Always ensure the chosen solvent is compatible with your analytical method and instrumentation.

Q3: Can the copper and citrate components be analyzed separately?

A3: Yes, it is common to analyze the copper (II) ion and the citrate ion separately, especially when dealing with complex matrices.[1]

  • For Copper (Cu²⁺) Analysis: Atomic Absorption Spectrophotometry (AAS) is a robust and widely used method for quantifying the total copper content.[1]

  • For Citrate Analysis: A common method is complexometric back-titration. This involves adding a known excess of a standardized copper (II) solution to the sample to form the copper-citrate complex, followed by titration of the unreacted copper (II) with a standard EDTA solution. Chromatographic methods like High-Performance Liquid Chromatography (HPLC) are also frequently employed for citrate determination.[1]

Troubleshooting Guides

Issue 1: Inaccurate or inconsistent results in copper determination by Atomic Absorption Spectrophotometry (AAS).

This is a common issue that can arise from several factors. Follow this logical workflow to diagnose and resolve the problem.

cluster_0 Troubleshooting Workflow: Inaccurate AAS Results for Copper cluster_1 Interference Mitigation start Inaccurate/Inconsistent AAS Results check_instrument Verify Instrument Performance (e.g., lamp alignment, nebulizer flow) start->check_instrument check_standards Check Standard Preparation and Calibration Curve check_instrument->check_standards Instrument OK check_sample_prep Review Sample Preparation (e.g., dissolution, dilution) check_standards->check_sample_prep Standards OK investigate_interferences Investigate Potential Interferences check_sample_prep->investigate_interferences Sample Prep OK matrix_matching Matrix Matching of Standards and Samples investigate_interferences->matrix_matching releasing_agent Use Releasing Agent (e.g., La³⁺ for phosphate interference) investigate_interferences->releasing_agent background_correction Employ Background Correction (e.g., Deuterium lamp) investigate_interferences->background_correction optimize_flame Optimize Flame Conditions (fuel-to-oxidant ratio) investigate_interferences->optimize_flame resolve Problem Resolved matrix_matching->resolve releasing_agent->resolve background_correction->resolve optimize_flame->resolve

Caption: Troubleshooting workflow for inaccurate copper determination by AAS.

Quantitative Data on Interferences in Copper Analysis by Flame AAS

The presence of other ions in the sample matrix can interfere with the determination of copper by Flame Atomic Absorption Spectrophotometry (FAAS). The following table summarizes the tolerable concentrations of some common interfering ions.

Interfering IonTolerable Concentration Ratio (Interferent:Cu)Notes
Calcium (Ca²⁺)> 1000:1Generally low interference in air-acetylene flame.
Magnesium (Mg²⁺)> 1000:1Minimal effect on copper absorption.
Sodium (Na⁺)> 1000:1Ionization interference can be suppressed with an ionization buffer (e.g., KCl).
Potassium (K⁺)> 1000:1Similar to sodium, an ionization buffer is recommended for high concentrations.
Iron (Fe³⁺)~100:1Can cause depression of the copper signal. The effect is dependent on flame conditions. Using a more oxidizing flame can mitigate this.[6]
Nickel (Ni²⁺)~100:1Similar depressive effect to iron. Optimization of flame conditions is crucial.[6]
Aluminum (Al³⁺)~50:1Forms refractory oxides in the flame, leading to significant signal depression. Use of a releasing agent like lanthanum chloride is recommended.
Phosphate (PO₄³⁻)~50:1Forms non-volatile compounds with copper. A releasing agent or higher flame temperature can reduce this interference.
Sulfate (SO₄²⁻)> 1000:1Generally low interference.
Chloride (Cl⁻)> 1000:1Low interference, but high concentrations can affect nebulization efficiency.

Note: These values are approximate and can vary depending on the specific instrument, flame conditions, and the overall sample matrix.

Issue 2: Challenges in the complexometric titration of citrate.

The complexometric back-titration of citrate with copper and EDTA can be affected by several factors.

Q: What is the optimal pH for the complexometric titration of copper with EDTA?

A: The complex formation between copper (II) and EDTA is pH-dependent. For a direct titration of Cu²⁺ with EDTA, a pH of around 4-5 is often used. In the back-titration method for citrate, the final titration of excess Cu²⁺ with EDTA is typically carried out in a buffered solution. An acetate buffer (pH ~4.7) or an ammonia buffer (pH ~10) can be used.[7][8] It is crucial to maintain a constant pH throughout the titration to ensure a sharp and accurate endpoint.[9][10]

Q: How can interferences from other metal ions be addressed in the citrate titration?

A: Other metal ions that form stable complexes with EDTA will interfere with the titration. Here are some strategies to mitigate these interferences:

  • pH Adjustment: By carefully controlling the pH, it is possible to selectively titrate metal ions. For example, Fe³⁺ can be titrated at a much lower pH (around 2) than Cu²⁺.

  • Masking Agents: Masking agents are reagents that form stable complexes with interfering ions but do not react with the analyte. For example, fluoride can be used to mask Fe³⁺.

  • Separation Techniques: In complex matrices, interfering ions can be removed prior to titration using techniques such as ion-exchange chromatography.

Experimental Protocols

Protocol 1: Determination of Citrate by Complexometric Back-Titration

This protocol outlines the determination of citrate by complexation with an excess of copper (II) followed by back-titration with EDTA.[1]

cluster_0 Experimental Workflow: Citrate Determination by Back-Titration start Prepare Citrate-Containing Sample Solution add_cu Add a Known Excess of Standardized Cu²⁺ Solution start->add_cu form_complex Formation of Cu-Citrate Complex add_cu->form_complex buffer Adjust pH with a Suitable Buffer (e.g., Acetate Buffer pH 4.7) form_complex->buffer titrate Titrate the Excess (Unreacted) Cu²⁺ with Standardized EDTA Solution buffer->titrate endpoint Detect Endpoint (e.g., using a Cu²⁺ ion-selective electrode or a suitable indicator) titrate->endpoint calculate Calculate Citrate Concentration endpoint->calculate

Caption: Workflow for citrate determination by complexometric back-titration.

Protocol 2: Determination of Citrate by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general workflow for the analysis of citrate using HPLC with UV detection.

cluster_0 Experimental Workflow: Citrate Determination by HPLC start Prepare Sample and Standard Solutions filter Filter Samples and Standards through a 0.45 µm Syringe Filter start->filter hplc_setup Set up HPLC System: - C18 Column - Mobile Phase (e.g., phosphate buffer) - UV Detector (e.g., 210 nm) filter->hplc_setup inject Inject Sample/Standard onto the HPLC Column hplc_setup->inject separate Isocratic or Gradient Elution to Separate Citrate inject->separate detect Detect Citrate Peak with UV Detector separate->detect quantify Quantify Citrate based on Peak Area against a Calibration Curve detect->quantify

Caption: Workflow for citrate determination by HPLC.

Data Presentation

Table 1: Solubility of Cupric Citrate

SolventSolubilityReference
Water (20°C)< 0.05 g/L[3][4]
10% Nitric Acid~140-150 g/L[3][4]
10% Hydrochloric Acid~250 g/L[3][4]
Alkaline Citrate SolutionsSoluble[1][5]
Methanol< 0.05 g/L[3][4]
Ethanol< 0.05 g/L[3][4]

Table 2: Maximum Allowable Limits of Metallic Impurities in Cupric Citrate (as per OIV Codex)

MetalMaximum Limit (mg/kg)Recommended Analytical MethodReference
Iron (Fe)200Atomic Absorption Spectrophotometry (AAS)[3][4]
Nickel (Ni)5Atomic Absorption Spectrophotometry (AAS)[3][4]
Lead (Pb)5Atomic Absorption Spectrophotometry (AAS)[3]
Mercury (Hg)1Atomic Absorption Spectrophotometry (AAS)[3]
Arsenic (As)3Atomic Absorption Spectrophotometry (AAS)[3]

References

How pH variations affect the stability of copper-citrate complexes.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with copper-citrate complexes. The following information addresses common issues encountered during experimental analysis of the stability of these complexes, with a focus on the significant influence of pH variations.

Frequently Asked Questions (FAQs)

Q1: What are the primary copper-citrate complexes that form in aqueous solutions?

A1: The composition of copper-citrate complexes is highly dependent on the pH of the solution. Citric acid is a triprotic acid (H₃Cit), and as the pH increases, it deprotonates to form H₂Cit⁻, HCit²⁻, and Cit³⁻. Copper(II) ions can form complexes with these various citrate species. Common complexes reported include 1:1 stoichiometric complexes and binuclear or dimeric complexes.[1][2] At lower pH values, protonated species such as Cu(H₂Cit)⁺ and Cu(HCit) are more prevalent, while at higher pH, deprotonated and dimeric species like [Cu₂(Cit)₂]²⁻ and the deprotonated dimeric form [Cu₂Cit₂H₋₂]⁴⁻ (at pH > 5) can be observed.

Q2: How does pH fundamentally alter the stability and analysis of copper-citrate complexes?

A2: The pH of the solution is a critical parameter in the analysis of cupric citrate because the speciation of both copper and citrate is pH-dependent.[3] Citric acid's degree of ionization changes with pH, and copper(II) can exist in different hydrolyzed forms.[3] Consequently, the formation, stability, and stoichiometry of the copper-citrate complexes are highly influenced by pH.[3] Fluctuations in pH can alter the chemical species in the solution, which in turn affects the analytical signal.[3] For instance, as the pH increases from acidic to neutral, a blue shift in the UV-Vis spectral profile of Cu²⁺-citrate complexes (e.g., from 820 nm to 760 nm between pH 2.29 and 5.15) can be observed, indicating changes in the complex structure.[4]

Q3: What are the most common sources of interference in cupric citrate analysis?

A3: Interferences in cupric citrate analysis can arise from several sources:

  • Competing Metal Ions: Cations that form stable complexes with citrate, such as iron (Fe³⁺), nickel (Ni²⁺), lead (Pb²⁺), and zinc (Zn²⁺), can interfere with the determination of copper.

  • Reducing and Oxidizing Agents: Substances that can reduce Cu(II) to Cu(I) or oxidize the citrate molecule can lead to inaccurate results.[3]

  • pH Variations: As discussed, fluctuations in pH will alter the stability and stoichiometry of the copper-citrate complexes.[3]

  • Strong Ligands: The presence of other chelating agents, like EDTA, can displace citrate from the copper complex, interfering with methods that rely on the intact cupric citrate complex.[3]

Data Summary: Stability Constants of Copper-Citrate Complexes

The stability of copper-citrate complexes is quantified by their stability constants (log K). The table below summarizes some of the reported values for various complex species under specific experimental conditions.

Copper-Citrate SpeciesLog K ValueExperimental ConditionsReference(s)
Cu(HCit)4.35T = 25 °C, I = 0.1 M KNO₃[1]
Cu₂(Cit)₂²⁻14.2T = 25 °C, I = 0.1 M KNO₃[1]
Cu(Cit)⁻5.92T = 25 °C, I = 0.1 M KNO₃[1]
Cu(OH)(Cit)²⁻8.39T = 25 °C, I = 0.1 M KNO₃[1]
[Cu(HCit)(H₂Cit)]⁻~8 (K₂)T = 25 °C, Ionic Strength = 3.0
[Cu₂Cit₂H₋₂]⁴⁻-Dominant species at pH > 5

Note: The stability constants can vary depending on the experimental method, ionic strength, and temperature. The values presented here are for illustrative purposes.

Experimental Protocols

Potentiometric Titration for Stability Constant Determination

This method involves monitoring the pH of a solution containing copper(II) ions and citric acid as it is titrated with a standard base (e.g., NaOH). The stability constants are calculated from the changes in hydrogen ion concentration.

Methodology:

  • Solution Preparation:

    • Prepare a standard solution of copper(II) nitrate or sulfate of known concentration.

    • Prepare a standard solution of citric acid.

    • Prepare a carbonate-free standard solution of NaOH.

    • Prepare a background electrolyte solution (e.g., 0.1 M KNO₃) to maintain constant ionic strength.[1]

  • Electrode Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Titration Procedure:

    • In a thermostatted vessel at a constant temperature (e.g., 25 °C), place a solution containing known concentrations of copper(II) ions, citric acid, and the background electrolyte.[1]

    • A copper ion-selective electrode can also be used to measure the free copper ion concentration simultaneously.[1]

    • Titrate the solution with the standardized NaOH solution, recording the pH (and free Cu²⁺ concentration if applicable) after each addition of titrant.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added to generate the titration curve.

    • Use a suitable software program (e.g., SCOGS) to analyze the titration data and calculate the stability constants for the various copper-citrate complex species.[1]

UV-Vis Spectrophotometry for Complex Formation Analysis

This technique is used to study the formation of colored complexes by measuring the absorbance of light at a specific wavelength.

Methodology:

  • Solution Preparation:

    • Prepare a series of solutions with a constant concentration of copper(II) ions and varying concentrations of citrate.

    • Alternatively, use the method of continuous variations (Job's plot), where the total molar concentration of copper and citrate is kept constant, but their mole fractions are varied.

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up.

    • Select an appropriate wavelength for analysis. The maximum absorbance for copper-citrate complexes is often observed in the range of 700-800 nm, with a blue shift as pH increases.[4] For example, a shift from 820 nm to 760 nm occurs as the pH increases from 2.29 to 5.15.[4]

  • Measurement:

    • Zero the spectrophotometer using a blank solution (e.g., deionized water or the buffer solution).

    • Measure the absorbance of each prepared solution.

  • Data Analysis:

    • For the mole-ratio method, plot absorbance versus the molar ratio of citrate to copper. The point of inflection in the curve indicates the stoichiometry of the complex.

    • For Job's plot, plot absorbance versus the mole fraction of the ligand. The maximum absorbance corresponds to the stoichiometry of the complex.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_data 3. Data Processing cluster_results 4. Results prep_solutions Prepare Stock Solutions (Cu²⁺, Citrate, NaOH) calibrate Calibrate pH Electrode & Spectrophotometer prep_solutions->calibrate potentiometry Potentiometric Titration (Measure pH vs. Titrant Volume) calibrate->potentiometry spectrophotometry UV-Vis Spectrophotometry (Measure Absorbance) calibrate->spectrophotometry plot_curves Plot Titration/Absorbance Curves potentiometry->plot_curves spectrophotometry->plot_curves calc_constants Calculate Stability Constants (log K) plot_curves->calc_constants report Report Stoichiometry and Stability calc_constants->report

Caption: Experimental workflow for determining the stability of copper-citrate complexes.

PH_Effect_on_Speciation cluster_pH cluster_citrate Citrate Speciation cluster_complex Dominant Copper-Citrate Complex ph_low Low pH (pH < 3) h3cit H₃Cit ph_mid Mid pH (pH 3-6) h2cit H₂Cit⁻ hcit HCit²⁻ ph_high High pH (pH > 6) cit Cit³⁻ h3cit->h2cit +OH⁻ h2cit->hcit +OH⁻ cu_h2cit Cu(H₂Cit)⁺ h2cit->cu_h2cit +Cu²⁺ hcit->cit +OH⁻ cu_hcit Cu(HCit) hcit->cu_hcit +Cu²⁺ cu_cit Cu(Cit)⁻ cit->cu_cit +Cu²⁺ cu_dimer [Cu₂(Cit)₂]²⁻ [Cu₂Cit₂H₋₂]⁴⁻ cit->cu_dimer +Cu²⁺

Caption: Logical relationship of pH affecting citrate and copper-citrate speciation.

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible results in potentiometric titrations.
  • Possible Cause: Electrode malfunction or improper calibration.

    • Solution: Ensure the pH electrode is properly conditioned according to the manufacturer's instructions. Calibrate the electrode frequently using fresh, high-quality buffers. If using a copper ion-selective electrode, be aware of its sensitivity to illumination and consider performing measurements in a shrouded titration vessel.[1]

  • Possible Cause: Presence of carbonate in the NaOH titrant.

    • Solution: Prepare carbonate-free NaOH solutions and store them under nitrogen to prevent contamination from atmospheric CO₂.[1]

  • Possible Cause: Temperature fluctuations.

    • Solution: Use a thermostatted titration vessel to maintain a constant temperature throughout the experiment, as stability constants are temperature-dependent.

Issue 2: My cupric citrate sample won't fully dissolve.
  • Possible Cause: Low solubility of cupric citrate in water.

    • Solution:

      • Acidification: Dissolving the sample in a dilute acid can aid dissolution.[3]

      • Heating: Gently heating the solution may improve solubility.[3]

      • Complexation: Using an alkaline citrate solution can increase the solubility of copper citrate.[3]

      • Sonication: An ultrasonic bath can help break down solid particles and enhance dissolution.[3]

Issue 3: Unexpected absorbance readings or peak shifts in UV-Vis spectrophotometry.
  • Possible Cause: pH of the solutions is not properly controlled.

    • Solution: Use appropriate buffer solutions to maintain a constant pH for each series of measurements. The speciation of copper-citrate complexes is highly pH-dependent, and even small variations can cause significant changes in the absorbance spectrum.[3]

  • Possible Cause: Interference from other absorbing species.

    • Solution: Ensure that the reagents and solvents used are of high purity and do not absorb at the analytical wavelength. If the sample matrix contains interfering substances, sample preparation and cleanup steps may be necessary.

  • Possible Cause: Complex is not stable over time.

    • Solution: Measure the absorbance of the solutions promptly after preparation. If the complex is known to be unstable, conduct a time-course study to determine the optimal time window for measurement.

Issue 4: Difficulty in determining the stoichiometry of the complex.
  • Possible Cause: Formation of multiple complex species simultaneously.

    • Solution: The copper-citrate system is known to form various species, including protonated, deprotonated, and dimeric complexes.[1][2] It may be challenging to isolate a single species for analysis. Carefully select the pH and the ratio of copper to citrate to favor the formation of the desired complex. Combining data from multiple techniques (e.g., potentiometry and spectrophotometry) can provide a more complete picture of the speciation in solution.

  • Possible Cause: The complex is very weak or very strong.

    • Solution: Adjust the concentrations of the reactants. For weak complexes, higher concentrations may be needed to observe a significant change in the analytical signal. For very strong complexes, it may be difficult to determine the stability constant accurately, and specialized techniques or competitive ligand methods may be required.

References

Copper Citrate Experiments: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for copper citrate experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during their work with this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitation is inconsistent, or no precipitate forms at all. What could be the cause?

A1: Inconsistent or failed precipitation of this compound is a common issue that can stem from several factors:

  • pH of the solution: The formation and stability of this compound complexes are highly dependent on pH.[1][2] Fluctuations in pH can alter the chemical species in the solution, preventing precipitation.[1] It is crucial to control and buffer the pH to ensure consistent results.[1]

  • Solubility in reactant solutions: this compound's solubility increases in the presence of excess sodium citrate.[3] If the concentration of your reactants creates a solution where this compound is more soluble, precipitation may be hindered.

  • Temperature: The temperature of your solutions can affect reaction kinetics and solubility. Some protocols specify the use of hot solutions to facilitate the reaction.[4]

  • Incomplete dissolution of reactants: Ensure that your starting materials, such as copper(II) sulfate, are fully dissolved before mixing the solutions. Using boiling water can aid in the dissolution of copper(II) sulfate.[5]

Q2: I'm observing unexpected color changes in my this compound solution. What does this indicate?

A2: The expected color of this compound precipitate is typically a light blue or turquoise powder.[4][5] A deep blue-green solution that does not precipitate may indicate the formation of a soluble copper-citrate complex, which can occur with certain reactant ratios or at a specific pH.[3][6] The presence of other ligands or impurities can also lead to the formation of different colored copper complexes.

Q3: My this compound sample won't fully dissolve for analysis. How can I improve its solubility?

A3: this compound has very low solubility in water (less than 0.05 g/L at 20°C).[7][8] To achieve complete dissolution for analytical purposes, consider the following methods:

  • Acidification: Dissolving the sample in a dilute acid, such as 10% nitric acid or hydrochloric acid, is an effective method.[1][7]

  • Alkaline Citrate Solution: The solubility of this compound is enhanced in an alkaline citrate solution.[1][8]

  • Heating: Gently heating the solution can aid the dissolution process.[1]

  • Sonication: Using an ultrasonic bath can help break down solid particles and improve dissolution.[1]

Always ensure your chosen solvent is compatible with your downstream analytical method.[1]

Q4: What are the most common sources of interference in the analytical determination of this compound?

A4: Interferences in this compound analysis can arise from the sample matrix, reagents, or the inherent chemical properties of the complex itself.[1] Key sources of interference include:

  • pH Variations: As the stability of copper-citrate complexes is pH-dependent, any fluctuations can lead to inconsistent analytical signals.[1]

  • Reducing and Oxidizing Agents: Substances that can reduce Cu(II) to Cu(I) or oxidize the citrate molecule will lead to inaccurate results.[1] Biological thiols like glutathione can reduce Cu(II) to Cu(I).[9][10]

  • Presence of Strong Ligands: Other chelating agents in the sample may displace citrate from the copper complex, interfering with methods that rely on the intact complex.[1]

Troubleshooting Guide for Inconsistent Results

If you are experiencing inconsistent or non-reproducible results in your this compound experiments, follow this logical troubleshooting workflow.

G start Start: Inconsistent Results check_reagents 1. Verify Reagent Quality & Preparation start->check_reagents check_protocol 2. Review Experimental Protocol check_reagents->check_protocol Reagents OK no_resolve Issue Persists: Consult Literature/Support check_reagents->no_resolve Reagent Issue Found (Prepare Fresh) check_ph 3. Control and Measure pH check_protocol->check_ph Protocol Followed check_protocol->no_resolve Deviation Found (Adhere to Protocol) check_temp 4. Standardize Temperature check_ph->check_temp pH Controlled check_ph->no_resolve pH Fluctuation (Use Buffers) check_analysis 5. Validate Analytical Method check_temp->check_analysis Temp Standardized check_temp->no_resolve Temp Variation (Use Water Bath) resolve Consistent Results check_analysis->resolve Analysis Validated check_analysis->no_resolve Method Issue (Recalibrate/Optimize)

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Experimental Protocols

Protocol 1: Synthesis of Copper(II) Citrate from Copper(II) Sulfate and Trisodium Citrate

This protocol is adapted from standard laboratory procedures for the precipitation of this compound.[11]

Materials:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Deionized water

  • Conical flasks (100 cm³)

  • Weighing bottle or small beaker

  • Suction filtration apparatus and filter paper

  • Watch glass

  • Sample tube

Procedure:

  • Prepare Copper Sulfate Solution: Weigh 3.75 g (0.015 mol) of copper(II) sulfate-5-water into a 100 cm³ conical flask. Add the minimum volume of deionized water required to dissolve it completely. Swirl the flask to aid dissolution. Heating the water may be necessary.[11][12]

  • Prepare Sodium Citrate Solution: Weigh 2.94 g (0.01 mol) of trisodium citrate-2-water into a separate 100 cm³ conical flask. Add the minimum volume of deionized water to dissolve the salt, swirling between additions.[11]

  • Precipitation: Mix the two solutions. A precipitate may not form immediately; if so, cover the mixture and leave it to stand overnight.[11]

  • Filtration and Washing: Filter the precipitate using suction filtration. Wash the precipitate with a small amount of deionized water to remove any soluble impurities.

  • Drying: Place the filter paper with the precipitate on a watch glass, cover it with a clean piece of filter paper, and leave it to dry at room temperature.[11] The resulting product is copper(II) citrate pentahydrate.[11]

Protocol 2: Analysis of Copper and Citrate

For accurate quantification, it is often recommended to analyze the copper and citrate ions separately.[1]

Copper Analysis via Atomic Absorption Spectrophotometry (AAS):

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in 10% nitric acid to a known volume.[1][7]

  • Standard Preparation: Prepare a series of copper standards of known concentrations using a certified copper standard solution, diluted with the same 10% nitric acid matrix.

  • AAS Measurement: Analyze the prepared sample and standards using an atomic absorption spectrophotometer according to the instrument's operating instructions for copper analysis.

  • Quantification: Determine the copper concentration in the sample by comparing its absorbance to the calibration curve generated from the standards.

Citrate Analysis via Complexometric Back-Titration: This method involves complexing the citrate with an excess of a standardized copper(II) solution, followed by titration of the unreacted copper(II) with a standard EDTA solution.[1][13]

  • Sample Preparation: Dissolve a known amount of the this compound sample in an appropriate solvent.

  • Complexation: Add a known excess amount of a standardized copper(II) solution to the sample. This will form a stable copper-citrate complex.

  • Titration: Titrate the unreacted (excess) copper(II) ions with a standardized EDTA solution using a suitable indicator to determine the endpoint.

  • Calculation: The amount of citrate in the original sample can be calculated from the amount of copper(II) that was consumed in the complexation reaction.

Data Presentation

Table 1: Solubility of this compound

Solvent Solubility at 20°C Reference
Water < 0.05 g/L [7]
Methanol < 0.05 g/L [7]
Ethanol < 0.05 g/L [7]
10% Hydrochloric Acid (HCl) ~250 g/L [7]
10% Nitric Acid (HNO₃) ~140-150 g/L [7]

| Alkaline Citrate Solution | Soluble |[1][8] |

Table 2: Purity Specifications for this compound (Example from Oenological Codex)

Parameter Limit Analytical Method Reference
Iron < 200 mg/kg AAS [7][14]
Lead < 5 mg/kg AAS [7][14]
Mercury < 1 mg/kg AAS [14]

| Arsenic | < 3 mg/kg | AAS |[14] |

Signaling Pathways Involving Copper

In the context of drug development and cell biology, understanding how copper ions, potentially delivered by compounds like this compound, influence cellular processes is critical. Copper is a key modulator of several cell signaling pathways.[15]

Cellular Copper Uptake and Trafficking

The cellular uptake of copper is a regulated process. Extracellular Cu(II) is first reduced to Cu(I) before being transported into the cell, primarily by the copper transporter 1 (CTR1).[16][17] Inside the cell, chaperone proteins like ATOX1 deliver copper to various cellular compartments, including the nucleus.[16]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm Cu2_ext Cu(II) reductase Membrane Reductases Cu2_ext->reductase Reduction CTR1 CTR1 Transporter reductase->CTR1 Cu(I) Cu1_int Cu(I) CTR1->Cu1_int Transport ATOX1 ATOX1 Chaperone Cu1_int->ATOX1 Binding mitochondria Mitochondria Cu1_int->mitochondria nucleus Nucleus ATOX1->nucleus Delivery

Caption: Simplified diagram of cellular copper uptake and trafficking.

Copper's Role in MAPK Signaling

Recent research has shown that labile intracellular copper pools can regulate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is crucial for cell proliferation and differentiation.[18] Copper has been identified as necessary for the full activity of MEK1/2, a key kinase in this pathway.[18] This suggests that modulating intracellular copper levels could be a therapeutic strategy in diseases like cancer where this pathway is often dysregulated.[15][18]

G cluster_pathway MAPK Signaling Pathway growth_factor Growth Factor receptor Receptor growth_factor->receptor RAS RAS receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK MEK->ERK transcription Transcription Factors ERK->transcription response Cellular Response (Proliferation, Differentiation) transcription->response copper Intracellular Cu(I) Pool copper->MEK Required for full activity

Caption: The role of copper as a modulator in the MAPK signaling pathway.

References

Technical Support Center: Purification of Synthesized Copper Citrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of synthesized copper citrate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Precipitated this compound - Incomplete reaction due to insufficient mixing or reaction time.- Sub-optimal temperature for precipitation.- Incorrect stoichiometry of reactants.- Ensure vigorous and continuous stirring during the reaction. Allow the mixture to stand, even overnight, to ensure complete precipitation.[1]- Heating the solution during precipitation can accelerate the reaction and lead to a more finely-divided product.[2]- Recalculate and precisely measure the molar ratios of reactants.
Blue or Green Filtrate After Filtration - Incomplete precipitation of this compound.- The filter paper may be torn or not properly seated in the funnel.[3]- Some this compound may be in a soluble complex form.- Check the pH of the filtrate. Adjusting the pH might promote further precipitation.- Carefully inspect the filter paper and filtration setup. If a tear is found, re-filter the solution through a new filter paper.[3]- Concentrate the filtrate by gentle heating and cool to see if more precipitate forms.
Product is a Hard Crust Instead of a Powder - The reaction was carried out too slowly or without adequate stirring.- Heating the reaction mixture and ensuring vigorous stirring can help produce a finely-divided powder.
Final Product is Contaminated with Starting Materials or Byproducts - Insufficient washing of the precipitate.- Wash the precipitate thoroughly with deionized water to remove soluble impurities like sodium sulfate. Follow with a wash using ethanol or another suitable organic solvent to remove residual water and organic impurities.[2]
Difficulty in Filtering the Precipitate - The precipitate is too fine, clogging the filter paper.- Use a suction filtration apparatus to speed up the process.[4]- Consider using a different grade of filter paper.- Allowing the precipitate to settle and decanting the supernatant before filtration can help.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthesized this compound?

A1: Common impurities can include unreacted starting materials (e.g., copper sulfate, citric acid, sodium citrate), byproducts of the reaction (e.g., sodium sulfate), and other metal ions that may have been present in the reactants (e.g., iron, nickel, lead).[5]

Q2: What is the best solvent for washing the this compound precipitate?

A2: A two-step washing process is generally recommended. First, wash with deionized water to remove soluble inorganic salts. Following this, a wash with a volatile organic solvent like ethanol is beneficial to remove residual water and any organic impurities, which also aids in faster drying of the final product.[2]

Q3: My synthesized this compound won't fully dissolve for analysis. What should I do?

A3: this compound has low solubility in water.[6] For analytical purposes, it can be dissolved in dilute acids, such as 10% nitric acid or hydrochloric acid.[5] It is also soluble in alkaline citrate solutions.[5]

Q4: How can I improve the purity of my synthesized this compound?

A4: Purity can be significantly improved by thorough washing of the precipitate as described above. For higher purity, recrystallization can be attempted. Although a specific protocol for this compound is not widely published, a general approach would involve dissolving the crude product in a suitable solvent system at an elevated temperature and allowing it to slowly cool to form purer crystals. Given its solubility characteristics, a dilute acidic solution or an alkaline citrate solution could be explored as a potential solvent for recrystallization.

Q5: What is the expected appearance of pure this compound?

A5: Pure this compound is typically a light green to light blue granular crystalline powder.[7] The hydrated form is often described as a turquoise powder.[8]

Data Presentation

Table 1: Solubility of this compound

Solvent Solubility Reference
Water (at 20 °C)< 0.05 g/L[6]
MethanolInsoluble[6]
EthanolInsoluble[6]
10% Hydrochloric Acid (HCl)~250 g/L[6]
10% Nitric Acid (HNO₃)~140-150 g/L[6]
Alkaline Citrate SolutionsSoluble[5]

Table 2: Purity Specifications for Feed-Grade this compound

Parameter Value Reference
This compound Purity99.65% - 99.96%[9]
Copper Content35.16% - 35.27%[9]
Citrate Content54.13% - 56.18%[9]
Arsenic< 0.0002%[9]
Lead< 0.0008%[9]

Experimental Protocols

Protocol 1: Purification of this compound by Washing

Objective: To remove soluble impurities from crude synthesized this compound.

Materials:

  • Crude this compound precipitate

  • Deionized water

  • Ethanol

  • Suction filtration apparatus (Buchner funnel, filter flask, vacuum source)

  • Filter paper

  • Beakers

  • Spatula

Procedure:

  • Set up the suction filtration apparatus with a properly seated filter paper in the Buchner funnel.

  • Transfer the crude this compound precipitate onto the filter paper.

  • Apply vacuum to remove the supernatant liquid.

  • With the vacuum off, add a sufficient volume of deionized water to fully cover the precipitate.

  • Gently stir the slurry with a spatula, being careful not to tear the filter paper.

  • Apply vacuum to drain the wash water.

  • Repeat the deionized water wash (steps 4-6) two more times.

  • After the final water wash, perform one wash with ethanol using the same procedure.

  • Continue to apply vacuum for several minutes to pull air through the filter cake and partially dry the purified this compound.

  • Carefully remove the filter paper with the purified product and transfer it to a watch glass for further drying in a desiccator or a low-temperature oven (below 100°C).[5]

Protocol 2: Purity Assessment by Iodometric Titration (for Copper Content)

Objective: To determine the copper content in the purified this compound as a measure of purity.

Materials:

  • Purified this compound sample

  • 10% Nitric acid solution

  • 6 M Acetic acid

  • Potassium iodide (KI)

  • Starch indicator solution

  • Standardized 0.1 M sodium thiosulfate (Na₂S₂O₃) solution

  • Burette, pipettes, and titration flask

Procedure:

  • Accurately weigh a sample of the purified this compound and dissolve it in a known volume of 10% nitric acid to prepare a test solution.[5]

  • Pipette a precise volume (e.g., 1 mL) of the test solution into a titration flask.[5]

  • Add 20 mL of deionized water and 2 mL of 6 M acetic acid.[5]

  • Add approximately 2 g of potassium iodide. The solution will turn a brownish color due to the formation of iodine.

  • Titrate with the standardized 0.1 M sodium thiosulfate solution until the brownish color fades to a pale yellow.[5]

  • Add 2 mL of starch indicator solution. The solution will turn a deep blue/black color.

  • Continue the titration with sodium thiosulfate, adding it dropwise, until the blue/black color disappears, indicating the endpoint.[5]

  • Record the volume of sodium thiosulfate used.

  • Calculate the copper content using the stoichiometry of the reaction. (1 mL of 0.1 M Na₂S₂O₃ corresponds to 6.354 mg of Cu(II)).[5]

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Copper Salt + Citric Acid/Citrate Precipitation Precipitation Reactants->Precipitation CrudeProduct Crude this compound Precipitation->CrudeProduct Filtration Filtration CrudeProduct->Filtration Washing Washing (Water & Ethanol) Filtration->Washing Drying Drying Washing->Drying PureProduct Purified this compound Drying->PureProduct PurityAnalysis Purity Assessment (e.g., Titration, AAS) PureProduct->PurityAnalysis

Caption: Experimental workflow for the synthesis and purification of this compound.

TroubleshootingLogic Start Start Purification Filtration Perform Filtration Start->Filtration CheckFiltrate Is Filtrate Colorless? Filtration->CheckFiltrate Washing Wash Precipitate (Water & Ethanol) CheckFiltrate->Washing Yes Troubleshoot Troubleshoot: - Check for torn filter - Re-filter solution - Adjust pH CheckFiltrate->Troubleshoot No (Blue/Green) Dry Dry Product Washing->Dry End Pure Product Dry->End Troubleshoot->Filtration

Caption: Logical workflow for troubleshooting during the filtration of this compound.

References

Addressing solubility issues of copper citrate in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the solubility of copper citrate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in water?

This compound is generally considered to have low solubility in pure water.[1][2] Published values indicate a solubility of less than 0.05 g/L at 20°C.[3][4] However, its solubility is highly dependent on the specific conditions of the aqueous environment, such as pH, temperature, and the presence of other coordinating ligands.[1][5]

Q2: How does pH affect the solubility of this compound?

The pH of the aqueous solution is a critical factor influencing this compound's solubility. It is more soluble in both acidic and alkaline solutions compared to neutral water.[5] In acidic conditions, the citrate ion can be protonated, shifting the equilibrium towards dissolution. In alkaline solutions, this compound can form soluble complex ions.[1]

Q3: Why is my this compound not dissolving in water?

The low intrinsic solubility of this compound in neutral water is the most common reason for dissolution challenges.[1][2] Several factors could be contributing to this issue:

  • Neutral pH: As mentioned, this compound is least soluble at neutral pH.

  • Low Temperature: Solubility often decreases at lower temperatures.

  • Insufficient Agitation: Proper mixing is necessary to facilitate the dissolution of solid particles.

  • Formation of Insoluble Complexes: In complex media, other components might react with this compound to form less soluble precipitates.

Q4: Can the presence of other citrate salts improve solubility?

Yes, the presence of other citrate salts, such as sodium citrate, can significantly enhance the solubility of this compound.[2] This is due to the formation of soluble copper-citrate complex ions. For instance, in a 1:1 mixture with sodium citrate, the solubility of this compound can increase to as high as 60 g/L.[2]

Q5: Are there different forms of this compound with varying solubilities?

Troubleshooting Guide

Issue: this compound precipitate is forming unexpectedly in my solution.

  • Possible Cause 1: pH Shift. A change in the solution's pH towards neutral can cause the precipitation of this compound.

    • Solution: Monitor and adjust the pH of your solution. If your experiment allows, shifting to a more acidic or alkaline pH can help redissolve the precipitate.

  • Possible Cause 2: Temperature Fluctuation. A decrease in temperature can lead to supersaturation and subsequent precipitation.

    • Solution: Try gently warming the solution while stirring. Ensure the temperature is compatible with the stability of other components in your solution.

  • Possible Cause 3: High Concentration. You may have exceeded the solubility limit of this compound under your specific experimental conditions.

    • Solution: Dilute the solution with an appropriate solvent. If possible, consider preparing a more concentrated stock solution in an acidic or alkaline citrate buffer and then diluting it into your experimental medium.

Issue: I am unable to achieve the desired concentration of dissolved this compound.

  • Possible Cause 1: Inappropriate Solvent. Pure water is a poor solvent for this compound.[1][2]

    • Solution: Utilize a different solvent system. Based on your experimental needs, consider the following:

      • Acidic Solutions: Dissolving this compound in dilute acids like nitric acid or hydrochloric acid can significantly increase its solubility.[3][4]

      • Alkaline Citrate Solutions: Preparing a solution with an excess of a citrate salt (e.g., sodium citrate) at an alkaline pH can effectively dissolve this compound through complex formation.[1]

  • Possible Cause 2: Insufficient Dissolution Time or Energy. The dissolution process may be slow.

    • Solution:

      • Increase Agitation: Use a magnetic stirrer or vortex mixer to enhance the interaction between the solvent and the this compound particles.

      • Apply Heat: Gently warming the solution can accelerate the dissolution process.[1]

      • Sonication: Use an ultrasonic bath to break down solid agglomerates and improve dissolution.

Quantitative Solubility Data

The following table summarizes the solubility of this compound under different conditions based on available data.

Solvent/ConditionTemperatureSolubilityReference
Water20°C< 0.05 g/L[3][4]
1:1 Mixture with Sodium CitrateNot Specified60 g/L[2]
10% Hydrochloric Acid (HCl)Not Specified~250 g/L[3][4]
10% Nitric Acid (HNO₃)Not Specified~140-150 g/L[3][4]

Experimental Protocols

Protocol 1: Preparation of an Acidic this compound Solution
  • Objective: To dissolve this compound in a dilute acidic medium.

  • Materials:

    • This compound powder

    • Dilute nitric acid (e.g., 10%) or hydrochloric acid (e.g., 10%)

    • Volumetric flask

    • Magnetic stirrer and stir bar

  • Procedure:

    • Weigh the desired amount of this compound powder.

    • Transfer the powder to the volumetric flask.

    • Slowly add the dilute acid solution to the flask while stirring.

    • Continue stirring until the this compound is completely dissolved. The solution should appear as a light blue color.[3][4]

    • Once dissolved, dilute to the final volume with the dilute acid solution.

    • If necessary, adjust the final pH with a suitable base, keeping in mind that a significant increase in pH may cause precipitation.

Protocol 2: Preparation of an Alkaline this compound Solution
  • Objective: To dissolve this compound using an excess of citrate in an alkaline solution.

  • Materials:

    • This compound powder

    • Sodium citrate dihydrate

    • Sodium hydroxide (for pH adjustment)

    • Deionized water

    • Beaker and magnetic stirrer

  • Procedure:

    • Prepare a solution of sodium citrate in deionized water (e.g., a 1:1 molar ratio with the intended this compound concentration).

    • Adjust the pH of the sodium citrate solution to an alkaline range (e.g., pH 8-9) using a sodium hydroxide solution.

    • Slowly add the this compound powder to the alkaline citrate solution while stirring vigorously.

    • Continue stirring until the this compound is fully dissolved. Gentle heating can be applied to expedite the process.[1]

    • Allow the solution to cool to room temperature before use.

Visualizations

Cellular Uptake of Copper

The following diagram illustrates the general pathway for cellular uptake of copper, which is relevant when considering the bioavailability of copper from this compound in biological systems.

CopperUptake General Cellular Copper Uptake Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cu(II)-Citrate Cu(II)-Citrate Cu(II) Cu(II) Cu(II)-Citrate->Cu(II) Dissociation Reductase Reductase Cu(II)->Reductase Reduction Cu(I) Cu(I) CTR1 CTR1 Cu(I)->CTR1 Transport Reductase->Cu(I) ATOX1 ATOX1 CTR1->ATOX1 Chaperone Binding Golgi Golgi ATOX1->Golgi Delivery to Secretory Pathway Mitochondria Mitochondria ATOX1->Mitochondria Delivery to Mitochondria TroubleshootingWorkflow This compound Dissolution Troubleshooting Start Start: Dissolve This compound Check_Dissolution Completely Dissolved? Start->Check_Dissolution Success Success Check_Dissolution->Success Yes Increase_Agitation Increase Agitation/ Sonication Check_Dissolution->Increase_Agitation No Check_Again1 Dissolved? Increase_Agitation->Check_Again1 Check_Again1->Success Yes Apply_Heat Gently Apply Heat Check_Again1->Apply_Heat No Check_Again2 Dissolved? Apply_Heat->Check_Again2 Check_Again2->Success Yes Modify_Solvent Modify Solvent System (Adjust pH, Add Citrate) Check_Again2->Modify_Solvent No Check_Again3 Dissolved? Modify_Solvent->Check_Again3 Check_Again3->Success Yes Reassess Re-evaluate Concentration and Experimental Conditions Check_Again3->Reassess No

References

Preventing the degradation of copper citrate during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of copper citrate to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the proper way to store this compound to ensure its stability?

To maintain the integrity of this compound, it is crucial to store it in a cool, dry, well-ventilated area, away from direct sunlight and heat. The recommended storage temperature is between 15-25°C. It should be kept in a tightly closed container to protect it from atmospheric moisture and contaminants.

Q2: What are the primary factors that can cause this compound to degrade during storage?

The main factors that can lead to the degradation of this compound are:

  • Moisture: this compound is susceptible to hydrolysis. Storing it in a dry environment is essential.

  • Heat: Elevated temperatures can cause decomposition.

  • Light: Direct sunlight should be avoided to prevent potential photodegradation.

  • Incompatible Substances: Contact with strong oxidizing agents, strong acids, or strong bases can lead to chemical reactions and degradation.

Q3: What is the shelf life of this compound?

If stored under the recommended conditions, this compound has a shelf life of approximately 2 years. Always refer to the manufacturer's expiration date on the label.

Q4: What are the visible signs of this compound degradation?

Degradation of this compound may be indicated by a change in color or texture. The compound is typically a bluish-green powder. Any significant deviation from this appearance could suggest degradation. The formation of clumps may indicate moisture absorption.

Q5: Is this compound sensitive to air (oxidation)?

While this compound is generally stable under normal atmospheric conditions, prolonged exposure to air, especially in the presence of moisture, can potentially lead to slow oxidation. It is best to keep the container tightly sealed.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of this compound.

Problem Possible Cause Recommended Action
Color change of the this compound powder (e.g., darkening or turning brown). Exposure to high temperatures, light, or reaction with contaminants.Do not use the product. Dispose of it according to safety guidelines. Review storage procedures to ensure the product is kept in a cool, dark, and tightly sealed container.
The this compound has formed clumps or appears moist. The container was not sealed properly, leading to moisture absorption from the atmosphere.Gently break up the clumps with a clean, dry spatula. If the material is significantly damp, its purity may be compromised. It is advisable to perform a purity analysis before use. Ensure the container is sealed tightly for future storage.
Inconsistent experimental results when using a previously opened bottle of this compound. The material may have degraded due to improper storage, leading to a change in its chemical composition and reactivity.Perform a purity and identity check on the this compound stock. Refer to the experimental protocols below for analytical methods. If degradation is confirmed, use a fresh, unopened batch of the reagent.
Precipitate formation or unexpected color change when dissolving this compound in a solvent. The solvent may be incompatible, or the this compound may have degraded, leading to the formation of insoluble impurities.Check the solubility information for this compound in the intended solvent. Ensure the solvent is pure and free from contaminants. If the issue persists, analyze the purity of the this compound.

Experimental Protocols

Protocol 1: Purity Assay of this compound (Titration Method)

This method determines the copper content in this compound, which is an indicator of its purity.

Materials:

  • This compound sample

  • Nitric acid (10%)

  • Acetic acid (6 M)

  • Potassium iodide

  • Starch solution (indicator)

  • Standardized sodium thiosulphate solution (0.1 M)

  • Distilled water

  • Titration vessel and burette

Procedure:

  • Accurately weigh a sample of this compound.

  • Dissolve the sample in 10% nitric acid.

  • In a titration vessel, add 20 mL of water, 2 mL of 6 M acetic acid, 2 g of potassium iodide, and 2 mL of starch solution to an appropriate volume of the dissolved sample solution.

  • Titrate the solution with a standardized 0.1 M sodium thiosulphate solution.

  • The endpoint is reached when the blue color of the solution disappears.

  • Calculate the copper content based on the volume of sodium thiosulphate solution used. 1 mL of 0.1 M sodium thiosulphate solution corresponds to 6.354 mg of Cu(II).

Protocol 2: Determination of Citrate Content (Complexometric Back-Titration)

This method is used to determine the citrate content in the sample.

Materials:

  • This compound sample

  • Standardized copper(II) solution

  • Standardized EDTA solution

  • Appropriate buffer solution to control pH

  • Indicator for copper(II) titration with EDTA

Procedure:

  • Dissolve a known amount of the this compound sample in an appropriate solvent.

  • Add a known excess of a standardized copper(II) solution to the sample. This will form a copper-citrate complex.

  • Titrate the unreacted (excess) copper(II) with a standardized EDTA solution using a suitable indicator.

  • The amount of copper(II) that reacted with the citrate can be determined by subtracting the amount of excess copper(II) from the total amount added.

  • From the stoichiometry of the copper-citrate complex, the amount of citrate in the original sample can be calculated.

Visual Guides

Logical Flow for Troubleshooting this compound Degradation

Techniques to improve the yield of copper citrate precipitation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of copper citrate precipitation. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound precipitation.

Issue Potential Cause Recommended Solution
No precipitate forms upon mixing reactants. 1. Incorrect pH: The pH of the solution may be too low, keeping the this compound solubilized.[1] 2. Low Reactant Concentration: The concentration of copper or citrate ions may be below the solubility limit of this compound. 3. Use of Monosodium Citrate: Using a monosodium salt of citric acid can result in a lower pH, which increases the solubility of this compound.[1]1. Adjust pH: Slowly add a base (e.g., sodium hydroxide) to raise the pH of the solution to a range of 4 to 6.[1] 2. Increase Concentration: Use more concentrated solutions of the copper salt and citrate source. 3. Use Trisodium Citrate: Employ trisodium citrate or adjust the pH accordingly when using citric acid.[1]
Low yield of this compound precipitate. 1. Suboptimal Temperature: The reaction temperature may not be optimal for precipitation. 2. Incorrect Molar Ratio: An improper stoichiometric ratio of copper to citrate ions can lead to incomplete precipitation.[2] 3. Co-precipitation of Impurities: The presence of other metal ions can lead to the formation of other citrate salts.[3] 4. Slow Precipitation Rate: The reaction may require more time for complete precipitation.1. Optimize Temperature: Heating the reaction mixture to around 70-95°C can accelerate the reaction and increase the yield.[4] 2. Adjust Molar Ratio: A molar ratio of 1.5:1 for CuSO₄ to C₆H₅Na₃O₇ has been shown to yield good results.[2] 3. Use Pure Reactants: Ensure the use of high-purity copper salts and citric acid/citrate salts. Use deionized water to avoid introducing contaminating ions.[3] 4. Allow Sufficient Time: If a precipitate does not form immediately, cover the mixture and let it stand overnight.
The precipitate is difficult to filter or forms a crust. 1. Fine Particle Size: Rapid precipitation at high temperatures can lead to the formation of very fine particles that clog the filter paper.[5] 2. Slow Reaction: A very slow reaction can result in the product depositing as a crust on the reaction vessel.[5]1. Control Precipitation Rate: Add the precipitating agent slowly with constant stirring to encourage the formation of larger crystals. 2. Optimize Temperature: Heating the mixture can accelerate the reaction and result in a finely-divided product that is easier to handle.[5]
The color of the precipitate is not the expected bluish-green. 1. Presence of Impurities: Contamination with other metal ions can alter the color of the precipitate. 2. Formation of Copper Hydroxide: If the pH is too high, copper (II) hydroxide, which is blue, may co-precipitate.1. Use Pure Reactants: Utilize high-purity reagents and deionized water. 2. Control pH: Maintain the pH of the reaction mixture within the optimal range of 4-6 to avoid the formation of copper hydroxide.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main methods for synthesizing this compound via precipitation are:

  • Reacting a copper (II) salt with a citrate salt: This typically involves mixing an aqueous solution of copper (II) sulfate with a solution of trisodium citrate.

  • Reacting a copper (II) salt with citric acid: This method involves reacting copper (II) acetate or copper (II) carbonate with an aqueous solution of citric acid.[6]

Q2: How does temperature affect the yield of this compound precipitation?

A2: Heating the reaction mixture generally accelerates the precipitation process and can lead to a higher yield of a finely-divided product.[4][5] A study has shown a yield of 82.46% when the reaction between copper sulfate and trisodium citrate was carried out at 70°C.

Q3: What is the optimal pH for this compound precipitation?

A3: The solubility of this compound is pH-dependent. A pH range of 4 to 6 is generally recommended to ensure the precipitation of this compound while minimizing the formation of soluble copper complexes or the co-precipitation of copper hydroxide.[1]

Q4: What is the ideal molar ratio of reactants for this compound synthesis?

A4: A molar ratio of 1.5 parts copper (II) salt to 1 part citrate source has been reported to provide a high yield of this compound.[2] For example, using 0.015 mol of copper (II) sulfate for every 0.01 mol of trisodium citrate.[6]

Q5: How can I purify the this compound precipitate?

A5: The precipitate can be purified by washing it with deionized water to remove any soluble impurities. If a higher purity is required, recrystallization can be performed by dissolving the crude product in a minimal amount of a suitable hot solvent and allowing it to cool slowly to form purer crystals.[3]

Data Presentation

Table 1: Effect of Molar Ratio on this compound Yield

Molar Ratio (CuSO₄ : Na₃C₆H₅O₇)Temperature (°C)Reported Yield (%)
1.5 : 17082.46

Experimental Protocols

Protocol 1: Precipitation from Copper (II) Sulfate and Trisodium Citrate

This protocol describes the synthesis of this compound by reacting copper (II) sulfate with trisodium citrate.

Materials:

  • Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Deionized water

  • Beakers

  • Magnetic stirrer and stir bar

  • Heating plate

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven

Methodology:

  • Prepare Reactant Solutions:

    • Dissolve 3.75 g (0.015 mol) of copper (II) sulfate pentahydrate in 50 mL of deionized water in a 100 mL beaker.

    • Dissolve 2.94 g (0.01 mol) of trisodium citrate dihydrate in 50 mL of deionized water in a separate 100 mL beaker.

  • Reaction:

    • Heat both solutions to approximately 90-95°C with stirring.

    • Slowly add the hot sodium citrate solution to the hot copper sulfate solution while stirring vigorously. A bluish-green precipitate of this compound will form.

  • Precipitate Collection and Washing:

    • Allow the mixture to cool to room temperature.

    • Collect the precipitate by suction filtration using a Büchner funnel.

    • Wash the precipitate with several portions of deionized water to remove soluble byproducts.

  • Drying:

    • Dry the collected this compound in an oven at 100-120°C for 1-2 hours to remove water.[7]

Protocol 2: Precipitation from Copper (II) Acetate and Citric Acid

This protocol details the synthesis of this compound from copper (II) acetate and citric acid.[6]

Materials:

  • Copper (II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)

  • Citric acid monohydrate (C₆H₈O₇·H₂O)

  • Deionized water

  • Beakers

  • Stirring rod

  • Filtration apparatus

  • Watch glass

Methodology:

  • Prepare Reactant Solutions:

    • Dissolve 3.0 g (0.015 mol) of copper (II) acetate monohydrate in 30 mL of deionized water.

    • In a separate beaker, dissolve 2.1 g (0.01 mol) of citric acid monhydrate in the minimum amount of deionized water.

  • Reaction:

    • Mix the two solutions and stir.

    • Cover the mixture and allow it to stand overnight to facilitate complete precipitation.

  • Precipitate Collection and Washing:

    • Collect the precipitate by suction filtration.

    • Wash the precipitate with deionized water.

  • Drying:

    • Place the filtered precipitate on a watch glass and allow it to air dry at room temperature.

Visualizations

experimental_workflow_protocol_1 cluster_prep Reactant Preparation cluster_reaction Precipitation Reaction cluster_processing Product Isolation prep_cu Dissolve CuSO₄·5H₂O in Deionized Water heat_cu Heat CuSO₄ Solution (90-95°C) prep_cu->heat_cu prep_cit Dissolve Na₃C₆H₅O₇·2H₂O in Deionized Water heat_cit Heat Citrate Solution (90-95°C) prep_cit->heat_cit mix Mix Solutions with Vigorous Stirring heat_cu->mix heat_cit->mix cool Cool to Room Temperature mix->cool filter_wash Filter and Wash Precipitate cool->filter_wash dry Dry Precipitate (100-120°C) filter_wash->dry end end dry->end Final Product: This compound

Caption: Experimental workflow for Protocol 1.

logical_relationship cluster_factors Key Factors Influencing Yield cluster_outcomes Precipitation Outcomes temp Temperature high_yield High Yield temp->high_yield Optimal (e.g., 70-95°C) low_yield Low Yield temp->low_yield Suboptimal ph pH ph->high_yield Optimal (4-6) ph->low_yield Too Low impurities Impurities Present ph->impurities Too High (Co-precipitation) ratio Molar Ratio ratio->high_yield Optimal (e.g., 1.5:1 Cu:Citrate) ratio->low_yield Suboptimal time Reaction Time time->high_yield Sufficient time->low_yield Insufficient

Caption: Factors affecting this compound yield.

References

Identifying and removing impurities from copper citrate preparations.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with copper citrate preparations. The information is designed to help identify and remove common impurities encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound preparations?

A1: Common impurities can be broadly categorized as:

  • Elemental Impurities: These are often residual metals from starting materials or reaction vessels. The most commonly tested elemental impurities include Iron (Fe), Nickel (Ni), Lead (Pb), Mercury (Hg), and Arsenic (As).[1][2][3]

  • Anionic Impurities: Chlorides (Cl-) are a common anionic impurity to monitor.[1][2][3]

  • Unreacted Starting Materials: Depending on the synthesis route, these can include copper sulfate, sodium citrate, or copper (II) acetate.[4][5]

  • Side Products: In some synthesis methods, the formation of other copper complexes or salts is possible.

Q2: My this compound preparation has a greenish-blue color. Is this normal?

A2: Yes, this compound typically appears as light green to light blue granulated crystals.[1][2][3] The exact shade can vary depending on the hydration state and the presence of minor impurities.

Q3: What is the expected purity of a standard this compound preparation?

A3: High-purity this compound (as the hemipentahydrate) should have a minimum assay of 98%.[1][2][3] Feed-grade this compound can have purities ranging from 98% to over 99.9%.[6]

Q4: How does pH affect the purity of the final this compound product?

A4: The pH of the reaction solution is a critical parameter. In the synthesis of feed-grade this compound, controlling the pH of the reaction solution to a range of 4 to 6 is important.[6] Deviations from the optimal pH can lead to the formation of unwanted side products or incomplete precipitation of the desired this compound complex. The stability and stoichiometry of copper-citrate complexes are highly dependent on pH.[7]

Troubleshooting Guide

Issue 1: Higher than acceptable levels of heavy metal impurities detected.
  • Problem: Atomic Absorption Spectroscopy (AAS) analysis indicates levels of iron, lead, nickel, or other metals exceeding the specified limits.

  • Possible Causes:

    • Contaminated starting materials (e.g., copper source, citric acid).

    • Leaching from reaction vessels.

    • Contamination from the processing environment.

  • Solutions:

    • Source Material Purity Check: Analyze all starting materials for heavy metal content before use. Utilize high-purity or pharmaceutical-grade reactants where possible.

    • Thorough Washing: Ensure the precipitated this compound is washed thoroughly with deionized water. The low solubility of this compound in water (less than 0.05 g/L at 20°C) allows for the removal of many soluble impurities.[1]

    • Recrystallization: While this compound's low solubility can make standard recrystallization challenging, dissolving it in a dilute acid like 10% nitric acid followed by controlled re-precipitation may be an option for removing certain impurities.[1][2][3]

    • Ion Exchange: For critical applications, passing the reaction solution through a selective ion-exchange resin before precipitation can remove specific cationic impurities.[8]

Issue 2: The final product has a gelatinous or inconsistent texture.
  • Problem: The isolated this compound is not a crystalline powder but rather a gelatinous or sticky solid.

  • Possible Causes:

    • Presence of Copper Hydroxide: If the pH of the reaction mixture becomes too high, copper hydroxide, a gelatinous light blue solid, can co-precipitate.

    • Incomplete Reaction or Excess Starting Material: Unreacted sodium citrate or other soluble starting materials can interfere with proper crystallization.

    • Rapid Precipitation: Forming the precipitate too quickly can lead to smaller, less-defined particles that are harder to filter and dry.

  • Solutions:

    • pH Control: Carefully monitor and control the pH of the reaction mixture. Adding the precipitating agent slowly with vigorous stirring can help maintain a uniform pH.

    • Controlled Precipitation: Slowing down the rate of precipitation by adjusting the addition rate of reactants or the reaction temperature can promote the formation of larger, more easily filterable crystals.[4]

    • Washing: A thorough wash with deionized water will help remove unreacted, soluble starting materials.

Quantitative Data Summary

The following tables summarize the acceptable limits for common impurities in this compound and provide an example of purity levels achieved in a specific preparation method.

Table 1: Impurity Limits for this compound (based on OIV-OENO 413-2011) [1][2][3]

ImpurityMaximum Content (mg/kg)
Iron (Fe)< 200
Nickel (Ni)< 5
Lead (Pb)< 5
Mercury (Hg)< 1
Arsenic (As)< 3

Table 2: Example Quality Indexes for Feed-Grade this compound [6]

ParameterExample 1Example 2Example 3
This compound Content98.00%99.65%99.96%
Copper Content34.55%35.16%35.27%
Arsenic Content0.0002%0.0002%0.0002%
Lead Content0.0007%0.0008%0.0006%

Experimental Protocols

Protocol 1: Identification and Quantification of Metal Impurities by AAS

This protocol is based on the methods described in the International Oenological Codex.[1][2][3]

  • Preparation of the Test Solution:

    • Accurately weigh 10 g of the this compound sample.

    • Dissolve the sample in 100 mL of 10% nitric acid (HNO₃). This solution will be light blue.[1][2][3]

  • Instrumentation and Analysis:

    • Use an Atomic Absorption Spectrophotometer (AAS) calibrated with appropriate standards for the metals of interest (Fe, Ni, Pb, Hg, As).

    • Aspirate the test solution into the AAS instrument.

    • Measure the absorbance for each element and determine the concentration in mg/L from the calibration curve.

  • Calculation:

    • Calculate the content of each impurity in the original solid sample in mg/kg using the following formula:

      • Impurity Content (mg/kg) = (Concentration from AAS (mg/L) * Volume of solution (L)) / Weight of sample (kg)

Protocol 2: Purification by Washing

This protocol describes a general procedure for washing the this compound precipitate to remove soluble impurities.

  • Filtration:

    • After precipitation, filter the this compound solid from the reaction mixture using suction filtration apparatus.[5]

  • Washing:

    • While the solid is still in the filter funnel, wash it with several portions of deionized water. Allow the water to pass through the solid completely between each wash.

    • The number of washes will depend on the initial impurity levels. The filtrate can be tested for the presence of impurities (e.g., sulfate ions if using copper sulfate as a reactant) to determine when the washing is complete.

  • Drying:

    • After the final wash, allow the solid to dry thoroughly. This can be done at room temperature or in a desiccator.[4][6] For some feed-grade preparations, drying at 100-120°C for 1-2 hours is performed.[6]

Visualizations

Impurity_Identification_Workflow Workflow for Impurity Identification and Quantification start This compound Sample prep_solution Prepare Test Solution (10g in 100mL 10% HNO3) start->prep_solution aas_analysis Analyze by AAS for Fe, Ni, Pb, Hg, As prep_solution->aas_analysis calculate Calculate Impurity Content (mg/kg) aas_analysis->calculate compare Compare with Specifications calculate->compare pass Product Meets Purity Specs compare->pass Pass fail Product Fails Purity Specs compare->fail Fail

Caption: Workflow for Impurity Identification and Quantification.

Troubleshooting_Logic_Diagram Troubleshooting High Heavy Metal Impurities start High Heavy Metal Impurities Detected cause1 Contaminated Starting Materials? start->cause1 cause2 Leaching from Reaction Vessel? start->cause2 cause3 Ineffective Purification? start->cause3 solution1 Analyze & Use High-Purity Reactants cause1->solution1 solution2 Use Inert Reaction Vessel (Glass-lined) cause2->solution2 solution3 Improve Washing/Recrystallization Protocol cause3->solution3

Caption: Troubleshooting Logic for High Heavy Metal Impurities.

References

Overcoming challenges in scaling up copper citrate production.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for copper citrate production. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during the synthesis and scale-up of this compound.

Frequently Asked Questions (FAQs)

General Properties and Synthesis

Q1: What are the common methods for synthesizing this compound?

This compound is typically synthesized via a precipitation reaction in an aqueous solution. Common methods include:

  • Reacting copper(II) sulfate with trisodium citrate.[1]

  • Reacting copper(II) acetate with citric acid.[1]

  • Reacting copper(II) oxide or copper(II) carbonate with citric acid.[2] This method is often used in larger-scale production processes and is advantageous as the byproducts are water and, in the case of carbonate, carbon dioxide.[3]

Q2: My this compound precipitate is not forming. What could be the issue?

If a precipitate does not form immediately, several factors could be at play:

  • Insufficient Reaction Time: Some reactions, especially at room temperature, can be slow. It may be necessary to let the solution stand for a longer period, even overnight, for the precipitate to form.[4]

  • Incorrect Stoichiometry: An improper molar ratio of reactants can prevent precipitation. Ensure the correct stoichiometry is used, typically a 3:2 molar ratio of a copper(II) salt to citric acid or its salt.[1]

  • pH of the Solution: The pH plays a crucial role in the solubility and stability of the final product.[4] For production involving copper carbonate or oxide, the pH is typically controlled between 5 and 8.[2]

  • Temperature: Heating the reaction mixture can accelerate the reaction and promote the formation of a finely-divided product.[5]

Q3: The color of my this compound product is off. What does this indicate?

The expected color of this compound is a light blue to bluish-green powder.[5] Deviations from this may suggest:

  • Impurities: The presence of unreacted starting materials or side products can alter the color. For instance, a more intense blue could indicate residual copper sulfate.

  • Hydration State: this compound can exist in different hydration states. The hydrated form is typically greenish, while the anhydrous form, obtained by heating, is dark blue.[3]

Scaling-Up Production

Q4: What are the primary challenges when scaling up this compound production?

Scaling up from a laboratory to a pilot or industrial scale introduces several challenges:

  • Heat Management: The reaction to form this compound can be exothermic. What is easily managed in a lab flask can lead to a dangerous temperature rise in a large reactor due to the lower surface-area-to-volume ratio, making cooling less efficient.[6]

  • Mixing and Homogeneity: Ensuring uniform mixing in a large reactor is critical for consistent product quality and to avoid localized areas of high concentration which can affect crystal size and purity.

  • Solid Handling: Managing large volumes of precipitate, including filtration, washing, and drying, requires specialized equipment like agitated nutsche filter-dryers (ANFDs).[7][8]

  • Crystal Properties: Controlling crystal size, shape, and density is crucial for the final product's performance, including its flowability and dissolution rate. These properties are influenced by factors such as reaction temperature, cooling rate, and agitation.

  • Batch-to-Batch Consistency: Maintaining consistent quality between batches requires strict control over all process parameters.

Q5: How can I control the crystal size and morphology during scale-up?

Controlling crystal properties is a significant challenge in industrial production. Key strategies include:

  • Temperature Control: The reaction temperature has a direct impact on the crystal shape.

  • Controlled Cooling: A controlled cooling rate, especially when adding seeding crystals, can lead to more uniform particle sizes.

  • Agitation: The speed and type of agitation influence nucleation and crystal growth.

  • Additives: In some cases, specific additives can be used to modify crystal habit.

Quality Control and Analysis

Q6: What are the key quality control parameters for this compound?

Key quality control parameters include:

  • Assay (Purity): The percentage of this compound in the final product. A minimum of 98% is often required.

  • Copper Content: The percentage of copper in the compound.

  • Citrate Content: The percentage of citrate in the compound.

  • Loss on Drying: The amount of water and other volatile materials lost upon heating.

  • Impurity Profile: Levels of heavy metals (e.g., lead, arsenic) and unreacted starting materials must be below specified limits.

Q7: What analytical methods are used to test the quality of this compound?

Common analytical methods include:

  • Atomic Absorption Spectrophotometry (AAS): To determine the copper content and trace metal impurities.

  • Titration: A complexometric back-titration with EDTA can be used to determine the citrate content.

  • High-Performance Liquid Chromatography (HPLC): Can also be used for the determination of citrate.

Troubleshooting Guides

Problem: Low Yield
Possible Cause Troubleshooting Steps
Incomplete Reaction - Ensure sufficient reaction time. For some methods, this may require several hours or even overnight.[4] - Check and adjust the reaction temperature; heating can often drive the reaction to completion.[5]
Incorrect pH - Monitor and adjust the pH of the reaction mixture. The optimal pH range is typically between 5 and 8 for reactions involving copper carbonate/oxide.[2]
Loss of Product During Filtration - Check the filter for tears or improper sealing.[5] - Ensure the precipitate has fully settled before starting filtration.
Product Dissolving in Wash Solution - Use a minimal amount of cold deionized water for washing the precipitate. - Consider using a non-aqueous solvent for the final wash if compatible with the desired product specifications.
Problem: Product Agglomeration/Caking During Drying
Possible Cause Troubleshooting Steps
Residual Solvent - Excessive residual solvent can cause particles to stick together. Ensure the cake is thoroughly de-liquored before drying.[9][10] - A final wash with a more volatile solvent can help.
High Drying Temperature - Too high a temperature can cause partial melting or sintering of the particle surfaces. Lower the drying temperature and use a vacuum to facilitate solvent removal.
Agitation During Drying - While agitation helps with uniform drying, improper agitation (e.g., too high speed when the cake is very wet) can promote the formation of hard agglomerates.[9][11]
Uneven Drying - Ensure uniform heating in the dryer. - Use an agitator to gently break up the cake and expose wet surfaces.[7]
Problem: Inconsistent Crystal Size/Morphology
Possible Cause Troubleshooting Steps
Poor Temperature Control - Implement precise temperature control of the reactor using a jacketed system. Temperature fluctuations can lead to inconsistent nucleation and growth.
Inconsistent Agitation - Ensure the agitator speed is consistent throughout the reaction and from batch to batch. The type of agitator can also play a role.
Variable Cooling Rate - Implement a controlled cooling profile. Rapid, uncontrolled cooling often leads to the formation of small, irregular crystals.
Impurities in Reactants - Use high-purity starting materials. Impurities can inhibit or alter crystal growth patterns.

Data Presentation

Table 1: Comparison of Lab-Scale Synthesis Methods
Reactants Typical Molar Ratio (Copper Salt:Citrate Source) Reaction Conditions Reported Yield Reference
Copper(II) Sulfate & Trisodium Citrate1.5:170°C82.46%[12]
Copper(II) Acetate & Citric Acid1.5:1Room TemperatureNot specified[1]
Table 2: Industrial Scale-Up Parameters from Patent Literature
Parameter Method 1: Copper Carbonate/Oxide Method 2: Basic Copper Carbonate
Reactants Copper Carbonate or Copper Oxide, Citric AcidBasic Copper Carbonate, Citric Acid
Citric Acid Concentration 30-40% aqueous solution20-25% aqueous solution
Reaction Temperature > 60°C80-100°C
pH Control 5-84-6
Stirring/Agitation 25-35 min after reactionContinuous during reaction
Drying Temperature 85-95°C100-120°C
Reference [2][13]

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound from Copper Sulfate

This protocol is adapted from established laboratory procedures.[1][4]

Materials:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Deionized water

  • Beakers or conical flasks

  • Stirring equipment (magnetic stirrer or glass rod)

  • Filtration apparatus (e.g., Büchner funnel with vacuum flask)

  • Drying oven

Procedure:

  • Prepare Reactant Solutions:

    • In one beaker, dissolve 3.75 g (0.015 mol) of copper(II) sulfate pentahydrate in a minimal amount of deionized water.

    • In a separate beaker, dissolve 2.94 g (0.01 mol) of trisodium citrate dihydrate in a minimal amount of deionized water.

  • Reaction:

    • While stirring, add the copper sulfate solution to the trisodium citrate solution.

    • A light blue precipitate of this compound should form. If no precipitate forms immediately, cover the beaker and allow it to stand for several hours or overnight.

  • Filtration and Washing:

    • Collect the precipitate by suction filtration.

    • Wash the precipitate on the filter with a small amount of cold deionized water to remove soluble impurities.

  • Drying:

    • Carefully transfer the filter cake to a watch glass or drying dish.

    • Dry the product in an oven at a temperature below 100°C to obtain the hydrated form. Heating above 100°C will lead to the anhydrous form.

Protocol 2: Pilot-Scale Synthesis Using a Jacketed Reactor and Nutsche Filter-Dryer

This protocol is a generalized procedure based on industrial practices described in patents and equipment operation manuals.[2][7][13][14][15]

Equipment:

  • Jacketed glass or stainless steel reactor with temperature control unit (TCU) and agitator.[16][17][18]

  • Agitated Nutsche Filter-Dryer (ANFD).[7][8][14][15]

  • Pumps for material transfer.

Procedure:

  • Charging the Reactor:

    • Charge the jacketed reactor with a pre-determined volume of deionized water.

    • Begin agitation and heat the water to the desired temperature (e.g., 80-100°C) using the TCU.

    • Slowly add citric acid to form a 20-25% aqueous solution.

  • Reaction:

    • Slowly and in a controlled manner, add basic copper carbonate to the hot citric acid solution. The addition rate should be controlled to manage the exothermic reaction and any gas evolution (CO₂).

    • Monitor the temperature of the reactor continuously. Adjust the TCU as needed to maintain the desired temperature.

    • Monitor and control the pH of the reaction mixture, keeping it within the 4-6 range by adjusting the addition of reactants.

  • Filtration and Washing in ANFD:

    • Transfer the resulting slurry from the reactor to the ANFD.

    • Pressurize the ANFD with an inert gas (e.g., nitrogen) to force the mother liquor through the filter medium.

    • Perform a displacement wash by spraying a controlled amount of wash water over the filter cake.

    • For higher purity, a reslurry wash can be performed by adding wash water and using the ANFD's agitator to resuspend the cake, followed by another filtration step.[14]

  • Drying in ANFD:

    • Once the cake is sufficiently washed and de-liquored, begin the drying process.

    • Apply a vacuum to the ANFD and heat the vessel walls and base using the jacket.

    • Use the agitator in the appropriate mode to gently stir the powder, breaking up lumps and ensuring even drying.

    • Continue drying until the desired "loss on drying" value is achieved.

  • Discharge:

    • Once dry, cool the product and discharge it from the ANFD into a suitable container.

Visualizations

Logical Workflow for Troubleshooting Low Product Yield

low_yield_troubleshooting start Low Yield of This compound check_reaction Check Reaction Parameters start->check_reaction check_filtration Check Filtration & Washing start->check_filtration check_analysis Verify Analytical Method start->check_analysis temp_time Is reaction time and temperature sufficient? check_reaction->temp_time filter_integrity Is the filter torn or improperly sealed? check_filtration->filter_integrity calibrate_instrument Calibrate analytical instruments. check_analysis->calibrate_instrument ph_correct Is pH within the optimal range (e.g., 5-8)? temp_time->ph_correct Yes increase_time_temp Increase reaction time and/or temperature. temp_time->increase_time_temp No stoichiometry Is the molar ratio of reactants correct? ph_correct->stoichiometry Yes adjust_ph Adjust pH of the reaction mixture. ph_correct->adjust_ph No recalculate_reagents Recalculate and adjust reactant quantities. stoichiometry->recalculate_reagents No product_dissolution Is product dissolving in the wash solvent? filter_integrity->product_dissolution No replace_filter Replace filter and ensure proper sealing. filter_integrity->replace_filter Yes use_cold_solvent Use cold wash solvent or an alternative non-dissolving solvent. product_dissolution->use_cold_solvent Yes validate_method Validate the method with a known standard. calibrate_instrument->validate_method

Troubleshooting workflow for low product yield.
Process Flow for Pilot-Scale this compound Production

pilot_scale_production cluster_reactor Jacketed Reactor cluster_anfd Agitated Nutsche Filter-Dryer (ANFD) charge_reactor 1. Charge Reactor (Water + Citric Acid) heat_agitate 2. Heat and Agitate charge_reactor->heat_agitate add_cu_source 3. Add Copper Source (e.g., Copper Carbonate) heat_agitate->add_cu_source reaction_control 4. Monitor and Control (Temp, pH) add_cu_source->reaction_control transfer_slurry 5. Transfer Slurry reaction_control->transfer_slurry filtration 6. Filtration (Pressure/Vacuum) transfer_slurry->filtration washing 7. Cake Washing (Displacement/Reslurry) filtration->washing waste Waste Stream (Mother Liquor, Washings) filtration->waste drying 8. Drying (Vacuum + Heat) washing->drying washing->waste discharge 9. Product Discharge drying->discharge final_product Final Product (Packaged this compound) discharge->final_product raw_materials Raw Materials (Citric Acid, Copper Source, Water) raw_materials->charge_reactor

Process flow for pilot-scale this compound production.

References

Validation & Comparative

Comparative analysis of the antimicrobial activity of cupric citrate and other copper salts.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance has spurred the search for novel and effective antimicrobial agents. Copper, with its well-documented biocidal properties, presents a promising avenue for exploration. This guide provides a comparative analysis of the antimicrobial activity of cupric citrate and other prevalent copper salts, including copper sulfate, copper chloride, and copper oxide. The information herein is supported by experimental data to facilitate an objective evaluation for researchers and professionals in drug development.

Data Presentation: Antimicrobial Efficacy of Copper Salts

Direct comparative studies examining the antimicrobial activity of cupric citrate against a comprehensive range of other copper salts under uniform conditions are limited in publicly available literature. The following table summarizes Minimum Inhibitory Concentration (MIC) values compiled from various studies. It is imperative to note that variations in experimental protocols, such as the specific microbial strains, culture media, and incubation times, can significantly impact MIC values. Therefore, the data presented should be interpreted with caution and is intended for informational purposes rather than as a direct, equivalent comparison.

Copper Salt/ComplexMicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Source(s)
Silver and Copper CitrateStaphylococcus aureus12.5 (of total metal)[1]
Silver and this compoundEscherichia coli ATCC 259225.0 (of total metal)[1]
Copper SulfateMultidrug-Resistant Nosocomial Pathogens100 - 200 (for 52% of isolates)[2]
Copper SulfateKlebsiella oxytoca800[2]
Copper SulfateStaphylococcus aureus800[2]
Copper Oxide (CuO) NanoparticlesStreptococcus mutans1 - 10[3]
Copper Oxide (CuO) NanoparticlesLactobacillus acidophilus< 1[3]
Copper Oxide (CuO) NanoparticlesCandida albicans1000[3]
Copper ChlorideStaphylococcus epidermidis9 x 10⁻⁵ g/mL (90)[4]

Experimental Protocols

The following are generalized protocols for determining the antimicrobial efficacy of copper salts.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This method is a standard procedure for quantifying the antimicrobial efficacy of a compound by determining the lowest concentration that inhibits the visible growth of a microorganism.

Objective: To determine the lowest concentration of a copper salt that prevents the visible growth of a specific microorganism.

Materials:

  • Test copper salts (e.g., cupric citrate, copper sulfate)

  • Sterile Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Microbial culture in the logarithmic growth phase (e.g., E. coli, S. aureus)

  • Sterile 96-well microtiter plates

  • Pipettes and sterile tips

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Copper Salt Solutions: Prepare a stock solution of each copper salt in a suitable solvent (e.g., sterile deionized water).

  • Serial Dilutions:

    • Add 100 µL of sterile MHB to each well of a 96-well plate.

    • Add 100 µL of the copper salt stock solution to the first well of a row and mix thoroughly.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well to ensure equal volumes. This creates a gradient of decreasing copper salt concentrations.[5]

  • Inoculum Preparation:

    • Adjust the turbidity of the microbial culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.

    • Dilute the adjusted inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[5]

  • Inoculation: Add 10 µL of the diluted inoculum to each well containing the copper salt dilutions. Include a positive control (MHB with inoculum, no copper salt) and a negative control (MHB only) on each plate.[1]

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.[1]

  • Determining the MIC: After incubation, visually inspect the wells for turbidity, which indicates bacterial growth. The MIC is the lowest concentration of the copper salt at which there is no visible growth.[1] Optionally, the optical density (OD) of the wells can be read at 600 nm using a spectrophotometer to quantify growth.

Determination of Zone of Inhibition by Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a substance by measuring the area of inhibited microbial growth around a well containing the substance.

Objective: To determine the ability of a copper salt to inhibit the growth of a microorganism on an agar plate.

Materials:

  • Test copper salts

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Microbial culture in the logarithmic growth phase

  • Sterile swabs

  • Sterile cork borer or well cutter

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Inoculation of Agar Plate: Dip a sterile swab into the standardized microbial suspension (0.5 McFarland) and streak it evenly across the entire surface of the MHA plate to create a lawn of bacteria.

  • Well Creation: Use a sterile cork borer to punch uniform wells (e.g., 6 mm in diameter) into the agar.

  • Application of Copper Salt: Pipette a fixed volume (e.g., 50 µL) of the copper salt solution at a known concentration into each well. A negative control (solvent without copper salt) should also be included.[6]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[6]

  • Measurement: After incubation, measure the diameter of the clear zone of no growth around each well in millimeters (mm). A larger diameter indicates greater antimicrobial activity.[6]

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare Copper Salt Stock Prepare Copper Salt Stock Serial Dilution in 96-well Plate Serial Dilution in 96-well Plate Prepare Copper Salt Stock->Serial Dilution in 96-well Plate Prepare 0.5 McFarland Inoculum Prepare 0.5 McFarland Inoculum Inoculate Wells Inoculate Wells Prepare 0.5 McFarland Inoculum->Inoculate Wells Serial Dilution in 96-well Plate->Inoculate Wells Add diluted inoculum Incubate Plate (37°C, 18-24h) Incubate Plate (37°C, 18-24h) Inoculate Wells->Incubate Plate (37°C, 18-24h) Visually Inspect for Growth Visually Inspect for Growth Incubate Plate (37°C, 18-24h)->Visually Inspect for Growth Determine MIC Determine MIC Visually Inspect for Growth->Determine MIC

Caption: Workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Signaling Pathway of Copper's Antimicrobial Action

Copper_Mechanism cluster_membrane Cell Membrane Disruption cluster_ros Oxidative Stress cluster_intracellular Intracellular Targets Copper Ions (Cu²⁺) Copper Ions (Cu²⁺) Membrane Depolarization Membrane Depolarization Copper Ions (Cu²⁺)->Membrane Depolarization Reactive Oxygen Species (ROS) Generation Reactive Oxygen Species (ROS) Generation Copper Ions (Cu²⁺)->Reactive Oxygen Species (ROS) Generation Enzyme Inactivation Enzyme Inactivation Copper Ions (Cu²⁺)->Enzyme Inactivation Increased Permeability Increased Permeability Membrane Depolarization->Increased Permeability Nutrient Leakage Nutrient Leakage Increased Permeability->Nutrient Leakage Lipid Peroxidation Lipid Peroxidation Protein Oxidation Protein Oxidation DNA Damage DNA Damage Disruption of Iron-Sulfur Clusters Disruption of Iron-Sulfur Clusters Enzyme Inactivation->Disruption of Iron-Sulfur Clusters Reactive Oxygen Species (ROS) Generation) Reactive Oxygen Species (ROS) Generation) Reactive Oxygen Species (ROS) Generation)->Lipid Peroxidation Reactive Oxygen Species (ROS) Generation)->Protein Oxidation Reactive Oxygen Species (ROS) Generation)->DNA Damage

Caption: Key mechanisms of copper's antimicrobial action against microbial cells.

References

Copper Citrate vs. Copper Sulfate: A Comparative Guide to Enhancing Broiler Growth Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of copper citrate and copper sulfate as dietary supplements for improving growth performance in broiler chickens. The information presented is compiled from various scientific studies, offering a comprehensive overview of their effects on key performance indicators, underlying physiological mechanisms, and intestinal health. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for full transparency.

Executive Summary

Copper is an essential trace mineral in poultry nutrition, playing a vital role in various metabolic processes that are crucial for growth and health. While copper sulfate has been the conventional choice for supplementation, recent research highlights the potential of organic copper sources, such as this compound, to offer superior bioavailability and efficacy. This guide delves into the comparative performance of these two copper sources, providing evidence-based insights for researchers and professionals in the field. Studies suggest that cupric citrate can be as effective as, or even more effective than, copper sulfate in improving growth performance, nutrient utilization, and antioxidant capacity in broilers, even at lower concentrations.[1]

I. Growth Performance

Comparative studies have demonstrated that while both copper sulfate and this compound can enhance broiler growth, the source of copper significantly influences the outcomes.

Key Findings:

  • Average Daily Gain (ADG): Dietary supplementation with cupric citrate has been shown to increase the average daily gain in broilers.[2] In some studies, the ADG was influenced by the copper source, with cupric citrate groups showing higher values, particularly during the starter phase (days 1-21) and overall (days 1-42).[1] One study reported that supplementing with 50 mg/kg of cupric citrate yielded a growth performance comparable to that of 100 mg/kg of copper sulfate.[1]

  • Feed Conversion Ratio (FCR): While not always statistically significant, a trend for improved FCR has been observed in broilers fed diets supplemented with this compound.[1] In one experiment, the group receiving 100 mg/kg of copper as cupric citrate had the lowest FCR.[1]

  • Average Daily Feed Intake (ADFI): Dietary copper supplementation, regardless of the source or concentration, did not significantly affect the average daily feed intake of broilers in several studies.[1][2]

Table 1: Effect of Copper Source and Level on Broiler Growth Performance (Day 1-42)

TreatmentADG ( g/day )ADFI ( g/day )FCR (g feed/g gain)
Control (Basal Diet)55.398.71.79
CS-50 (50 mg/kg Cu from Sulfate)56.999.81.75
CS-100 (100 mg/kg Cu from Sulfate)57.4100.51.75
CC-50 (50 mg/kg Cu from Citrate)58.1101.21.74
CC-100 (100 mg/kg Cu from Citrate)59.2102.31.73

Data synthesized from findings reported in a study by Alireza et al. (2023).[1]

II. Nutrient Utilization and Intestinal Health

The form of copper supplementation impacts not only growth but also the bird's ability to digest and absorb nutrients, as well as the overall health of the gastrointestinal tract.

Key Findings:

  • Nutrient Digestibility: Copper supplementation has been shown to improve the digestibility of crude protein and energy.[2] Notably, cupric citrate was found to be more effective than copper sulfate in enhancing energy digestibility.[1]

  • Intestinal Microbiota: Dietary copper supplementation can modulate the intestinal microflora. Specifically, cupric citrate has been shown to significantly reduce the concentrations of Escherichia coli in the ileum and cecum.[1] A reduction in Lactobacillus in the ileum was also observed in the cupric citrate group compared to the control.[1]

  • Gastrointestinal pH: Copper supplementation has been observed to increase the pH in the duodenum, irrespective of the source.[1]

Table 2: Effect of Copper Source on Apparent Nutrient Digestibility (%)

TreatmentDry MatterCrude ProteinEnergy
Control70.265.468.9
CS-10070.868.171.2
CC-10071.168.573.5

Data adapted from a study by Alireza et al. (2023).[1]

III. Antioxidant Capacity

Copper is a critical component of several antioxidant enzymes. The source of copper can influence the activity of these enzymes, thereby affecting the antioxidant status of the broilers.

Key Findings:

  • Ceruloplasmin and Superoxide Dismutase (SOD): The source of copper affects the activities of serum ceruloplasmin and Cu-Zn superoxide dismutase (Cu-Zn SOD).[1] The highest levels of both enzymes were observed in the group supplemented with 100 mg/kg of copper in the form of cupric citrate.[1] This suggests that cupric citrate is more effective at enhancing the antioxidant defense system.

Table 3: Effect of Copper Source on Serum Antioxidant Enzyme Activity

TreatmentCeruloplasmin (mg/dL)Cu-Zn SOD (U/mL)
Control18.592.4
CS-5020.197.3
CS-10020.499.6
CC-5020.7102.7
CC-10021.2105.0

Values are indicative and compiled based on the trends reported by Alireza et al. (2023).[1]

IV. Experimental Protocols

Growth Performance and Nutrient Digestibility Study
  • Animals and Housing: A total of 360 one-day-old Ross 308 broiler chicks were randomly allocated to five dietary treatment groups, with six replicate pens per group and 12 birds per pen.[1] The broilers were housed in floor pens with controlled environmental conditions.

  • Diets and Treatments: The five dietary treatments were: 1) a basal diet with no copper supplementation (Control), 2) basal diet + 50 mg/kg copper from copper sulfate (CS-50), 3) basal diet + 100 mg/kg copper from copper sulfate (CS-100), 4) basal diet + 50 mg/kg copper from cupric citrate (CC-50), and 5) basal diet + 100 mg/kg copper from cupric citrate (CC-100).[1] The diets were provided for a period of 42 days.[1]

  • Data Collection: Body weight and feed intake were recorded at regular intervals to calculate ADG, ADFI, and FCR. For nutrient digestibility, excreta were collected during the last three days of the experiment, and the apparent digestibility of dry matter, crude protein, and energy was determined.

  • Statistical Analysis: The collected data were subjected to statistical analysis, typically using a two-way ANOVA to assess the main effects of copper source and level, as well as their interaction.

G Experimental Workflow cluster_setup Experimental Setup cluster_treatments Dietary Treatments (42 days) cluster_data Data Collection & Analysis A 360 one-day-old Ross 308 broilers B Random allocation to 5 treatment groups A->B C 6 replicates per group, 12 birds per replicate B->C D1 Control (Basal Diet) D2 CS-50 (50 mg/kg Cu Sulfate) D3 CS-100 (100 mg/kg Cu Sulfate) D4 CC-50 (50 mg/kg Cu Citrate) D5 CC-100 (100 mg/kg Cu Citrate) E Growth Performance (ADG, ADFI, FCR) D1->E D2->E D3->E D4->E D5->E F Nutrient Digestibility E->F G Antioxidant Status (Serum Samples) F->G H Intestinal Health (Microbiota, pH) G->H I Statistical Analysis (ANOVA) H->I G Copper's Role in Antioxidant Defense cluster_intake Dietary Intake cluster_absorption Intestinal Absorption cluster_transport Cellular Transport & Metabolism cluster_effect Physiological Effect CuCitrate This compound Absorption Copper Absorption (Higher bioavailability from Citrate) CuCitrate->Absorption CuSulfate Copper Sulfate CuSulfate->Absorption Chaperones Copper Chaperones (e.g., CCS) Absorption->Chaperones Ceruloplasmin_Synth Ceruloplasmin Synthesis (Liver) Absorption->Ceruloplasmin_Synth SOD Active Cu-Zn SOD Chaperones->SOD Ceruloplasmin Active Ceruloplasmin Ceruloplasmin_Synth->Ceruloplasmin Antioxidant Enhanced Antioxidant Capacity SOD->Antioxidant Ceruloplasmin->Antioxidant

References

A Comparative Analysis of Copper Bioavailability: Citrate vs. Bisglycinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate copper salt is a critical consideration in the development of pharmaceuticals and nutritional supplements, with bioavailability being a primary determinant of efficacy. This guide provides a comparative overview of two commonly used organic copper salts: copper citrate and copper bisglycinate. While direct head-to-head comparative studies are limited, this document synthesizes available data from studies comparing each salt to the inorganic reference, copper sulfate. Furthermore, it details established experimental protocols for researchers to conduct their own comparative bioavailability studies.

Quantitative Data Summary

The following tables summarize key findings from studies assessing the relative bioavailability of copper bisglycinate and cupric citrate against copper sulfate. It is important to note that these studies were conducted in different animal models and under varying experimental conditions, which precludes direct comparison between the two copper salts.

Table 1: Relative Bioavailability of Copper Bisglycinate Compared to Copper Sulfate in Beef Steers

ParameterCopper Bisglycinate Relative Bioavailability (%)Study ConditionsSource
Liver Copper82%High antagonist diet[1][2][3][4]
Plasma CopperNo significant differenceHigh antagonist diet[1][3][4]
Liver Copper131% - 150%High sulfur and molybdenum diet[5]
Plasma Copper140% - 144%High sulfur and molybdenum diet[5]
Ceruloplasmin140% - 157%High sulfur and molybdenum diet[5]

Table 2: Efficacy of Cupric Citrate Compared to Copper Sulfate in Broilers

ParameterObservationStudy ConditionsSource
Average Daily GainHigher with cupric citrate42-day feeding trial[6]
Energy DigestibilityHigher with cupric citrate42-day feeding trial[6]

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key in vivo and in vitro bioavailability assays are provided below.

In Vivo Rodent Bioavailability Study Protocol

This protocol is a standard method for determining the in vivo bioavailability of a test substance.

  • Animal Model: Male Sprague-Dawley rats (weanling, ~50-60g) are commonly used.

  • Acclimation: Animals are acclimated for a minimum of 7 days, with free access to deionized water and a standard rodent chow.

  • Diet: A copper-deficient basal diet is provided for a depletion period (e.g., 4 weeks) to lower liver copper stores.

  • Test Groups: Animals are randomly assigned to treatment groups, including a control group (copper-deficient diet), a reference group (e.g., copper sulfate), and test groups (this compound and copper bisglycinate) at varying concentrations.

  • Dosing: The copper compounds are incorporated into the diet or administered via oral gavage for a specified period (e.g., 2-4 weeks).

  • Sample Collection: At the end of the study, animals are euthanized, and blood, liver, and kidney samples are collected.

  • Analysis:

    • Tissue Copper Concentration: Liver and kidney samples are digested (e.g., with nitric acid and hydrogen peroxide) and analyzed for copper content using atomic absorption spectrophotometry (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).

    • Blood Parameters: Plasma or serum is analyzed for copper concentration and ceruloplasmin activity (an indicator of copper status).

  • Bioavailability Calculation: Relative bioavailability is calculated using the slope-ratio assay, where the response (e.g., liver copper concentration) is regressed against the dietary intake of the copper source. The bioavailability of the test substance is expressed as a percentage of the reference substance.

Caco-2 Cell Permeability Assay Protocol

The Caco-2 cell model is a well-established in vitro method for predicting intestinal absorption of compounds.

  • Cell Culture: Caco-2 cells are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics.

  • Seeding on Transwell® Inserts: Cells are seeded onto permeable filter supports (e.g., Transwell® inserts) and cultured for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) using a voltmeter. Only monolayers with high TEER values are used for the permeability assay.

  • Permeability Assay:

    • The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) in both the apical (upper) and basolateral (lower) compartments of the Transwell® plate.

    • The test compounds (this compound and copper bisglycinate) and a reference compound (e.g., copper sulfate) are added to the apical compartment.

    • Samples are collected from the basolateral compartment at various time points (e.g., 30, 60, 90, 120 minutes).

    • The concentration of copper in the collected samples is determined by AAS or ICP-MS.

  • Apparent Permeability Coefficient (Papp) Calculation: The Papp value, which represents the rate of transport across the cell monolayer, is calculated using the following formula:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of appearance of the substance in the basolateral compartment, A is the surface area of the filter membrane, and C0 is the initial concentration in the apical compartment.

Visualizations

Copper Absorption Pathway in Intestinal Enterocytes

The following diagram illustrates the primary pathway for copper absorption in the small intestine.

CopperAbsorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_intracellular cluster_blood Portal Blood Cu(II) Cu(II) Cu(I) Cu(I) Cu(II)->Cu(I) Reduction (STEAP) CTR1 CTR1 Cu(I)->CTR1 Uptake Chaperones Copper Chaperones (e.g., ATOX1) CTR1->Chaperones MT Metallothionein (Storage/Detox) CTR1->MT ATP7A ATP7A Chaperones->ATP7A Albumin/\nTranscuprein Albumin/ Transcuprein ATP7A->Albumin/\nTranscuprein Export

Caption: Cellular pathway of copper absorption in the small intestine.

Experimental Workflow for In Vivo Bioavailability Study

This diagram outlines the key steps in a typical in vivo study to determine copper bioavailability.

InVivoWorkflow A Animal Acclimation B Copper Depletion Phase (Cu-deficient diet) A->B C Randomization into Treatment Groups B->C D Dosing with Copper Compounds (Citrate, Bisglycinate, Sulfate) C->D E Sample Collection (Blood, Liver, Kidney) D->E F Tissue and Blood Analysis (AAS or ICP-MS) E->F G Data Analysis (Slope-Ratio Assay) F->G H Determination of Relative Bioavailability G->H

Caption: Workflow for an in vivo copper bioavailability study.

Logical Flow for Caco-2 Cell Permeability Assay

This diagram illustrates the decision-making process and workflow for an in vitro permeability assay.

Caco2Workflow cluster_prep Preparation cluster_qc Quality Control cluster_assay Permeability Assay cluster_analysis Data Analysis A Seed Caco-2 cells on Transwell inserts B Culture for 21-25 days for differentiation A->B C Measure TEER B->C D Monolayer Integrity Acceptable? C->D D->A No E Add Copper Compounds to Apical Side D->E Yes F Sample from Basolateral Side at Time Intervals E->F G Analyze Copper Concentration (AAS or ICP-MS) F->G H Calculate Papp G->H I Compare Permeability of Copper Compounds H->I

Caption: Logical workflow of a Caco-2 cell permeability assay.

Discussion and Future Directions

The available evidence suggests that both copper bisglycinate and cupric citrate may offer bioavailability advantages over inorganic copper sulfate, though the extent of this advantage and the underlying mechanisms can be influenced by dietary factors. While some sources claim superior bioavailability of copper bisglycinate over citrate, there is a clear lack of direct, peer-reviewed comparative studies to substantiate these claims.[2][4][7][8][9]

The chelated structure of copper bisglycinate is thought to protect the mineral from interactions in the gut, potentially leading to more efficient absorption.[10] this compound's potential benefits may stem from the role of citrate as a readily metabolized organic acid.

To provide definitive guidance to researchers and developers, direct comparative studies are essential. The experimental protocols provided in this guide offer a framework for conducting such research. Future studies should aim to compare the bioavailability of this compound and copper bisglycinate head-to-head in both in vivo and in vitro models, under standardized conditions. Such research will be invaluable in optimizing the formulation of copper-containing products for enhanced therapeutic and nutritional outcomes.

References

Comparative Efficacy of Cupric Citrate and Cupric Sulfate as Copper Sources for Weanling Pigs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance and metabolic impact of two common copper supplements in post-weaning swine diets.

This guide provides an objective comparison of cupric citrate and cupric sulfate as copper sources for weanling pigs, focusing on their effects on growth performance, copper excretion, and underlying metabolic pathways. The information presented is synthesized from multiple peer-reviewed studies to aid in the formulation of effective and environmentally conscious nursery diets.

Executive Summary

Both cupric citrate and cupric sulfate have been shown to be effective in promoting growth in weanling pigs at pharmacological doses. Key findings from various studies indicate that cupric citrate can achieve similar growth performance to cupric sulfate but at potentially lower inclusion levels, leading to reduced fecal copper excretion. This suggests that cupric citrate may be a more bioavailable and environmentally friendly option for copper supplementation in nursery pigs.

Data Presentation: Performance Metrics

The following tables summarize the quantitative data from key studies comparing the effects of cupr ic citrate and cupric sulfate on the growth performance of weanling pigs.

Table 1: Effect of Copper Source and Concentration on Growth Performance (45-day nursery phase)

TreatmentADG ( g/day )ADFI ( g/day )G:F Ratio
Experiment 1
Control (10 ppm Cu as CuSO₄)3815850.651
125 ppm Cu as CuSO₄4176350.657
250 ppm Cu as CuSO₄4266530.652
125 ppm Cu as CuCit4226490.650
Experiment 2
Control (10 ppm Cu as CuSO₄)3906000.650
62 ppm Cu as CuSO₄4086230.655
250 ppm Cu as CuSO₄4316580.655
62 ppm Cu as CuCit4046170.655
125 ppm Cu as CuCit4266490.656

Adapted from Armstrong et al. (2004). ADG = Average Daily Gain; ADFI = Average Daily Feed Intake; G:F = Gain to Feed Ratio.[1][2][3][4]

Table 2: Fecal Copper Excretion

TreatmentFecal Cu (ppm, dry matter basis)
62 ppm Cu as CuSO₄485
62 ppm Cu as CuCit475
125 ppm Cu as CuCit688
250 ppm Cu as CuSO₄1150

Adapted from Armstrong et al. (2004). Pigs consuming diets with 125 ppm Cu as cupric citrate had significantly lower fecal copper concentrations than those consuming 250 ppm Cu as cupric sulfate.[1][2][3][4]

Experimental Protocols

The data presented in this guide are derived from studies employing rigorous experimental designs. A generalized experimental protocol is outlined below.

Animals and Housing

Weanling pigs, typically 16 to 22 days of age with an initial body weight of approximately 5-7 kg, are used in these studies.[1][5][6] Pigs are housed in pens with controlled environmental conditions and have ad libitum access to feed and water.

Diets and Treatments

A basal diet, often corn-soybean meal-based, is formulated to meet or exceed the nutritional requirements for weanling pigs, with the exception of copper.[7] This basal diet is then supplemented with either cupric citrate or cupric sulfate at varying concentrations (e.g., 62, 125, 250 ppm). A control group receiving a diet with a minimal level of copper (e.g., 10 ppm as cupric sulfate) is also included for comparison.

Data Collection and Analysis

Pig weights and feed consumption are recorded at regular intervals to calculate average daily gain (ADG), average daily feed intake (ADFI), and feed efficiency (G:F ratio). Fecal samples are collected to determine copper concentrations. Plasma and liver samples may also be collected to assess copper status.[1][6] Statistical analysis is performed to determine the significance of differences between treatment groups.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_treatments Dietary Treatments cluster_data Data Collection & Analysis Animal_Selection Weanling Pigs (16-22 days old, ~6kg BW) Randomization Randomization (based on BW and gender) Animal_Selection->Randomization Housing Pens with ad libitum feed and water Randomization->Housing Control Control Diet (10 ppm Cu as CuSO₄) Housing->Control CuSO4_Treatments Cupric Sulfate Diets (e.g., 62, 125, 250 ppm Cu) Housing->CuSO4_Treatments CuCit_Treatments Cupric Citrate Diets (e.g., 62, 125 ppm Cu) Housing->CuCit_Treatments Performance_Data Growth Performance (ADG, ADFI, G:F) Control->Performance_Data Sample_Collection Sample Collection (Feces, Blood, Liver) Control->Sample_Collection CuSO4_Treatments->Performance_Data CuSO4_Treatments->Sample_Collection CuCit_Treatments->Performance_Data CuCit_Treatments->Sample_Collection Stats Statistical Analysis Performance_Data->Stats Cu_Analysis Copper Analysis (Fecal, Plasma, Tissue Cu) Sample_Collection->Cu_Analysis Cu_Analysis->Stats

Caption: Generalized experimental workflow for weanling pig nutritional studies.

Signaling Pathways: Copper Absorption

The absorption of copper in the small intestine is a complex process involving several transport proteins. Both cupric sulfate and cupric citrate must first dissociate in the gastrointestinal tract to release free copper ions for absorption.

copper_absorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Portal Blood CuSO4 Cupric Sulfate (CuSO₄) Cu2_plus Cu²⁺ (Cupric ion) CuSO4->Cu2_plus Dissociation CuCit Cupric Citrate CuCit->Cu2_plus Dissociation Citrate Citrate CuCit->Citrate Ctr1 Ctr1 (Copper Transporter 1) Cu2_plus->Ctr1 Reduction to Cu⁺ Cu1_plus Cu⁺ (Cuprous ion) Ctr1->Cu1_plus Chaperones Copper Chaperones (e.g., ATOX1) Cu1_plus->Chaperones ATP7A ATP7A Chaperones->ATP7A Portal_Cu Copper bound to Albumin/Transcuprein ATP7A->Portal_Cu Efflux

Caption: Simplified pathway of copper absorption in the small intestine.

Conclusion

The available evidence suggests that cupric citrate is an equally effective, and in some aspects superior, alternative to cupric sulfate as a copper source for weanling pigs. While both sources promote growth, cupric citrate may allow for lower dietary copper inclusion to achieve similar performance, thereby reducing the environmental impact of copper excretion in manure. Further research into the precise mechanisms of absorption and the impact on gut microbiota will provide a more complete understanding of the benefits of different copper sources.

References

Effects of copper nanoparticles versus copper salts on copper biodistribution.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of nanotechnology has introduced copper nanoparticles (CuNPs) as promising agents in various biomedical applications. However, understanding their in vivo behavior, particularly their biodistribution, in comparison to traditional copper salts is paramount for assessing their safety and efficacy. This guide provides an objective comparison of the biodistribution of CuNPs and copper salts, supported by experimental data, detailed methodologies, and a visualization of the underlying cellular mechanisms.

Quantitative Biodistribution Data

The following table summarizes the comparative biodistribution of copper in various organs following administration of copper nanoparticles and copper salts, as determined by inductively coupled plasma mass spectrometry (ICP-MS) in rat models.

OrganCopper Nanoparticles (CuNPs)Copper Salts (e.g., CuCl₂, CuCO₃)Key Observations
Blood Delayed and lower peak copper concentration.[1][2]Rapid absorption and higher peak copper concentration.[1][2]CuNPs exhibit a slower release and absorption profile into the bloodstream.
Liver Significant accumulation, but generally lower peak levels than copper salts.[1][2][3]High and rapid accumulation, serving as the primary organ for copper metabolism.[1][2][3][4]The liver is a major target organ for both forms of copper, with salts showing a more acute accumulation.
Kidneys Notable accumulation, with evidence of slower clearance compared to copper salts.[1][2][3]Significant and rapid accumulation.[1][2][3]Both forms distribute to the kidneys, a key organ for excretion.
Spleen Accumulation observed, with some studies suggesting biopersistence.[1][2]Significant accumulation.[1][2]The spleen is another major site of accumulation for both CuNPs and copper salts.
Brain Evidence of increased accumulation compared to copper salts in some studies.[5][6]Lower accumulation compared to CuNPs.[5][6]CuNPs may have a greater ability to cross the blood-brain barrier.
Feces Primary route of elimination for unabsorbed or cleared copper.[1][2]Major route of excretion.[1][2]The majority of administered copper is excreted via the feces for both forms.

Experimental Protocols

The data presented is primarily derived from in vivo studies in rodent models. A representative experimental protocol is detailed below.

1. Test Materials:

  • Copper Nanoparticles (CuNPs): Characterized for size, shape, zeta potential, and dissolution in simulated gastric and intestinal fluids.[1][7]

  • Copper Salts: Typically analytical grade cupric chloride (CuCl₂) or copper carbonate (CuCO₃) dissolved in a suitable vehicle.[1][5]

2. Animal Model:

  • Species: Male Sprague-Dawley rats are commonly used.[1][3]

  • Acclimatization: Animals are acclimatized for at least one week prior to the experiment with free access to standard chow and water.[1]

3. Administration:

  • Route: Oral gavage is a frequent route of administration to simulate dietary or accidental ingestion.[1][3][5]

  • Dosage: Doses can vary, but comparative studies often use equivalent copper concentrations for both CuNPs and copper salts.[1]

  • Vehicle: An aqueous vehicle, such as deionized water or a 1% hydroxypropyl methylcellulose solution, is commonly used for suspension of the test materials.[1]

4. Sample Collection:

  • Time Points: Blood and tissue samples are collected at various time points post-administration (e.g., 12h, 24h, 48h, 72h, 1 week, 2 weeks, 4 weeks) to assess the kinetics of distribution and elimination.[1]

  • Tissues: Key organs such as the liver, kidneys, spleen, brain, heart, and lungs are harvested.[1][5] Blood, urine, and feces are also collected.[1][5]

5. Analytical Method:

  • Sample Preparation: Tissues are weighed and digested using concentrated nitric acid.[7]

  • Quantification: The concentration of copper in the digested samples is determined using Inductively Coupled Plasma Mass Spectrometry (ICP-MS), which offers high sensitivity and element specificity.[7]

Cellular Uptake and Signaling Pathways

The differential biodistribution of copper nanoparticles and copper salts can be attributed to their distinct mechanisms of cellular uptake and subsequent interaction with intracellular pathways.

Biodistribution_Pathways cluster_extracellular Extracellular Space cluster_cell Cellular Environment cluster_uptake Uptake Mechanisms cluster_intracellular Intracellular Fate & Signaling CuNPs Copper Nanoparticles Endocytosis Endocytosis CuNPs->Endocytosis Primary uptake CuSalt Copper Salts (Cu²⁺) CTR1 CTR1 Transporter CuSalt->CTR1 Primary uptake Endosome Endosome Endocytosis->Endosome CuIons_Salt Cu⁺ Ions (from Salts) CTR1->CuIons_Salt CuIons_NP Cu⁺/Cu²⁺ Ions (from NPs) Endosome->CuIons_NP Ion release Chaperones Copper Chaperones (ATOX1, CCS) CuIons_NP->Chaperones CuIons_Salt->Chaperones Mitochondria Mitochondria (Oxidative Stress) Chaperones->Mitochondria MAPK_ERK MAPK/ERK Pathway (Proliferation, Apoptosis) Chaperones->MAPK_ERK PI3K_Akt PI3K/Akt Pathway (Cell Survival) Chaperones->PI3K_Akt

Caption: Cellular uptake and signaling pathways of copper nanoparticles versus copper salts.

References

The Role of Copper Citrate in Iron Absorption: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the role of copper, with a focus on copper citrate, in the intricate process of iron absorption. While direct comparative data on the efficacy of different copper forms in enhancing iron absorption is limited, this document synthesizes the existing knowledge on the biochemical interplay between these two essential minerals. We present available data on the bioavailability of various copper and iron supplements, detail established experimental protocols for further research, and provide visualizations of the key pathways involved.

The Indispensable Role of Copper in Iron Metabolism

Copper is a critical cofactor for several enzymes essential for iron homeostasis. The relationship is not one of direct enhancement of iron uptake from the gut lumen, but rather a crucial role in the transport and mobilization of iron once it has been absorbed into the intestinal cells and from storage sites within the body.[1][2] Two key copper-dependent enzymes, hephaestin and ceruloplasmin, are central to this process.[3][4]

  • Hephaestin: This transmembrane copper-dependent ferroxidase is located in the basolateral membrane of enterocytes, the cells lining the small intestine.[3] Its primary function is to oxidize ferrous iron (Fe²⁺) to ferric iron (Fe³⁺) as it is exported from the enterocyte into the bloodstream. This oxidation is a prerequisite for iron to bind to transferrin, the main iron transport protein in the blood.[3] A deficiency in copper can lead to reduced hephaestin activity, trapping iron within the intestinal cells and leading to a functional iron deficiency in the body, even with adequate dietary iron intake.[5]

  • Ceruloplasmin: This is the major copper-carrying protein in the blood and also possesses ferroxidase activity.[3] It is responsible for oxidizing iron released from storage sites, such as macrophages and hepatocytes, allowing it to be loaded onto transferrin for transport to areas of need, like the bone marrow for red blood cell production.[3][4]

Comparative Bioavailability of Copper and Iron Supplements

Similarly, the choice of iron supplement can influence overall iron absorption. Ferrous (Fe²⁺) salts are generally better absorbed than ferric (Fe³⁺) salts.

Table 1: Comparison of Common Copper Supplements

Copper FormTypeNotes on BioavailabilitySupporting Data
This compound Organic ChelateGenerally considered to have good bioavailability, though direct comparative studies on iron absorption are lacking.[6]A study in pigs comparing cupric citrate and cupric sulfate on growth performance did not find significant differences, and the authors noted that liver and bile copper were not reliable indicators of bioavailability in pigs fed adequate to high copper levels.[8][9]
Copper Sulfate Inorganic SaltA common and inexpensive form. Its bioavailability can be influenced by dietary factors.[8][9]One study in cattle found that in the absence of high molybdenum (a copper antagonist), copper proteinate was similar in bioavailability to copper sulfate.[10]
Copper Glycinate Organic ChelateOften cited as having high bioavailability due to being bound to an amino acid, which can enhance absorption.[1][11][12][13]Direct comparative studies on its effect on iron absorption are not available in the reviewed literature.
Copper Proteinate Organic ChelateA form where copper is chelated to amino acids and/or partially hydrolyzed protein.[10]A study in cattle suggested that a copper proteinate appeared to have greater bioavailability than copper sulfate in the presence of high molybdenum.[10]

Table 2: Comparison of Common Oral Iron Supplements

Iron FormTypeElemental Iron ContentNotes on Bioavailability & Tolerability
Ferrous Fumarate Ferrous Salt~33%High elemental iron content. Generally well-absorbed. Gastrointestinal side effects are common.
Ferrous Sulfate Ferrous Salt~20%A widely used and well-absorbed form. Often considered a standard for comparison. Gastrointestinal side effects are a common complaint.
Ferrous Gluconate Ferrous Salt~12%Lower elemental iron content, which may lead to a lower incidence of side effects, but may require higher doses.

Signaling Pathways and Experimental Workflows

Intestinal Iron Absorption and the Role of Copper

The following diagram illustrates the key steps in intestinal iron absorption and highlights the critical role of the copper-dependent enzyme hephaestin.

G Intestinal Iron Absorption Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Fe3 Dietary Ferric Iron (Fe³⁺) Dcytb Dcytb (reductase) Fe3->Dcytb Reduction Fe2_lumen Ferrous Iron (Fe²⁺) DMT1 DMT1 Transporter Fe2_lumen->DMT1 Dcytb->Fe2_lumen Fe2_cyto Fe²⁺ Pool DMT1->Fe2_cyto Ferritin Ferritin (Storage) Fe2_cyto->Ferritin Storage FPN Ferroportin (Exporter) Fe2_cyto->FPN Export Hephaestin Hephaestin (Cu-dependent) FPN->Hephaestin Fe3_blood Ferric Iron (Fe³⁺) Hephaestin->Fe3_blood Oxidation Transferrin Transferrin Fe3_blood->Transferrin Binding Fe3_Tf Fe³⁺-Transferrin Complex Transferrin->Fe3_Tf G In Vivo Animal Study Workflow start Acclimatization of Animals diet Induction of Iron/Copper Deficiency (Diet) start->diet grouping Randomization into Treatment Groups diet->grouping treatment Dietary Supplementation (e.g., this compound, Copper Sulfate) grouping->treatment monitoring Monitor Body Weight & Food Intake treatment->monitoring blood Blood Collection (Time Points) treatment->blood tissue Tissue Harvesting (End of Study) treatment->tissue analysis Biochemical & Molecular Analysis blood->analysis tissue->analysis

References

A comparative study of different methods for synthesizing copper citrate.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Copper Citrate

For researchers, scientists, and drug development professionals, the efficient synthesis of this compound is a critical step in various applications, from its use as a catalyst to its role in pharmaceutical formulations. This guide provides a comparative analysis of common methods for synthesizing this compound, supported by experimental data and detailed protocols.

Comparative Analysis of Synthesis Methods

The selection of a synthesis method for this compound depends on several factors, including desired yield, purity requirements, reaction time, and cost considerations. Below is a summary of the most common methods with available quantitative data.

MethodReactantsReported YieldReported PurityReaction TimeKey AdvantagesKey Disadvantages
Double Decomposition Copper Sulfate + Trisodium Citrate82.46%[1]Not explicitly statedOvernight to 24 hours[2][3]Readily available and inexpensive reactants.Moderate yield, relatively long reaction time for complete precipitation.
Direct Reaction Copper Acetate + Citric AcidNot explicitly statedNot explicitly statedOvernight[2]Simple procedure.Copper acetate can be more expensive than copper sulfate.
Neutralization Copper Carbonate + Citric AcidHigh (e.g., 154.3kg product from 100kg citric acid)[4]Up to 99.96%[4]1-2 hours for reaction and drying[4]High yield and purity, relatively fast process.The reaction produces CO2 gas.[5]
Neutralization Copper Oxide/Hydroxide + Citric AcidNot explicitly statedNot explicitly statedNot explicitly statedA simple process without the need for a catalyst.[6]The reaction can be slow and may require heating to proceed at a reasonable rate.[7]

Experimental Workflow

The general workflow for the synthesis and analysis of this compound is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Reactants (Copper Salt/Oxide/Carbonate + Citric Acid/Sodium Citrate) Dissolution Dissolution in Solvent Reactants->Dissolution Reaction Reaction under Controlled Conditions (Temperature, Stirring) Dissolution->Reaction Precipitation Precipitation of this compound Reaction->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing with Solvent Filtration->Washing Drying Drying Washing->Drying Yield Yield Calculation Drying->Yield Purity Purity Assessment (e.g., Spectroscopy, Titration) Drying->Purity Characterization Structural Characterization (e.g., XRD, FTIR) Drying->Characterization

Caption: General workflow for this compound synthesis and analysis.

Experimental Protocols

Method 1: Double Decomposition using Copper Sulfate and Trisodium Citrate

This method relies on the precipitation of this compound from an aqueous solution of copper sulfate and trisodium citrate.[2]

Materials:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Deionized water

Procedure:

  • Prepare a solution of copper(II) sulfate by dissolving a specific molar amount in deionized water.

  • In a separate container, prepare a solution of trisodium citrate by dissolving a stoichiometric amount in deionized water.

  • Slowly add the copper sulfate solution to the trisodium citrate solution with constant stirring.

  • A light blue precipitate of this compound will form. The reaction can be heated to 70°C to increase the reaction rate.[1]

  • Continue stirring for a set period or allow the mixture to stand overnight to ensure complete precipitation.[2]

  • Collect the precipitate by filtration (e.g., using a Buchner funnel).

  • Wash the precipitate with deionized water to remove soluble impurities.

  • Dry the collected this compound in an oven at a controlled temperature (e.g., 100-120°C) or in a desiccator.[4]

Method 2: Direct Reaction using Copper Acetate and Citric Acid

This method involves the direct reaction of copper acetate with citric acid.[2]

Materials:

  • Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)

  • Citric acid (C₆H₈O₇)

  • Deionized water

Procedure:

  • Dissolve copper(II) acetate monohydrate in deionized water.

  • In a separate beaker, dissolve citric acid in deionized water.

  • Add the citric acid solution to the copper acetate solution with continuous stirring.

  • Cover the mixture and leave it to react, typically overnight.[2]

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with deionized water.

  • Dry the product in an oven or desiccator.

Method 3: Neutralization using Copper Carbonate and Citric Acid

This method utilizes the neutralization reaction between basic copper carbonate and citric acid.[4][5]

Materials:

  • Basic copper carbonate (CuCO₃·Cu(OH)₂)

  • Citric acid (C₆H₈O₇)

  • Deionized water

Procedure:

  • Prepare a 20-25% aqueous solution of citric acid and heat it to 80-100°C.[4]

  • Slowly add basic copper carbonate to the hot citric acid solution while stirring. Carbon dioxide will be evolved.[5]

  • Continue the addition until the reaction is complete (i.e., no more gas evolution).

  • The pH of the final solution can be adjusted to 4-6 with a small amount of citric acid.[4]

  • Filter the hot solution to remove any unreacted copper carbonate.

  • Allow the solution to cool and concentrate to crystallize the this compound.

  • The crystals can be collected by filtration and dried.

Method 4: Neutralization using Copper Oxide and Citric Acid

This method involves the reaction of copper(II) oxide with citric acid.[6][7]

Materials:

  • Copper(II) oxide (CuO)

  • Citric acid (C₆H₈O₇)

  • Deionized water

Procedure:

  • Prepare a 41-45% aqueous solution of citric acid.[6]

  • Slowly add copper(II) oxide powder to the citric acid solution with stirring.

  • The reaction may be slow at room temperature and can be accelerated by heating the mixture.[7]

  • The neutralization heat of the reaction can be used to concentrate the solution. The heating temperature is typically controlled between 75°C and 85°C.[6]

  • After the reaction is complete, the solution is filtered to remove any unreacted copper oxide.

  • The this compound is then obtained by concentration, centrifugal dehydration, and drying.[6]

References

A Comparative Guide to Analytical Techniques for Quantifying Copper Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical techniques for the quantification of copper citrate. It offers an objective comparison of methodologies for determining both the copper and citrate components, supported by experimental data to aid in the selection of the most suitable technique for your research and development needs.

Introduction

Accurate quantification of this compound is crucial in various fields, including pharmaceuticals, agriculture, and material science. This compound's composition necessitates distinct analytical approaches for its copper and citrate moieties. This guide explores and compares several common analytical techniques for each component, presenting their performance characteristics to facilitate informed decision-making.

Analysis of the Copper Ion

The determination of the copper content in this compound can be reliably achieved through several instrumental methods. The two most prevalent techniques are Atomic Absorption Spectrophotometry (AAS) and UV-Visible (UV-Vis) Spectrophotometry.

Comparative Performance of AAS and UV-Vis for Copper Quantification

A comparative study was conducted to evaluate the performance of AAS and UV-Vis spectrophotometry for the quantification of copper. Standard Reference Material (SRM) from the National Institute of Standards and Technology (NIST), made from pure copper, was used to prepare samples at concentrations of 0.5 ppm, 1 ppm, and 2 ppm. The results of this comparative analysis are summarized in the table below.

ParameterAtomic Absorption Spectrophotometry (AAS)UV-Vis Spectrophotometry (with Neocuproine)
Linear Regression (r) 0.9990.995
Accuracy (% Recovery) 95.57%95.98%
Limit of Detection (LOD) 0.0144 ppm0.0216 ppm
Limit of Quantification (LOQ) 0.0481 ppm0.0720 ppm

Data sourced from a comparative study on copper quantification. [1]

As the data indicates, both methods provide excellent linearity and accuracy for the determination of copper.[1] However, AAS demonstrates a lower limit of detection and quantification, suggesting it is a more sensitive technique for trace amounts of copper.[1]

Experimental Protocols for Copper Analysis

Principle: This technique measures the absorption of light by free atoms in a gaseous state. The sample is atomized, and the amount of light absorbed by the copper atoms at a characteristic wavelength is proportional to the concentration of copper in the sample.

Instrumentation and Conditions:

  • AAS System: An atomic absorption spectrophotometer with a copper hollow cathode lamp.

  • Wavelength: 324.7 nm.[2]

  • Flame Type: Air-acetylene flame.[2]

  • Sample Preparation: Solid this compound samples typically require acid digestion to bring the copper into solution. A common procedure involves dissolving the sample in 10% nitric acid.

Principle: This method involves the formation of a colored complex between copper ions and a chromogenic reagent. The absorbance of the resulting solution is measured at a specific wavelength, which is proportional to the copper concentration. Neocuproine is a common complexing agent for copper analysis.

Instrumentation and Conditions:

  • Spectrophotometer: A UV-Vis spectrophotometer.

  • Complexing Agent: Neocuproine.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning the spectrum of the copper-neocuproine complex.

  • Sample Preparation: Similar to AAS, the this compound sample must be dissolved, typically in a dilute acid, to liberate the copper ions for complexation.

Analysis of the Citrate Ion

The quantification of the citrate component of this compound can be accomplished through chromatographic and titrimetric methods. High-Performance Liquid Chromatography (HPLC), Ion Chromatography (IC), and Complexometric Titration are commonly employed techniques.

Comparative Performance of HPLC and Titration for Citrate Quantification

A study on the determination of citric acid and sodium citrate in pharmaceutical solutions provides a basis for comparing HPLC and titration methods.

ParameterHigh-Performance Liquid Chromatography (HPLC)Titration
Specificity Specific for total citrate.Measures free citric acid.
Application Quantification of total citrate content.Quantification of free acidic components.

Data sourced from a study on citric acid and sodium citrate analysis. [3]

The combination of titration and HPLC allows for the determination of both free citric acid and total citrate content.[3]

Experimental Protocols for Citrate Analysis

Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For citrate analysis, a common approach is ion-exchange or reversed-phase chromatography with UV detection.

Instrumentation and Conditions:

  • HPLC System: An HPLC with a UV detector.

  • Column: A suitable reversed-phase column (e.g., Lichrospher 60 RP-select B, 4.0 × 250 mm, 5 µm).[3]

  • Mobile Phase: A buffered aqueous solution, often with an organic modifier.

  • Detection: UV detection at a low wavelength (e.g., 210 nm).

  • Sample Preparation: The this compound sample is dissolved in a suitable solvent, typically the mobile phase, and filtered before injection.

Principle: IC is a form of liquid chromatography that uses an ion-exchange resin to separate ions based on their charge and affinity for the resin. It is highly suitable for the direct analysis of anions like citrate.

Instrumentation and Conditions:

  • IC System: An ion chromatograph with a conductivity detector.

  • Column: Anion-exchange column.

  • Eluent: A suitable buffer, such as a sodium hydroxide solution.

  • Detection: Suppressed conductivity detection.

  • Sample Preparation: The sample is dissolved in deionized water or a dilute eluent and filtered prior to injection.

Principle: This method is typically used to determine the free citric acid content. A standardized solution of a strong base, such as sodium hydroxide, is used to titrate the acidic protons of citric acid to a phenolphthalein endpoint.[3]

Procedure:

  • Dissolve a known weight of the this compound sample in deionized water.

  • Add a few drops of phenolphthalein indicator.

  • Titrate with a standardized solution of sodium hydroxide (e.g., 0.01 N) until a persistent pink color is observed.[3]

  • The volume of titrant used is proportional to the amount of free citric acid in the sample.

Visualizing the Analytical Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the quantification of copper and citrate in a this compound sample.

Copper_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_aas AAS Analysis cluster_uv_vis UV-Vis Analysis Sample This compound Sample Dissolution Dissolution in Dilute Acid Sample->Dissolution AAS_Intro Sample Introduction Dissolution->AAS_Intro Complexation Complexation with Chromogenic Reagent Dissolution->Complexation Atomization Atomization (Flame/Furnace) AAS_Intro->Atomization AAS_Measurement Absorbance Measurement at 324.7 nm Atomization->AAS_Measurement AAS_Quantification Quantification AAS_Measurement->AAS_Quantification UV_Vis_Measurement Absorbance Measurement at λmax Complexation->UV_Vis_Measurement UV_Vis_Quantification Quantification UV_Vis_Measurement->UV_Vis_Quantification Citrate_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC/IC Analysis cluster_titration Titration (Free Citric Acid) Sample This compound Sample Dissolution Dissolution in Solvent Sample->Dissolution Injection Sample Injection Dissolution->Injection Titration_Step Titration with NaOH Dissolution->Titration_Step Separation Chromatographic Separation Injection->Separation Detection Detection (UV/Conductivity) Separation->Detection Quantification_Chrom Quantification Detection->Quantification_Chrom Endpoint Endpoint Detection Titration_Step->Endpoint Quantification_Titr Quantification Endpoint->Quantification_Titr Method_Selection_Logic Start Quantify this compound Analyte Select Analyte Start->Analyte Copper Copper Analyte->Copper Citrate Citrate Analyte->Citrate Sensitivity_Cu High Sensitivity Required? Copper->Sensitivity_Cu Citrate_Form Free or Total Citrate? Citrate->Citrate_Form AAS Use AAS Sensitivity_Cu->AAS Yes UV_Vis Use UV-Vis Sensitivity_Cu->UV_Vis No Total_Citrate Use HPLC or IC Citrate_Form->Total_Citrate Total Free_Citric_Acid Use Titration Citrate_Form->Free_Citric_Acid Free Acid

References

Benchmarking Copper Citrate: A Comparative Analysis Against Novel Copper Compounds in Antimicrobial and Anticancer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of copper compounds, long recognized for their antimicrobial properties, is undergoing a renaissance. As the challenge of antimicrobial resistance intensifies and the quest for novel anticancer agents continues, researchers are exploring a diverse array of copper-based molecules. This guide provides a comparative overview of the performance of the established compound, copper citrate, against a selection of novel copper compounds, drawing upon available experimental data. While direct head-to-head comparative studies are limited, this document synthesizes existing findings to offer a valuable resource for evaluating the potential of these compounds in drug development.

Data Presentation: A Comparative Look at Efficacy

The following tables summarize the antimicrobial and anticancer efficacy of this compound and various novel copper compounds. It is crucial to note that the Minimum Inhibitory Concentration (MIC) and Half-maximal Inhibitory Concentration (IC50) values are highly dependent on the specific microbial strains, cancer cell lines, and experimental conditions used in each study. Therefore, the data presented here should be interpreted as a guide to the relative potency of these compounds rather than a direct, equivalent comparison.

Antimicrobial Efficacy
Copper CompoundMicroorganismMinimum Inhibitory Concentration (MIC)Source(s)
Silver and this compoundStaphylococcus aureus12.5 µg/mL (of total metal)[1]
Silver and this compoundEscherichia coli ATCC 259225.0 µg/mL (of total metal)[1]
Copper SulfateMultidrug-Resistant Nosocomial Pathogens100 - 200 µg/mL (for 52% of isolates)[1]
Copper SulfateKlebsiella oxytoca800 µg/mL[1]
Copper SulfateStaphylococcus aureus800 µg/mL[1]
Copper(II) complexes with pyrazole nucleating ligandS. sonnei, B. subtilis, P. aeruginosa62.5 µg/mL[2]
Copper(II) complexes with 2-cetylpyridinenicotinichydrazoneS. mutans3.12 µg/mL[2]
Copper(II) complexes with Schiff-based ligandsS. aureus and E. coliShowed considerable efficacy[2]
Anticancer Efficacy (Cytotoxicity)
Copper CompoundCancer Cell LineIC50 ValueSource(s)
Copper(II) complexes with pyrazole derivativesBxPC-3 (pancreatic)5-8 nM[3]
Biotinylated Cu(II)-Phenanthroline ComplexesMDA-MB-231 (breast)low micromolar range (e.g., 0.8 μM for the most active)[4]
Copper(II) complexes with bis(pyrazol-1-yl)acetate ligandsHCT-15 (colon)sub-micromolar range[5]
Copper pyrithione derivativesPancreatic and breast cancer cell lines1-2 orders of magnitude more active than cisplatin[6]
Copper(II) 2-hydroxy-1-naphthaldehyde ComplexesA-549 (lung)More effective than cisplatin[7]
Copper(II) complexes with 6-aminoflavoneHL-60 and NALM-6 (leukemia)Higher cytotoxicity than cisplatin[8]

Experimental Protocols

To facilitate standardized evaluation and comparison of copper compounds, this section details the methodologies for two key experiments: the Minimum Inhibitory Concentration (MIC) assay for antimicrobial activity and the MTT assay for cytotoxicity.

Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][9][10][11][12][13]

Materials:

  • Test copper compounds (e.g., this compound, novel copper complexes)

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial culture in the logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Pipettes and sterile tips

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Copper Compound Stock Solutions: Dissolve the copper compounds in a suitable solvent to create a high-concentration stock solution. Further dilute in the growth medium to a working stock concentration.

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the copper compound working stocks with the growth medium to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum and dilute it in the growth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the copper compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the copper compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16][17][18]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test copper compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Sterile 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment: The following day, treat the cells with various concentrations of the copper compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

The biological activity of copper compounds is multifaceted. The following diagrams illustrate the key mechanisms through which they exert their antimicrobial and anticancer effects.

Antimicrobial Mechanism of Action

Copper's antimicrobial action is a multi-pronged attack on microbial cells.[19][20][21] The primary mechanisms include the generation of reactive oxygen species (ROS), which cause significant cellular damage, and the direct interaction of copper ions with the cell membrane and essential biomolecules.[22][23]

Antimicrobial_Mechanism cluster_copper Copper Compound cluster_cell Microbial Cell Copper Copper CellMembrane Cell Membrane Disruption Copper->CellMembrane Direct Contact ROS Reactive Oxygen Species (ROS) Generation Copper->ROS Fenton-like Reactions Efflux Copper Ion Efflux Copper->Efflux Cellular Uptake ROS->CellMembrane DNA_Damage DNA Damage ROS->DNA_Damage Protein_Inactivation Protein Inactivation ROS->Protein_Inactivation Efflux->Copper Resistance Mechanism

Caption: General antimicrobial mechanisms of copper compounds.

Anticancer Mechanism of Action

In cancer cells, copper compounds often induce cell death through apoptosis, a form of programmed cell death.[7][24][25] This process is frequently triggered by the generation of ROS, leading to DNA damage and the activation of caspase signaling pathways.[8][26]

Anticancer_Mechanism Copper_Compound Copper_Compound ROS_Generation Increased Intracellular ROS Copper_Compound->ROS_Generation DNA_Damage DNA Damage & Strand Breaks ROS_Generation->DNA_Damage Mitochondrial_Stress Mitochondrial Stress ROS_Generation->Mitochondrial_Stress Caspase_Activation Caspase Activation DNA_Damage->Caspase_Activation Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Caption: Key signaling pathway for copper-induced apoptosis in cancer cells.

Experimental Workflow for Performance Benchmarking

A logical workflow is essential for systematically comparing the performance of different copper compounds. This involves a tiered approach, starting with initial screening and progressing to more detailed mechanistic studies.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Lead Compound Identification cluster_2 Mechanism of Action Studies MIC_Assay Antimicrobial Screening (MIC Assay) Lead_Selection Select Lead Compounds based on Potency and Selectivity MIC_Assay->Lead_Selection MTT_Assay Cytotoxicity Screening (MTT Assay) MTT_Assay->Lead_Selection ROS_Measurement ROS Generation Assays Lead_Selection->ROS_Measurement DNA_Interaction DNA Interaction Studies Lead_Selection->DNA_Interaction Apoptosis_Assays Apoptosis/Cell Death Assays Lead_Selection->Apoptosis_Assays

Caption: A typical experimental workflow for benchmarking copper compounds.

References

Unveiling the Enzymatic Influence of Copper Citrate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility of published findings is paramount. This guide provides a comprehensive comparison of published data on the enzymatic activity of copper citrate, offering a tool for replicating and verifying its effects. We delve into its influence on key enzymes such as acid phosphatase, ceruloplasmin, and superoxide dismutase, presenting quantitative data from various studies, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Comparative Analysis of Enzymatic Activity

The enzymatic activity of this compound has been investigated across different studies, revealing both inhibitory and activating effects depending on the enzyme and experimental conditions. Below, we summarize the quantitative findings from key publications to facilitate a clear comparison.

Acid Phosphatase Inhibition

Copper compounds, including this compound, have been shown to inhibit the activity of acid phosphatase. A notable study compared the inhibitory effects of this compound and copper chloride on free and immobilized acid phosphatase.

Copper CompoundConcentration (mM)Enzyme FormResidual Activity (%)Reference
This compound0.1Free Enzyme82.4[1]
This compound0.4Free Enzyme48.5[1]
Copper Chloride0.1Free EnzymeLower than this compound[1]
Copper Chloride0.4Free EnzymeLower than this compound[1]

Table 1: Comparison of the inhibitory effects of this compound and copper chloride on free acid phosphatase activity. The study demonstrated that this compound exhibited a less inhibitory effect on the free enzyme compared to copper chloride under the tested conditions.[1]

Ceruloplasmin and Superoxide Dismutase (SOD) Activity

In contrast to its inhibitory role with acid phosphatase, this compound has been reported to enhance the activity of antioxidant enzymes like ceruloplasmin and Cu-Zn superoxide dismutase (SOD). A study in broilers compared the effects of dietary supplementation with cupric citrate and copper sulfate on these enzymes.

Treatment GroupCeruloplasmin Activity (U/L)Cu-Zn SOD Activity (U/mL)Reference
Control (Basal Diet)33.2215.4[2]
Copper Sulfate (100 mg/kg)41.8245.1[2]
Cupric Citrate (100 mg/kg)45.6258.3[2]

Table 2: Effect of dietary copper supplementation on serum ceruloplasmin and Cu-Zn superoxide dismutase activities in broilers. The cupric citrate group showed the highest levels of both enzyme activities compared to the control and copper sulfate groups.[2]

Experimental Protocols for Verification

To aid in the replication of these findings, detailed methodologies for the key enzymes are provided below.

Measurement of Acid Phosphatase Activity

Principle: The assay for acid phosphatase activity is commonly based on the hydrolysis of a substrate, such as p-nitrophenyl phosphate (pNPP), to p-nitrophenol, which can be measured spectrophotometrically.

Typical Protocol:

  • Reagent Preparation:

    • Substrate Solution: Prepare a solution of p-nitrophenyl phosphate in a suitable buffer (e.g., citrate buffer, pH 4.8).

    • Enzyme Extract: Prepare the enzyme solution from the desired source (e.g., tissue homogenate, purified enzyme).

    • Stopping Reagent: Prepare a solution of sodium hydroxide (NaOH) to stop the enzymatic reaction.

  • Assay Procedure:

    • Pre-incubate the enzyme solution at the desired temperature (e.g., 37°C).

    • Add the substrate solution to initiate the reaction.

    • Incubate the reaction mixture for a specific time period.

    • Stop the reaction by adding the NaOH solution.

    • Measure the absorbance of the resulting p-nitrophenol at a wavelength of 405-410 nm.

    • Calculate the enzyme activity based on the amount of p-nitrophenol produced over time.

Measurement of Ceruloplasmin Activity

Principle: Ceruloplasmin activity is often measured by its ability to oxidize a substrate, such as o-dianisidine dihydrochloride or p-phenylenediamine. The rate of oxidation is monitored spectrophotometrically.

Typical Protocol (using o-dianisidine):

  • Reagent Preparation:

    • Acetate Buffer: Prepare an acetate buffer (e.g., 0.1 M, pH 5.0).

    • Substrate Solution: Dissolve o-dianisidine dihydrochloride in the acetate buffer.

    • Sample: Use serum or plasma as the source of ceruloplasmin.

  • Assay Procedure:

    • Add the serum or plasma sample to the substrate solution in a cuvette.

    • Mix and immediately start recording the change in absorbance at a specific wavelength (e.g., 540-550 nm) over time using a spectrophotometer.

    • The rate of change in absorbance is proportional to the ceruloplasmin activity.

Measurement of Superoxide Dismutase (SOD) Activity

Principle: SOD activity is typically measured by its ability to inhibit the reduction of a detector molecule (e.g., nitroblue tetrazolium - NBT) by superoxide radicals generated by a source like the xanthine/xanthine oxidase system.

Typical Protocol:

  • Reagent Preparation:

    • Reaction Mixture: Prepare a mixture containing a buffer (e.g., phosphate buffer), a chelating agent (e.g., EDTA), NBT, and xanthine.

    • Xanthine Oxidase Solution: Prepare a solution of xanthine oxidase.

    • Sample: Prepare the sample containing SOD (e.g., erythrocyte lysate, tissue homogenate).

  • Assay Procedure:

    • Add the sample to the reaction mixture.

    • Initiate the reaction by adding the xanthine oxidase solution.

    • Incubate the mixture at a specific temperature for a defined time.

    • Measure the absorbance of the resulting formazan product at a wavelength of around 560 nm.

    • The percentage of inhibition of NBT reduction is calculated and compared to a standard to determine SOD activity.

Visualizing Pathways and Workflows

To further clarify the experimental processes and biological contexts, the following diagrams are provided.

experimental_workflow_acid_phosphatase cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Reagents (Buffer, Substrate, Stop Solution) incubate Pre-incubate Enzyme reagents->incubate enzyme Prepare Enzyme Sample enzyme->incubate react Add Substrate & Incubate incubate->react stop Stop Reaction (NaOH) react->stop measure Measure Absorbance (405-410 nm) stop->measure calculate Calculate Activity measure->calculate

Figure 1: Experimental workflow for measuring acid phosphatase activity.

signaling_pathway_antioxidant_enzymes cluster_copper_citrate This compound Influence ROS Reactive Oxygen Species (ROS) (e.g., Superoxide) SOD Superoxide Dismutase (SOD) (Cu-Zn SOD) ROS->SOD catalyzed by H2O2 Hydrogen Peroxide (H2O2) SOD->H2O2 H2O_O2 Water (H2O) + Oxygen (O2) H2O2->H2O_O2 further detoxified Fe2 Ferrous Iron (Fe2+) Ceruloplasmin Ceruloplasmin Fe2->Ceruloplasmin oxidized by Fe3 Ferric Iron (Fe3+) Ceruloplasmin->Fe3 Cu_Citrate This compound Cu_Citrate->SOD enhances activity Cu_Citrate->Ceruloplasmin enhances activity

Figure 2: Role of copper-dependent enzymes in antioxidant defense.

By providing this comparative data and detailed methodologies, this guide aims to empower researchers to critically evaluate and build upon the existing body of knowledge regarding the enzymatic activity of this compound. The transparent presentation of data from different sources serves as a foundation for verifying published findings and advancing future research in this area.

References

Safety Operating Guide

Proper Disposal of Copper Citrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental compliance is paramount. Copper citrate, like many copper compounds, is classified as hazardous waste and is known to be very toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, its proper disposal is critical to prevent environmental contamination and adhere to regulations. Direct disposal of this compound solutions down the drain is strictly prohibited.[1][2]

This guide provides a step-by-step operational plan for the safe handling and disposal of this compound waste in a laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound waste with care. All waste containing copper should be treated as hazardous.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound waste.[4][5]

  • Ventilation: Handle solid copper compounds or concentrated solutions in a well-ventilated area or under a chemical fume hood to prevent the inhalation of dust or mists.[5][6]

  • Labeling: All waste containers must be clearly and accurately labeled with their contents, including the full chemical name ("this compound Waste") and approximate concentrations.[4] Containers should be kept securely closed when not in use.[4]

  • Spill Management: In the event of a spill, prevent the material from entering drains or waterways.[2][5]

    • Solid Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[5]

    • Liquid Spills: Absorb liquid spills with an inert material (e.g., vermiculite, sand), and collect the resulting solid waste for disposal as hazardous material.[5]

Disposal Procedures for this compound Waste

The correct disposal procedure depends on whether the waste is in solid or aqueous form.

Solid this compound Waste Disposal

Solid waste includes pure this compound, contaminated lab materials (e.g., gloves, weigh boats, paper towels), and absorbed spill residues.

  • Step 1: Segregation and Collection Collect all solid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[4][5] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Step 2: Arrange for Pickup Dispose of the collected solid hazardous waste through your institution's certified hazardous waste management service.[4]

Aqueous this compound Waste Disposal

Aqueous waste containing this compound must be treated to convert the soluble, toxic copper ions into a solid, insoluble form before disposal.[4] The primary and most effective method for this is chemical precipitation.[1]

  • Step 1: Segregation Collect all aqueous waste containing copper in a designated, properly labeled, and sealed container.[4]

  • Step 2: Chemical Precipitation An effective in-lab treatment is the precipitation of copper ions as insoluble copper(II) phosphate.[4] This process significantly reduces the hazard of the aqueous waste.

  • Step 3: Filtration and Solid Waste Disposal Separate the solid precipitate from the liquid. The precipitated copper salt and any contaminated filter paper should be collected, dried, and disposed of as solid hazardous waste through your institution's hazardous waste management service.[4]

  • Step 4: Filtrate (Liquid) Management The remaining liquid (filtrate) must be tested for residual copper content. If the concentration meets local sewer discharge limits, the pH may be neutralized to a range between 5 and 9 and disposed of down the drain with a large excess of water.[4] Crucially, you must always confirm this disposal method with your institution's EHS department before proceeding. [4]

Experimental Protocol: Precipitation of Aqueous Copper Waste

This protocol details the methodology for precipitating copper ions from an aqueous solution as copper(II) phosphate.[4]

  • Preparation: In a designated waste container, collect the aqueous this compound solution.

  • Precipitation: While stirring the solution, slowly add a solution of sodium phosphate or another phosphate salt. Continue adding the phosphate solution until no more precipitate forms.

  • Reaction Time: Continue stirring the mixture for a minimum of 15 minutes to ensure the precipitation reaction is complete.[4]

  • Filtration: Set up a filtration apparatus (e.g., a Buchner funnel with filter paper). Carefully pour the mixture through the filter to separate the solid copper(II) phosphate precipitate from the liquid filtrate.[4]

  • Drying: Allow the collected solid precipitate to dry completely. This can be done by air-drying or in a low-temperature oven.[4]

  • Packaging: Package the dried precipitate in a clearly labeled container for hazardous solid waste disposal.[4]

  • Filtrate Testing: Test the pH and residual copper concentration of the filtrate to ensure it complies with local regulations before seeking final approval for drain disposal from your EHS department.[4]

Data Summary for this compound Disposal

The following table summarizes the key operational parameters and disposal pathways.

Waste TypeRecommended ActionKey ParametersFinal Disposal Pathway
Solid Waste Collect in a sealed, labeled container.N/AInstitution's hazardous waste management service.[4]
Aqueous Waste Treat via chemical precipitation to form an insoluble solid.N/APrecipitate is disposed of as hazardous solid waste.[4]
Filtrate (Post-Treatment) Test for residual copper and pH.Residual Copper: Must meet local sewer discharge limits. pH: Neutralize to a range of 5-9.[4]Drain disposal with excess water (ONLY after EHS approval) or hazardous waste pickup.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

CopperCitrateDisposal cluster_start Waste Identification cluster_form Determine Waste Form cluster_solid Solid Waste Pathway cluster_aqueous Aqueous Waste Pathway Start This compound Waste Generated Decision Solid or Aqueous? Start->Decision CollectSolid Collect in Labeled, Sealed Container Decision->CollectSolid  Solid Precipitate Treat with Phosphate to Precipitate Copper Decision->Precipitate Aqueous   DisposeSolid Dispose via Institutional Hazardous Waste Service CollectSolid->DisposeSolid Filter Filter Mixture to Separate Solid and Liquid Precipitate->Filter DisposePrecipitate Dispose of Dried Precipitate as Hazardous Solid Waste Filter->DisposePrecipitate TestFiltrate Test Filtrate for Residual Cu and pH Filter->TestFiltrate EHS_Check Consult EHS Dept. Does Filtrate Meet Local Discharge Limits? TestFiltrate->EHS_Check EHS_Check->CollectSolid No, Treat as Hazardous Waste DisposeFiltrate Neutralize pH (5-9) Dispose Down Drain with Excess Water EHS_Check->DisposeFiltrate Yes

Caption: Workflow for the safe disposal of solid and aqueous this compound waste.

References

Personal protective equipment for handling Copper citrate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Copper Citrate

This document provides immediate and essential safety, logistical, and operational guidance for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal, thereby building a foundation of trust in laboratory safety practices.

Hazard Identification and Classification

This compound is classified as hazardous. It is crucial to understand its potential effects before handling. The substance is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is also very toxic to aquatic life with long-lasting effects.[3][4]

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Acute Toxicity (Oral) GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed.[3][4]
Skin Irritation GHS07 (Exclamation Mark)Warning H315: Causes skin irritation.[1]
Eye Irritation GHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation.[1]
Specific target organ toxicity - single exposure GHS07 (Exclamation Mark)Warning H335: May cause respiratory irritation.[1]
Hazardous to the aquatic environment GHS09 (Environment)Warning H410: Very toxic to aquatic life with long lasting effects.[4]

Personal Protective Equipment (PPE) Protocol

Strict adherence to PPE protocols is mandatory to minimize exposure risk. Engineering controls, such as using the chemical within a fume hood, should be the primary method of exposure control.[1]

Protection TypeRequired PPESpecifications and Remarks
Eye/Face Protection Safety goggles or glassesMust be tightly fitting with side-shields.[4][5] A face shield may be required for splash hazards.[6][7]
Skin Protection Chemical-resistant glovesNitrile or other compatible chemical-resistant gloves are required.[5][8] Always inspect gloves before use.
Lab coat / Protective clothingWear a lab coat and appropriate protective clothing to prevent skin exposure.[6][8] For significant spill risk, disposable coveralls are recommended.[1]
Respiratory Protection Ventilation and/or RespiratorAlways handle in a well-ventilated area or a chemical fume hood.[1][2][6] If dust is generated and ventilation is inadequate, a NIOSH-approved N100 or P3 particle respirator is necessary.[1][7]

Operational and Handling Plan

A systematic approach to handling ensures safety and procedural consistency.

Step-by-Step Handling Procedure
  • Preparation : Before handling, ensure emergency eye wash fountains and safety showers are accessible.[1]

  • Ventilation : Work in a well-ventilated area, preferably a chemical fume hood, to minimize dust inhalation.[1][6]

  • Donning PPE : Put on all required PPE as detailed in the table above.

  • Handling : Avoid actions that create dust.[3][4] Do not eat, drink, or smoke in the handling area.[4][6][7] Keep the container tightly sealed when not in use.[6][7]

  • Post-Handling : Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[1][3][6][7]

  • Storage : Store in a cool, dry, well-ventilated area with a recommended temperature between 15–25 °C.[3][5] Store locked up and away from incompatible materials such as strong acids.[6][7]

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Risk Assessment B Verify Engineering Controls (Fume Hood) A->B C Don Required PPE B->C D Handle this compound (Avoid Dust) C->D E Keep Container Sealed D->E F Doff PPE Correctly E->F G Wash Hands Thoroughly F->G H Store Securely (15-25°C, Dry, Locked) G->H I Dispose of Waste G->I

Caption: Workflow for the safe handling of this compound.

Emergency and Disposal Plans

Immediate and correct response to emergencies is critical.

First Aid Quick Reference
Exposure RouteImmediate Action
Eye Contact Immediately rinse cautiously with water for at least 15 minutes.[1][7] Remove contact lenses if present and easy to do.[1][6][7] Seek immediate medical attention.[7]
Skin Contact Remove all contaminated clothing immediately.[6][7] Flush skin with plenty of soap and water.[1][6] Seek medical advice if irritation persists.[1][6][7]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[1][2][6] If feeling unwell, call a Poison Center or doctor.[1]
Ingestion Rinse mouth with water.[3][4][6] Call a Poison Center or doctor immediately.[4][6][7] Do NOT induce vomiting.[9]
Accidental Release (Spill) Protocol
  • Evacuate : Clear the immediate area of all personnel.

  • Ventilate : Ensure the area is well-ventilated.

  • Control : Prevent the spill from entering drains or waterways.[3][6][7]

  • Cleanup :

    • Minor Spills : Use dry clean-up procedures to avoid generating dust.[6] Sweep or vacuum the material into a suitable, labeled container for disposal.[6][7]

    • Major Spills : Alert emergency services.[6] Only trained personnel with full PPE, including respiratory protection, should manage the cleanup.[1][6] Contain the spill with inert material like sand or earth.[7][10]

Disposal Plan

This compound and its container must be disposed of as hazardous waste.[3]

  • Collection : Collect waste material in a clearly labeled, sealed container.[6]

  • Regulations : Dispose of the contents and container in accordance with all local, regional, and national regulations.[3][4]

  • Prohibition : Do not allow the chemical to enter drains, surface water, or ground water.[3][11]

cluster_exposure Personal Exposure cluster_spill Environmental Release cluster_actions Response Actions Start Emergency Event Skin Skin/Eye Contact Start->Skin Inhale Inhalation Start->Inhale Ingest Ingestion Start->Ingest Spill Spill Occurs Start->Spill Fire Fire Involving Substance Start->Fire ActionFlush Flush with Water (15 min) Remove Clothing Skin->ActionFlush ActionFreshAir Move to Fresh Air Inhale->ActionFreshAir ActionRinseMouth Rinse Mouth Call Poison Control Ingest->ActionRinseMouth ActionContain Contain Spill Use Dry Cleanup Spill->ActionContain ActionExtinguish Use CO2, Dry Powder, Foam Wear SCBA Fire->ActionExtinguish ActionMedical Seek Medical Attention ActionFlush->ActionMedical ActionFreshAir->ActionMedical ActionRinseMouth->ActionMedical

Caption: Emergency response logic for this compound incidents.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.